molecular formula C4H10ClNO2 B592455 1-Amino-4-hydroxybutan-2-one hydrochloride CAS No. 92632-79-6

1-Amino-4-hydroxybutan-2-one hydrochloride

Cat. No.: B592455
CAS No.: 92632-79-6
M. Wt: 139.579
InChI Key: OGJPMHPZKFOURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-hydroxybutan-2-one hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-4-hydroxybutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPMHPZKFOURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698061
Record name 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92632-79-6
Record name 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxybutan-2-one hydrochloride is a small aminoketone that holds significance in pharmaceutical research, primarily as a known metabolite of clavulanic acid.[1][2] Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to overcome bacterial resistance. Understanding the properties of its metabolites is crucial for a comprehensive toxicological and pharmacokinetic assessment of the parent drug. This technical guide provides an in-depth overview of the core basic properties of this compound, compiling available data on its physicochemical characteristics, synthesis, and analytical determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, pKa, and detailed solubility are not extensively reported in publicly available literature. The compound is known to be hygroscopic and is typically stored at -20°C under an inert atmosphere.[3]

PropertyValueSource(s)
Chemical Formula C₄H₁₀ClNO₂[3]
Molecular Weight 139.58 g/mol [3]
CAS Number 92632-79-6[3]
Appearance Brown oil[3]
Solubility Slightly soluble in methanol and water[3]
Melting Point Data not available
pKa Data not available
Stability Hygroscopic[3]

Biological Context: A Metabolite of Clavulanic Acid

1-Amino-4-hydroxybutan-2-one is a significant metabolite formed during the biotransformation of clavulanic acid.[1][2] The metabolic pathway involves the breakdown of the clavulanic acid structure. Understanding this transformation is essential for pharmacokinetic studies of co-amoxiclav formulations.

Clavulanic_Acid_Metabolism clavulanic_acid Clavulanic Acid metabolism Metabolism (in vivo) clavulanic_acid->metabolism metabolite 1-Amino-4-hydroxybutan-2-one metabolism->metabolite

Caption: Metabolic conversion of Clavulanic Acid.

Experimental Protocols

Due to the compound's primary role as a reference standard, detailed, publicly available experimental protocols for its synthesis and analysis are scarce. The following sections provide generalized, representative methodologies that can be adapted for this compound based on standard organic chemistry and analytical practices.

General Synthesis of this compound

The synthesis of this compound would typically involve the formation of the free base, 1-amino-4-hydroxybutan-2-one, followed by treatment with hydrochloric acid to yield the hydrochloride salt. A plausible synthetic route could start from a suitable protected precursor.

A General Procedure:

  • Starting Material: A protected form of 4-hydroxy-1-aminobutan-2-one, for instance, with an N-Boc protecting group.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).

  • Salt Formation: The resulting free amine, 1-amino-4-hydroxybutan-2-one, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol).

  • Acidification: A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free amine with stirring.

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Synthesis_Workflow start Protected 4-hydroxy-1-aminobutan-2-one deprotection Deprotection start->deprotection free_base 1-Amino-4-hydroxybutan-2-one (Free Base) deprotection->free_base salt_formation Dissolution in Anhydrous Solvent free_base->salt_formation acidification Addition of Anhydrous HCl salt_formation->acidification product This compound acidification->product

Caption: General synthesis workflow for the hydrochloride salt.

Analytical Characterization: A Representative HPLC-MS/MS Method

As a small, polar molecule, this compound is well-suited for analysis by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following is a representative protocol that would serve as a starting point for method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a polar-endcapped C18 column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the polar analyte.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 1 - 10 µL

  • Column Temperature: 25 - 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring a specific precursor-to-product ion transition.

  • Precursor Ion (Q1): [M+H]⁺ of 1-Amino-4-hydroxybutan-2-one (m/z 104.07)

  • Product Ion (Q3): A characteristic fragment ion (to be determined by initial infusion and fragmentation experiments).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Analytical_Workflow sample Reference Standard of 1-Amino-4-hydroxybutan-2-one HCl prep Sample Preparation (Dissolution in a suitable solvent) sample->prep hplc HPLC Separation (HILIC or Polar RP Column) prep->hplc ms Mass Spectrometry Detection (ESI+, MRM mode) hplc->ms data Data Analysis (Quantification and Identification) ms->data

Caption: General analytical workflow for characterization.

Conclusion

This compound is a key chemical entity in the study of clavulanic acid's pharmacology. While its fundamental chemical identity is established, this technical guide highlights the need for further experimental characterization to provide a more complete physicochemical profile. The generalized synthetic and analytical protocols presented here offer a foundation for researchers working with this compound, particularly in the context of its role as a pharmaceutical reference standard. Future studies to determine its precise physical constants and to explore any potential intrinsic biological activities would be of significant value to the scientific community.

References

A Technical Guide to 1-Amino-4-hydroxybutan-2-one hydrochloride (CAS 92632-79-6)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Amino-4-hydroxybutan-2-one hydrochloride, a key chemical compound used in pharmaceutical research and development. It covers its chemical properties, synthesis, applications, biological activity, and safety protocols, presenting data in a structured format for ease of reference and use in a laboratory setting.

Chemical and Physical Properties

This compound is primarily known as a metabolite of Clavulanic Acid, a β-lactamase inhibitor. It serves as a high-quality, characterized reference standard in analytical and quality control applications.[1][2][3] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 92632-79-6[2][4][5]
Molecular Formula C₄H₁₀ClNO₂[4][5]
Molecular Weight 139.58 g/mol [][4][5]
IUPAC Name 1-amino-4-hydroxybutan-2-one;hydrochloride[]
Synonyms 1-Amino-4-hydroxy-2-butanone HCl, Clavulanic Acid Impurity 8 HCl[7]
Appearance Brown Oily Matter
Solubility Slightly soluble in Methanol and Water[][7]
Storage Conditions -20°C, under inert atmosphere, hygroscopic[][7]
Related CAS 87395-84-4 (free base)[]

Synthesis and Chemical Reactions

The hydrochloride salt is typically synthesized from its free base form, 1-amino-4-hydroxybutan-2-one.

General Synthesis Reaction

The synthesis of this compound involves the condensation of the free base with hydrochloric acid.[] This acid-base reaction protonates the amino group, forming the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Synthesis_Workflow FreeBase 1-Amino-4-hydroxybutan-2-one (Free Base) Plus FreeBase->Plus HCl Hydrochloric Acid (HCl) HCl->Plus Product 1-Amino-4-hydroxybutan-2-one HCl (Product) Plus->Product Condensation

Caption: General synthesis pathway for the target compound.

Applications in Research and Drug Development

The primary application of this compound is as a pharmaceutical reference standard, particularly for the antibiotic Clavulanic Acid.[1][2] Its use is critical in various stages of drug development and quality control.

Key Applications Include:

  • Analytical Method Development and Validation: Used to establish and validate the accuracy and precision of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying Clavulanic Acid and its impurities.[1][3]

  • Quality Control (QC): Employed in routine QC testing of raw materials, in-process samples, and final drug products to ensure they meet purity and potency specifications.[1][3]

  • Stability and Impurity Profiling: Serves as a marker for identifying and quantifying degradation products in stability studies of Clavulanic Acid formulations.[1]

  • Research and Formulation Studies: Utilized in research to understand the metabolic fate of Clavulanic Acid and in the development of new drug formulations.[1]

Analytical_Workflow API_Synth API Synthesis (e.g., Clavulanic Acid) QC1 Impurity Profiling & QC Testing API_Synth->QC1 Formulation Drug Formulation QC1->Formulation QC2 Final Product & Stability Analysis Formulation->QC2 Standard Reference Standard (1-Amino-4-hydroxybutan-2-one HCl) Standard->QC1 Standard->QC2

Caption: Use of reference standards in the pharmaceutical workflow.

Biological Activity and Mechanism of Action

While its primary role is as a chemical standard, some evidence suggests potential biological activity.

Metabolite of Clavulanic Acid

1-Amino-4-hydroxy-2-butanone is a known metabolite of Clavulanic Acid.[8][7] Understanding its formation is crucial for pharmacokinetic and metabolic studies of clavulanate-containing drugs.

Reported Acetylcholinesterase (AChE) Inhibition

According to one source, animal studies have indicated that this compound may act as an inhibitor of Acetylcholinesterase (AChE).[] By inhibiting AChE, the compound could increase the levels of the neurotransmitter acetylcholine in the brain, potentially leading to enhanced alertness and cognitive function.[] This reported mechanism warrants further investigation.

MOA_Diagram ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Binds to Effect Increased ACh Levels (Enhanced Neuronal Signaling) ACh->Effect Products Choline + Acetate (Inactive) AChE->Products Catalyzes breakdown Inhibitor 1-Amino-4-hydroxy- butan-2-one HCl Inhibitor->AChE Inhibits

Caption: Reported mechanism of action via AChE inhibition.

Experimental Protocols

The following sections provide generalized methodologies for experiments involving this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve the free base, 1-amino-4-hydroxybutan-2-one (1 equivalent), in a suitable anhydrous solvent (e.g., diethyl ether, methanol).

  • Acidification: Cool the solution in an ice bath. Add a stoichiometric amount (1 equivalent) of hydrochloric acid (e.g., as a solution in the chosen solvent) dropwise while stirring.

  • Precipitation & Isolation: If the hydrochloride salt precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid or oil can be purified by recrystallization from an appropriate solvent system to yield the final product.

  • Drying: Dry the purified product under a vacuum in the presence of a desiccant.

Note: This is a generalized protocol. Optimal solvent, temperature, and purification methods must be determined experimentally.

Experimental Protocol: Use as an HPLC Reference Standard

This protocol outlines the general steps for using the compound as a reference standard for the quality control of a drug product containing Clavulanic Acid.

  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water). This creates a 100 µg/mL stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the drug product being tested.

    • Extract the active ingredients and any impurities using the same diluent used for the standard.

    • Filter the sample solution through a 0.45 µm filter to remove particulates.

  • HPLC System Setup (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength for the analyte.

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time to that of the standard.

    • Quantify the amount of the impurity in the sample by interpolating its peak area from the standard curve.

Safety and Handling

Proper safety precautions must be observed when handling this chemical. The following data is based on the GHS classification for the related compound 1-aminobutan-2-one hydrochloride.[9]

Hazard ClassCodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[9]
STOT, Single ExposureH335May cause respiratory irritation[9]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3][10]

  • Eye/Face Protection: Wear tightly fitting safety goggles.[10]

  • Skin Protection: Handle with chemical-impermeable gloves. Wear a lab coat and other protective clothing as necessary.[3][10]

  • Respiratory Protection: If dust or aerosols are generated, use a certified respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Consult a physician. Do not induce vomiting.

References

An In-Depth Technical Guide to 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride is a key chemical entity with significant relevance in pharmaceutical research, primarily recognized as a metabolite of clavulanic acid.[1][2][3] Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance. Understanding the chemical and biological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's efficacy, safety, and metabolic fate. This technical guide provides a detailed overview of the chemical structure, properties, and biological significance of this compound, including spectroscopic data and a proposed metabolic pathway.

Chemical Structure and Properties

This compound is the hydrochloride salt of an aminoketone. The presence of an amino group, a ketone, and a hydroxyl group within a short carbon chain makes it a functionally rich molecule.

Chemical Structure

The chemical structure of this compound is characterized by a four-carbon butane backbone. An amino group is attached to the first carbon, a ketone group at the second position, and a hydroxyl group at the fourth position. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-amino-4-hydroxybutan-2-one;hydrochloride
CAS Number 92632-79-6[3][4][5]
Molecular Formula C₄H₁₀ClNO₂[4]
Molecular Weight 139.58 g/mol [4]
Appearance Brown Oil (predicted)[6]
Solubility Slightly soluble in Methanol and Water[6]
Stability Very Hygroscopic[6]
Storage -20°C Freezer, under inert atmosphere[6]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on each carbon of the butane chain.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~3.8t2H-CH₂-OH
~3.5s2HH₂N⁺-CH₂-
~2.8t2H-C(O)-CH₂-
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would likely display four signals corresponding to the four carbon atoms in different chemical environments.

Chemical Shift (δ) ppm (Predicted)Assignment
~208C=O (Ketone)
~58-CH₂-OH
~48H₂N⁺-CH₂-
~35-C(O)-CH₂-
FTIR Spectroscopy (Predicted)

The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)Functional Group
3400-3200 (broad)O-H stretch (alcohol) and N-H stretch (ammonium)
~2900C-H stretch (aliphatic)
~1715C=O stretch (ketone)
~1600N-H bend (ammonium)
~1050C-O stretch (primary alcohol)
Mass Spectrometry (Predicted)

Electron impact (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be influenced by the functional groups.

m/z (Predicted)Fragment
103[M-HCl]⁺
74[CH₂(OH)CH₂CO]⁺
57[H₂NCH₂CO]⁺
44[H₂NCH₂]⁺
30[CH₂NH₂]⁺

Biological Significance and Metabolic Pathway

1-Amino-4-hydroxybutan-2-one is a known metabolite of clavulanic acid.[1][2][3] Clavulanic acid is a crucial pharmaceutical agent that acts as a β-lactamase inhibitor.[7] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, clavulanic acid restores the efficacy of these antibiotics.

The formation of 1-Amino-4-hydroxybutan-2-one occurs through the degradation of clavulanic acid.[8][9][10][11] This degradation can occur both in vivo through metabolic processes and in vitro under certain conditions.[9][12]

G cluster_0 Metabolic Degradation of Clavulanic Acid ClavulanicAcid Clavulanic Acid Intermediate Unstable Intermediate (Hydrolyzed β-lactam ring) ClavulanicAcid->Intermediate Hydrolysis Metabolite 1-Amino-4-hydroxybutan-2-one Intermediate->Metabolite Decarboxylation & Rearrangement

Caption: Proposed metabolic pathway for the formation of 1-Amino-4-hydroxybutan-2-one from Clavulanic Acid.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be proposed based on standard organic chemistry reactions for the synthesis of aminoketones.

Proposed Synthesis Workflow

A plausible synthetic route could involve the protection of the amino group of an amino alcohol, followed by oxidation of the alcohol to a ketone, and subsequent deprotection and salt formation.

G Start 1-Amino-4-butanol Protected N-Protected-1-amino-4-butanol Start->Protected Protection (e.g., Boc) Oxidized N-Protected-1-amino-4-hydroxybutan-2-one Protected->Oxidized Selective Oxidation (e.g., Swern) Deprotected 1-Amino-4-hydroxybutan-2-one Oxidized->Deprotected Deprotection (e.g., TFA) Final 1-Amino-4-hydroxybutan-2-one HCl Deprotected->Final Salt Formation (HCl)

Caption: A logical workflow for the proposed synthesis of this compound.

General Procedure for Characterization
  • Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts, multiplicities, and integration values.

  • Obtain a background spectrum of the empty ATR crystal.

  • Place a small amount of the sample directly on the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

Conclusion

This compound is a molecule of interest due to its role as a metabolite of the clinically important β-lactamase inhibitor, clavulanic acid. Its chemical structure and properties are well-defined, and while detailed experimental data is sparse, predictive models provide valuable insights. Further research into its synthesis, spectroscopic characterization, and biological activity will contribute to a more complete understanding of the pharmacology of clavulanic acid and may open avenues for the development of new therapeutic agents. This guide serves as a foundational resource for professionals engaged in such research.

References

Unraveling the Enigmatic Role of 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Look into its Origins as a Clavulanic Acid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 1-Amino-4-hydroxybutan-2-one hydrochloride. Extensive investigation of publicly available scientific literature reveals a critical finding: there is currently no established, independent mechanism of action for this compound . Instead, the scientific consensus identifies this compound as a significant metabolite of Clavulanic Acid , a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance.

This document will, therefore, focus on the well-documented role of 1-Amino-4-hydroxybutan-2-one as a metabolic byproduct of Clavulanic Acid. We will delve into the metabolic pathway of Clavulanic Acid, present available quantitative data on its metabolites, and provide a contextual overview of the mechanism of action of the parent drug.

The Metabolic Fate of Clavulanic Acid: The Genesis of 1-Amino-4-hydroxybutan-2-one

Clavulanic acid undergoes extensive metabolism in the body.[1] Two of its major metabolites have been identified as 1-Amino-4-hydroxybutan-2-one and 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid.[1][2] The transformation of the complex structure of Clavulanic Acid into these simpler molecules is a key aspect of its pharmacokinetic profile.

The metabolic pathway of Clavulanic Acid can be visualized as follows:

Clavulanic_Acid_Metabolism clavulanic_acid Clavulanic Acid metabolism Metabolism clavulanic_acid->metabolism metabolite1 1-Amino-4-hydroxybutan-2-one metabolism->metabolite1 metabolite2 2,5-dihydro-4-(2-hydroxyethyl)- 5-oxo-1H-pyrrole-3-carboxylic acid metabolism->metabolite2

Metabolic pathway of Clavulanic Acid.

Quantitative Analysis of Clavulanic Acid Metabolism

Pharmacokinetic studies have quantified the extent of Clavulanic Acid metabolism. A significant portion of a given dose is converted into its metabolites. The following table summarizes the excretion data for these metabolites.

MetabolitePercentage of Dose ExcretedReference
1-Amino-4-hydroxybutan-2-one8.8%[1]
2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid15.6%[1]

It is important to note that a substantial fraction of Clavulanic Acid is also excreted unchanged in the urine.[1]

The Parent Compound: Mechanism of Action of Clavulanic Acid

To understand the context in which 1-Amino-4-hydroxybutan-2-one is formed, it is essential to review the mechanism of action of its parent compound, Clavulanic Acid.

Clavulanic Acid is a "suicide inhibitor" of β-lactamase enzymes.[3] These bacterial enzymes are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

The mechanism of inhibition can be broken down into the following steps:

  • Structural Mimicry : Clavulanic Acid's structure resembles that of β-lactam antibiotics.

  • Enzyme Binding : This similarity allows it to bind to the active site of the β-lactamase enzyme.

  • Irreversible Inhibition : Unlike a typical substrate, Clavulanic Acid forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[3]

This inactivation of β-lactamase protects the partner antibiotic from degradation, allowing it to exert its antibacterial effect.

The workflow of Clavulanic Acid's action is depicted below:

Clavulanic_Acid_Action cluster_bacteria β-lactamase Producing Bacterium beta_lactamase β-lactamase beta_lactam_antibiotic β-lactam Antibiotic beta_lactamase->beta_lactam_antibiotic Degrades bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam_antibiotic->bacterial_cell_wall Inhibits clavulanic_acid Clavulanic Acid clavulanic_acid->beta_lactamase Inactivates

Mechanism of β-lactamase inhibition by Clavulanic Acid.

Experimental Protocols

Due to the lack of research on the independent mechanism of action of this compound, no specific experimental protocols for its investigation can be provided. Research efforts have been concentrated on the parent compound, Clavulanic Acid. Methodologies for studying β-lactamase inhibition by Clavulanic Acid are well-established and typically involve:

  • Enzyme Kinetics Assays : Utilizing spectrophotometric methods with chromogenic β-lactam substrates (e.g., nitrocefin) to measure the rate of hydrolysis in the presence and absence of the inhibitor.

  • Minimum Inhibitory Concentration (MIC) Assays : Determining the MIC of a β-lactam antibiotic alone and in combination with Clavulanic Acid against various β-lactamase-producing bacterial strains.

  • High-Performance Liquid Chromatography (HPLC) : To quantify the concentrations of Clavulanic Acid and its metabolites in biological samples for pharmacokinetic studies.

Conclusion

References

1-Amino-4-hydroxybutan-2-one hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Amino-4-hydroxybutan-2-one hydrochloride (CAS No: 92632-79-6). The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document synthesizes available data on the compound's characteristics, outlines relevant experimental protocols, and visualizes key processes and relationships.

Core Physical and Chemical Properties

This compound is a key chemical compound used in various research applications. It is recognized as a metabolite of Clavulanic Acid, a β-lactamase inhibitor.[1] The hydrochloride salt form enhances its stability and solubility for experimental use. While comprehensive experimental data for some physical properties are not publicly available, the following tables summarize its known identifiers and computed properties.

Table 1: Compound Identification

IdentifierValue
CAS Number 92632-79-6[2][3]
Molecular Formula C₄H₁₀ClNO₂[3]
Synonyms 1-amino-4-hydroxy-2-butanone hydrochloride[2], 1-azanyl-4-oxidanyl-butan-2-one hydrochloride[4]

Table 2: Physicochemical Data

PropertyValueNotes
Molecular Weight 139.58 g/mol [3]
Physical State Data not available[4]Typically a solid or crystalline powder.
Color Data not available[4]
Odor Data not available[4]
Melting Point Data not available[4]
Boiling Point Data not available[4]
Solubility Data not availableExpected to be soluble in water.

Biological Activity and Mechanism of Action

In animal studies, this compound has been observed to increase alertness, enhance cognitive function, and reduce anxiety.[] The proposed mechanism of action involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the concentration of the neurotransmitter acetylcholine in the brain, which may lead to the observed cognitive effects.[]

dot

Mechanism_of_Action cluster_pre_synaptic Synaptic Cleft Compound 1-Amino-4-hydroxybutan-2-one HCl AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds to Effect Improved Cognitive Function Receptor->Effect Leads to

Caption: Proposed mechanism of action via acetylcholinesterase inhibition.

As a metabolite of the widely used pharmaceutical agent Clavulanic Acid, this compound is significant in pharmacological and metabolic studies.[1]

dot

Metabolic_Relationship ClavulanicAcid Clavulanic Acid Metabolism Metabolism ClavulanicAcid->Metabolism Metabolite 1-Amino-4-hydroxybutan-2-one Metabolism->Metabolite

Caption: Metabolic pathway from Clavulanic Acid.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for this compound are scarce. However, based on information from suppliers and general chemical practices, the following outlines can be inferred.

The hydrochloride salt is typically prepared from its free base form, 1-amino-4-hydroxybutan-2-one. The synthesis involves a straightforward acid-base reaction.

  • Step 1: Dissolution: Dissolve the free base, 1-amino-4-hydroxybutan-2-one, in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Step 2: Acidification: Slowly add a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) to the dissolved free base with stirring.

  • Step 3: Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.

  • Step 4: Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield the final product.

dot

Synthesis_Workflow start Start: 1-Amino-4-hydroxybutan-2-one (Free Base) step1 1. Dissolve in Anhydrous Solvent start->step1 step2 2. Add Hydrochloric Acid (HCl) step1->step2 step3 3. Precipitate Salt step2->step3 step4 4. Filter, Wash, and Dry step3->step4 end End Product: 1-Amino-4-hydroxybutan-2-one HCl step4->end

Caption: General workflow for the synthesis of the hydrochloride salt.

As a pharmaceutical reference standard, this compound is used for analytical method development, validation, and quality control.[2][6] Characterization ensures its identity and purity.

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to determine purity. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection can be achieved using UV-Vis or a mass spectrometer (MS) for identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆), and the resulting chemical shifts, splitting patterns, and integration values are analyzed to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as O-H, N-H, and C=O bonds, by their characteristic absorption frequencies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

dot

QC_Workflow Sample Test Sample Containing Analyte Method Analytical Method (e.g., HPLC, LC-MS) Sample->Method Standard Reference Standard (1-Amino-4-hydroxybutan-2-one HCl) Standard->Method Validation Method Validation & QC Method->Validation Result Quantification & Identification of Analyte Validation->Result

Caption: Use as a reference standard in an analytical workflow.

Safety and Handling

Safety data sheets indicate that this compound requires careful handling. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, to avoid contact with eyes and skin.[4][6] Handling should be performed in a well-ventilated area or under a fume hood.[4] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[6]

References

An In-depth Technical Guide on the Solubility of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxybutan-2-one hydrochloride is a key chemical entity, recognized primarily as a metabolite of the β-lactamase inhibitor, Clavulanic Acid. Its physicochemical properties, particularly solubility, are of paramount importance for its handling, formulation, and analysis in various research and development settings. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Data Presentation: Qualitative Solubility Profile

Based on the chemical structure of this compound, which features a primary amine, a hydroxyl group, and a ketone, and its formulation as a hydrochloride salt, a qualitative solubility profile can be predicted. Amine hydrochlorides are generally water-soluble due to their ionic nature[1][2]. The presence of the polar hydroxyl and ketone functional groups further contributes to its affinity for polar solvents.

Solvent ClassPredicted SolubilityRationale
Aqueous Solvents
WaterHighly SolubleAs a hydrochloride salt, the compound is ionic and readily solvated by polar water molecules. The hydroxyl and amino groups can participate in hydrogen bonding with water.
Aqueous Buffers (e.g., PBS)SolubleThe solubility is expected to be maintained across a range of physiological pH values, though extremes in pH could affect the ionization state of the amine.
Polar Organic Solvents
MethanolSolubleMethanol is a polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of the compound.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule.
Non-Polar Organic Solvents
HexaneInsolubleThe high polarity and ionic character of the hydrochloride salt are incompatible with the non-polar nature of hexane.
TolueneInsolubleSimilar to hexane, toluene is a non-polar aromatic solvent and is not expected to dissolve the compound.
Other Solvents
Dichloromethane (DCM)Sparingly Soluble to InsolubleDCM is a polar aprotic solvent with limited capacity to solvate ionic species.
Diethyl EtherInsolubleThe low polarity of diethyl ether makes it a poor solvent for ionic and highly polar compounds.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound such as this compound. These protocols are based on standard laboratory practices for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved solid particles.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.

  • If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination: Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound, which is its true solubility under specific conditions.[3][4][5]

Materials:

  • This compound (solid)

  • Chosen solvent (e.g., purified water, buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC.

  • The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that temperature.

Quantitative Solubility Determination: Kinetic Method

This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[6][7][8][9]

Materials:

  • A concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microplate.

  • Plate shaker.

  • Plate reader (for nephelometry or UV-Vis spectroscopy).

  • HPLC system for confirmation.

Procedure:

  • Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.

  • Add a small volume of the stock solution to the wells of a microplate containing the aqueous buffer.

  • Mix the contents of the wells thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • After incubation, measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering/centrifuging the plate and then measuring the concentration of the compound remaining in the solution by UV-Vis spectroscopy or HPLC.

  • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound, starting from initial qualitative screening to quantitative analysis.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_thermo Thermodynamic cluster_kinetic Kinetic start Start test_solvents Select Solvents (Water, Alcohols, Non-polar) start->test_solvents qual_test Perform Visual Solubility Test test_solvents->qual_test qual_result Qualitative Profile (Soluble/Insoluble) qual_test->qual_result quant_method Choose Method qual_result->quant_method Proceed to Quantitative thermo_setup Shake-Flask Setup (Excess Solid) quant_method->thermo_setup kinetic_setup DMSO Stock Dilution in Buffer quant_method->kinetic_setup thermo_equilibrate Equilibrate (24-48h) thermo_setup->thermo_equilibrate thermo_analyze Filter & Analyze (e.g., HPLC) thermo_equilibrate->thermo_analyze quant_result Quantitative Data (e.g., mg/mL or µM) thermo_analyze->quant_result kinetic_incubate Incubate (1-2h) kinetic_setup->kinetic_incubate kinetic_analyze Measure Precipitate (Nephelometry/UV-Vis) kinetic_incubate->kinetic_analyze kinetic_analyze->quant_result

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility in water and other polar solvents, and poor solubility in non-polar organic solvents. The experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers to accurately determine the solubility of this compound in various solvent systems. Such data is critical for advancing research and development activities involving this important metabolite.

References

Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 1-amino-4-hydroxybutan-2-one hydrochloride (CAS No: 92632-79-6), a known metabolite and degradation product of the β-lactamase inhibitor, clavulanic acid.[1][2] Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a predicted mass spectrum. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data for small organic molecules, which can be adapted for this specific compound. A logical workflow for the spectroscopic analysis of a chemical compound is also provided in the form of a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

Introduction

This compound is a small organic molecule with the chemical formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol .[2] It is primarily recognized as a metabolite of clavulanic acid, a potent β-lactamase inhibitor widely used in combination with penicillin-based antibiotics to overcome bacterial resistance.[1][2] The formation of 1-amino-4-hydroxybutan-2-one occurs through the degradation of clavulanic acid. Given its origin as a degradation product, its analytical characterization is of significant importance for the quality control and stability studies of pharmaceutical formulations containing clavulanic acid.

This guide aims to consolidate the available information and provide a detailed theoretical spectroscopic profile of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been predicted using computational models. These values should be used as a reference and for guidance in the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-Amino-4-hydroxybutan-2-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0Triplet2H-CH₂-OH
~3.5 - 3.7Singlet2H-CO-CH₂-NH₂
~2.8 - 3.0Triplet2H-CO-CH₂-CH₂-
~2.5 (broad)Singlet3H-NH₃⁺
~3.3 (broad)Singlet1H-OH

Disclaimer: Predicted data. Solvent and instrument frequency will affect actual chemical shifts and multiplicities.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Amino-4-hydroxybutan-2-one

Chemical Shift (δ) ppmAssignment
~205 - 215C=O (Ketone)
~55 - 65-CH₂-OH
~45 - 55-CO-CH₂-NH₂
~35 - 45-CO-CH₂-CH₂-

Disclaimer: Predicted data. Solvent and instrument frequency will affect actual chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H Stretch (Alcohol)
~3200 - 2800Strong, BroadN-H Stretch (Ammonium salt)
~2950 - 2850MediumC-H Stretch (Aliphatic)
~1715StrongC=O Stretch (Ketone)
~1600 - 1500MediumN-H Bend (Amine)
~1450MediumC-H Bend (Aliphatic)
~1050StrongC-O Stretch (Primary Alcohol)

Disclaimer: Predicted data. Sample preparation (e.g., KBr pellet, thin film) will affect the appearance of the spectrum.

Mass Spectrometry (MS)

For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the expected molecular ion would be that of the free base.

Table 4: Predicted Mass Spectrum Data for 1-Amino-4-hydroxybutan-2-one

m/zInterpretation
104.06[M+H]⁺ (protonated molecule of the free base, C₄H₉NO₂)
86.05[M+H - H₂O]⁺
74.06[M+H - CO]⁺
58.06[M+H - H₂O - CO]⁺

Disclaimer: Predicted data. Fragmentation patterns can vary significantly based on the ionization method and collision energy.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for small organic compounds and can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[3] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[3]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For samples dissolved in D₂O, a different standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Data Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[6]

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in the desired mass range.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Compound Compound of Interest (1-Amino-4-hydroxybutan-2-one HCl) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analysis IR IR Spectroscopy Compound->IR Analysis MS Mass Spectrometry Compound->MS Analysis Data_Processing Data Processing (FT, Phasing, Calibration) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Functional Groups, m/z) Data_Processing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

References

An In-Depth Technical Guide to 1-Amino-4-hydroxybutan-2-one Hydrochloride: Discovery, and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride is a small molecule of significant interest in pharmaceutical sciences, primarily recognized as a key metabolite and degradation product of clavulanic acid. Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance. The presence and quantification of 1-Amino-4-hydroxybutan-2-one are critical in the quality control and stability assessment of clavulanic acid-containing pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical methodologies related to this compound.

Discovery and History

The discovery of 1-Amino-4-hydroxybutan-2-one is intrinsically linked to the development and study of clavulanic acid. Clavulanic acid, isolated from Streptomyces clavuligerus, was identified as a powerful inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics.

The inherent chemical instability of the β-lactam ring in clavulanic acid led to extensive research into its degradation pathways under various conditions (acidic, neutral, and alkaline). In a pivotal 1984 study by Finn et al., 1-Amino-4-hydroxybutan-2-one was identified as a major product of the hydrolysis of clavulanic acid in acidic, alkaline, or neutral solutions.[1][2] This discovery was crucial for understanding the stability profile of clavulanic acid and for the development of stable pharmaceutical formulations.

Subsequent research has focused on the kinetics of clavulanic acid degradation, further elucidating the formation of 1-Amino-4-hydroxybutan-2-one.[3][4] In clinical pharmacokinetics, it has also been identified as a significant metabolite of clavulanic acid in humans.[5] Today, this compound serves as a critical reference standard for impurity profiling in the manufacturing and quality control of amoxicillin-clavulanate and other clavulanic acid-based drug products.

Chemical and Physical Properties

This compound is the salt form of the parent compound. The hydrochloride salt enhances stability and allows for easier handling and formulation.

PropertyValueSource
Chemical Formula C₄H₁₀ClNO₂PubChem
Molecular Weight 139.58 g/mol PubChem
CAS Number 92632-79-6PubChem
Appearance Not explicitly stated, likely a solidN/A
Solubility Soluble in waterImplied by its formation in aqueous solutions
Synonyms 1-Amino-4-hydroxy-2-butanone HCl, Clavulanic acid impurity 8N/A

Formation from Clavulanic Acid

The primary route to the formation of 1-Amino-4-hydroxybutan-2-one is through the hydrolysis of the β-lactam ring of clavulanic acid. This process can be initiated by changes in pH or enzymatic action.

G Clavulanic_Acid Clavulanic Acid Hydrolysis Hydrolysis (H₂O, pH change) Clavulanic_Acid->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate Product 1-Amino-4-hydroxybutan-2-one Intermediate->Product

Figure 1. Simplified pathway of clavulanic acid degradation.

Experimental Protocols

Synthesis of this compound (via Hydrolysis of Clavulanic Acid)

A direct, de novo synthesis protocol for 1-Amino-4-hydroxybutan-2-one is not widely reported in the literature, as it is primarily obtained as a degradation product. The following is a generalized protocol based on the hydrolysis of clavulanic acid.

Objective: To generate this compound by controlled hydrolysis of potassium clavulanate.

Materials:

  • Potassium clavulanate

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Lyophilizer (optional)

Procedure:

  • Dissolve a known quantity of potassium clavulanate in deionized water to create a concentrated solution.

  • Adjust the pH of the solution to a desired level (e.g., pH 2 for acidic hydrolysis or pH 8 for basic hydrolysis) using 1 M HCl or 1 M NaOH, respectively.

  • Monitor the degradation of clavulanic acid over time using HPLC (as described in section 4.2).

  • Once the desired level of conversion to 1-Amino-4-hydroxybutan-2-one is achieved, neutralize the solution to pH 7 with HCl or NaOH.

  • The resulting solution will contain 1-Amino-4-hydroxybutan-2-one along with other degradation products and starting material.

  • Purification can be attempted using preparative chromatography.

  • For the hydrochloride salt, the purified free base can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a stoichiometric amount of hydrochloric acid.

  • The solvent can then be removed under reduced pressure or the product can be isolated by lyophilization to yield this compound.

Note: This is a generalized procedure. Optimization of reaction time, temperature, and pH will be necessary to maximize the yield of the desired product.

High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Amino-4-hydroxybutan-2-one

The analysis of 1-Amino-4-hydroxybutan-2-one is typically performed in the context of clavulanic acid stability studies. The following HPLC method is adapted from established methods for the analysis of clavulanic acid and its impurities.

Objective: To separate and quantify 1-Amino-4-hydroxybutan-2-one in a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1 M sodium phosphate buffer, pH 4.0

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient can be employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 30 °C

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving the sample in the mobile phase.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to 1-Amino-4-hydroxybutan-2-one by comparing its retention time with that of the standard.

  • Quantify the amount of 1-Amino-4-hydroxybutan-2-one in the sample using the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample containing 1-Amino-4-hydroxybutan-2-one Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (220 nm) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification Result Concentration of 1-Amino-4-hydroxybutan-2-one Quantification->Result

Figure 2. General workflow for HPLC analysis.

Biological Activity

The primary biological relevance of 1-Amino-4-hydroxybutan-2-one is as a metabolite of clavulanic acid.[5] There is limited information available on its intrinsic biological activity. As a degradation product, its presence in pharmaceutical formulations is generally considered an impurity and is therefore monitored to ensure it remains below acceptable limits. Further research would be necessary to determine if 1-Amino-4-hydroxybutan-2-one possesses any significant pharmacological or toxicological properties.

Conclusion

This compound is a compound of significant interest due to its direct relationship with the stability and metabolism of clavulanic acid, a cornerstone in the fight against antibiotic resistance. Its discovery was a direct result of investigations into the chemical properties of clavulanic acid. While not a therapeutic agent itself, its role as a key impurity and metabolite makes its accurate detection and quantification essential for the safety and efficacy of numerous antibiotic therapies. The analytical methods outlined in this guide provide a framework for researchers and quality control professionals to effectively monitor this important compound. Further research into its potential biological activities could reveal new insights into the pharmacology of clavulanic acid and its metabolites.

References

1-Amino-4-hydroxybutan-2-one Hydrochloride: A Key Metabolite of Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the fight against antibiotic resistance. Its combination with β-lactam antibiotics, such as amoxicillin, has significantly broadened the spectrum of activity against resistant bacterial strains. The in vivo fate of clavulanic acid is of critical importance for understanding its pharmacokinetics, efficacy, and safety profile. A significant portion of administered clavulanic acid is metabolized into various degradation products, with 1-amino-4-hydroxybutan-2-one being a notable metabolite. This technical guide provides a comprehensive overview of 1-amino-4-hydroxybutan-2-one hydrochloride as a metabolite of clavulanic acid, detailing its formation, quantitative data from pharmacokinetic studies, and methodologies for its analysis. This document is intended to serve as a valuable resource for professionals in drug development and biomedical research.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. Clavulanic acid, produced by the bacterium Streptomyces clavuligerus, acts as a "suicide inhibitor" of many of these enzymes, thereby protecting the co-administered antibiotic from degradation.[1] While the mechanism of action of clavulanic acid is well-understood, its metabolic fate within the human body is less extensively characterized.

Following administration, clavulanic acid undergoes significant metabolism, with a substantial portion being converted into smaller, more polar compounds that are subsequently excreted.[2][3] One of the key metabolites identified is 1-amino-4-hydroxybutan-2-one.[2] Understanding the formation and disposition of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic picture of clavulanic acid. This guide will delve into the current knowledge surrounding this compound, providing quantitative data, experimental protocols, and a proposed metabolic pathway.

Quantitative Data on Clavulanic Acid and its Metabolites

The metabolism of clavulanic acid is extensive, with studies indicating that a significant fraction of the administered dose is converted to metabolites. The available quantitative data from a key pharmacokinetic study is summarized in the table below.[2]

Analyte Parameter Value Reference
Clavulanic AcidUnchanged drug excreted in urine (first 6 hours)25-40%[3]
1-Amino-4-hydroxybutan-2-onePercentage of administered dose8.8%[2]
2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acidPercentage of administered dose15.6%[2]

Note: The data for the metabolites are from a single pharmacokinetic study and may not represent the full range of variability in the population.

Metabolic Pathway of Clavulanic Acid to 1-Amino-4-hydroxybutan-2-one

The precise enzymatic pathway for the degradation of clavulanic acid to 1-amino-4-hydroxybutan-2-one in humans has not been fully elucidated. However, based on the known chemical instability of the β-lactam ring, a logical pathway can be proposed. The initial and critical step is the hydrolysis of the β-lactam ring, which is susceptible to both enzymatic and non-enzymatic cleavage. This is followed by a series of rearrangements and decarboxylation events.

Clavulanic Acid Metabolism Proposed Metabolic Pathway of Clavulanic Acid clavulanic_acid Clavulanic Acid hydrolysis Hydrolysis of β-lactam ring clavulanic_acid->hydrolysis unstable_intermediate Unstable Intermediate hydrolysis->unstable_intermediate decarboxylation Decarboxylation & Rearrangement unstable_intermediate->decarboxylation metabolite 1-Amino-4-hydroxybutan-2-one decarboxylation->metabolite

Caption: Proposed metabolic degradation pathway of Clavulanic Acid.

Experimental Protocols

The quantification of clavulanic acid and its metabolites in biological matrices presents analytical challenges due to their polarity and potential instability. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for Analysis

A general workflow for the analysis of clavulanic acid and its metabolites from biological samples is outlined below.

Analytical Workflow General Analytical Workflow sample Biological Sample (Plasma, Urine) extraction Sample Preparation (e.g., Protein Precipitation, SPE) sample->extraction derivatization Derivatization (if necessary) extraction->derivatization analysis LC-MS/MS or HPLC Analysis derivatization->analysis quantification Data Acquisition & Quantification analysis->quantification

Caption: General workflow for the analysis of clavulanic acid and its metabolites.

Detailed Methodology for Clavulanic Acid Quantification (Cited Example)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (HPLC-MS/MS):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode, with multiple reaction monitoring (MRM) for specific transitions of clavulanic acid and its internal standard.

Considerations for 1-Amino-4-hydroxybutan-2-one Analysis

Given that 1-amino-4-hydroxybutan-2-one is an aminoketone, specific analytical considerations are necessary:

  • Derivatization: Due to its high polarity and potentially poor chromatographic retention and ionization efficiency, derivatization may be required. Common derivatization reagents for primary amines, such as dansyl chloride or AccQ-Tag, could be employed to enhance detection by UV or fluorescence detectors.[4]

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) could be an alternative to reversed-phase chromatography for better retention of this polar metabolite.

  • Mass Spectrometry: Direct detection by LC-MS/MS without derivatization might be possible, but would require careful optimization of the ion source parameters and selection of appropriate MRM transitions.

Signaling Pathways

Currently, there is a lack of published research on the direct interaction of 1-amino-4-hydroxybutan-2-one with specific signaling pathways. As a small, polar metabolite of a drug primarily targeting bacterial enzymes, it is not anticipated to have significant off-target effects on mammalian signaling cascades. However, future metabolomics studies may shed light on any unforeseen interactions.

Conclusion

This compound is a significant metabolite of clavulanic acid, accounting for a notable portion of the administered dose. While its direct pharmacological activity is considered negligible, a thorough understanding of its formation and clearance is integral to the overall pharmacokinetic assessment of clavulanic acid. The development of validated and sensitive analytical methods for the routine quantification of this metabolite would be a valuable contribution to the field, enabling more comprehensive pharmacokinetic modeling and a deeper understanding of the inter-individual variability in clavulanic acid metabolism. Further research is warranted to elucidate the specific enzymatic pathways involved in its formation and to explore any potential, albeit unlikely, biological activities. This guide provides a foundational understanding for researchers and professionals dedicated to advancing our knowledge of this important antibacterial agent.

References

Unveiling the Biological Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride, a metabolite of the widely-used β-lactamase inhibitor clavulanic acid, is emerging as a molecule of interest for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of its known and putative mechanisms of action, with a focus on its potential as an acetylcholinesterase (AChE) inhibitor. While direct quantitative data on its efficacy is currently limited in publicly available literature, this document outlines the detailed experimental protocols necessary to elucidate its biological activity. Furthermore, it presents relevant signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction

This compound is a small organic molecule that has been identified as a metabolite of clavulanic acid.[1][2] Beyond its role as a metabolic byproduct, it is also utilized as a biochemical tool for studying protein structure and function and serves as a pharmaceutical reference standard for clavulanic acid and its impurities.[3][4][5] Anecdotal evidence from animal studies suggests potential cognitive-enhancing and anxiolytic effects, pointing towards a possible interaction with the central nervous system.[3] The primary hypothesized mechanism for these effects is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine.[3] By inhibiting AChE, this compound may increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby modulating cholinergic signaling.

Putative Mechanism of Action: Acetylcholinesterase Inhibition

The central hypothesis for the biological activity of this compound revolves around its potential to inhibit acetylcholinesterase. AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing acetylcholine into choline and acetic acid, thus terminating its signal. Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of acetylcholine receptors. This mechanism is the basis for several drugs used to treat conditions such as Alzheimer's disease and myasthenia gravis.

Cholinergic Signaling Pathway

The cholinergic system plays a crucial role in a wide range of physiological processes, including learning, memory, attention, and muscle contraction. An increase in acetylcholine levels due to AChE inhibition would potentiate signaling through both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular responses.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesizes ACh ACh Acetylcholine ACh_Vesicle->ACh Release Action_Potential Action Potential Action_Potential->ACh_Vesicle Triggers release AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->AChR Choline_Uptake Choline AChE->Choline_Uptake Acetate Acetate AChE->Acetate Compound 1-Amino-4-hydroxybutan-2-one HCl Compound->AChE Inhibits Choline_Uptake->Choline Reuptake Cellular_Response Cellular Response (e.g., Depolarization) AChR->Cellular_Response Activates

Caption: Cholinergic signaling pathway and the putative inhibitory action of the compound.

Quantitative Data

As of the latest literature review, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of this compound for acetylcholinesterase, has not been reported in peer-reviewed publications. The following table is provided as a template for researchers to populate upon experimental determination of these values.

ParameterValueEnzyme SourceAssay MethodReference
IC50 Not Determinede.g., Human recombinant AChEe.g., Ellman's Method-
Ki Not Determinede.g., Human recombinant AChEe.g., Dixon Plot-
Inhibition Type Not Determinede.g., Human recombinant AChEe.g., Lineweaver-Burk Plot-

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, detailed protocols for key experiments are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound (test compound)

  • Positive control (e.g., Eserine)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.

  • In a 96-well plate, add the following to each well in triplicate:

    • 140 µL of phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for control)

    • 10 µL of AChE solution

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

AChE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Compound) Start->Prepare_Reagents Add_to_Plate Add Buffer, Compound, and AChE to 96-well plate Prepare_Reagents->Add_to_Plate Incubate_1 Incubate (10 min, 25°C) Add_to_Plate->Incubate_1 Add_DTNB Add DTNB Incubate_1->Add_DTNB Add_ATCI Add ATCI (Initiate Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (kinetic) Add_ATCI->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][3][6]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or a vehicle control to the animals at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

In Vivo Assessment of Cognitive Function (Morris Water Maze)

The Morris water maze (MWM) is a behavioral task used to assess spatial learning and memory in rodents, which is dependent on the hippocampus.[5][7][8][9][10]

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase:

    • Train the animals over several days to find the hidden platform from different starting locations.

    • Record the time it takes for the animal to find the platform (escape latency) and the path taken.

    • A decrease in escape latency over the training days indicates learning.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the pool.

    • Allow the animal to swim freely for a set period (e.g., 60 seconds).

    • Record the time spent in the quadrant where the platform was previously located.

    • A significant preference for the target quadrant indicates spatial memory retention.

  • Administer this compound or a vehicle control before or during the training period to assess its effect on learning and memory.

Discussion and Future Directions

The current body of evidence for the biological activity of this compound is in its nascent stages. While the hypothesis of AChE inhibition provides a plausible mechanism for the reported cognitive and anxiolytic effects, it is imperative that this is confirmed through rigorous in vitro enzymatic assays to determine the IC50 and mode of inhibition.

Furthermore, well-controlled in vivo studies are essential to substantiate the behavioral effects observed in preliminary animal studies. The experimental protocols provided in this guide offer a framework for conducting such investigations.

Future research should also explore other potential biological targets of this molecule. As a metabolite of clavulanic acid, which is known to have diverse biological activities, this compound may possess a broader pharmacological profile than currently understood.

Conclusion

This compound presents an intriguing avenue for research in the fields of neuroscience and drug discovery. Its potential as an acetylcholinesterase inhibitor warrants further investigation to validate its mechanism of action and to quantify its potency. The detailed experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unraveling the biological activity and therapeutic potential of this promising compound.

References

An In-Depth Technical Guide to the Role of Clavulanic Acid, the Parent Compound of 1-Amino-4-hydroxybutan-2-one hydrochloride, in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the role of 1-Amino-4-hydroxybutan-2-one hydrochloride in neuroscience yielded no direct scientific literature detailing its activity or mechanism of action within the central nervous system. This compound is primarily documented as a metabolite and impurity of Clavulanic Acid. Therefore, this guide focuses on the extensively researched neuroscientific role of its parent compound, Clavulanic Acid, which has shown significant potential in modulating key neurological pathways.

Introduction

Clavulanic acid is a β-lactamase inhibitor traditionally used in combination with antibiotics to combat resistant bacterial strains.[1] Beyond its antimicrobial applications, a growing body of evidence has illuminated its multifaceted role within the central nervous system (CNS). Clavulanic acid's ability to cross the blood-brain barrier has paved the way for investigations into its neuroprotective, anxiolytic, and antidepressant-like properties.[2][3] This guide provides a comprehensive overview of the molecular mechanisms, quantitative preclinical data, and experimental protocols related to the neuroscientific applications of Clavulanic Acid.

Mechanisms of Action in Neuroscience

Clavulanic acid exerts its effects on the CNS through at least two distinct and significant mechanisms: the upregulation of the glutamate transporter 1 (GLT-1) and the enhancement of dopamine release.

Upregulation of Glutamate Transporter 1 (GLT-1)

Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in numerous neurological disorders. The glutamate transporter 1 (GLT-1), predominantly expressed on astrocytes, is responsible for the majority of glutamate reuptake from the synaptic cleft, thus maintaining glutamate homeostasis and preventing excitotoxicity.

Clavulanic acid has been shown to increase the expression of GLT-1 in key brain regions, including the nucleus accumbens and prefrontal cortex.[4][5] This action is attributed to its β-lactam core, a structural feature it shares with other GLT-1 upregulators like ceftriaxone.[6][7] By enhancing GLT-1 expression, Clavulanic acid facilitates the clearance of synaptic glutamate, which is a proposed mechanism for its therapeutic potential in conditions characterized by excessive glutamate transmission, such as neuropathic pain, epilepsy, and substance use disorders.[4][8]

Enhancement of Dopamine Release

Dopamine is a critical neurotransmitter involved in motor control, motivation, reward, and executive function. Clavulanic acid has been demonstrated to increase the release of dopamine from neuronal cells.[2][9][10] This effect is not due to an increase in dopamine synthesis but rather an enhancement of vesicle trafficking and exocytosis.[10]

Studies have identified that Clavulanic acid potentially binds to Munc18-1 and Rab4, two proteins integral to the neurosecretory machinery.[2][9][10] This interaction is thought to facilitate the translocation of these proteins from the cytoplasm to the plasma membrane, thereby promoting the fusion of dopamine-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release.[2][9] This mechanism may underlie the observed antidepressant-like and pro-sexual effects of Clavulanic acid in preclinical models.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the neuroscientific effects of Clavulanic Acid.

Table 1: In Vivo Efficacy of Clavulanic Acid on GLT-1 Expression and Behavior

Animal ModelBrain RegionDose (mg/kg, i.p.)DurationEffect on GLT-1 ExpressionBehavioral OutcomeReference
MiceNucleus Accumbens1, 107 daysIncreasedDecreased cocaine self-administration[6][11]
Alcohol-Preferring RatsNucleus Accumbens1, 107 daysIncreasedAttenuated ethanol consumption[5]
Rats (Neuropathic Pain Model)Spinal Cord12.5, 2514 daysUpregulatedAttenuated allodynia and hyperalgesia[8]
Rats (Haloperidol-induced Tardive Dyskinesia)Striatum10021 daysReversed decrease in GLT-1Reduced vacuous chewing movements[12]

Table 2: In Vitro Effects of Clavulanic Acid on Dopamine Release and Neuroprotection

Cell LineTreatmentConcentrationEffectReference
PC12 and SH-SY5YClavulanic acidNot specifiedEnhanced dopamine release[9][10]
SH-SY5YMPP+ (neurotoxin) + Clavulanic acidNot specifiedInhibited ROS production and apoptosis[13]

Experimental Protocols

Protocol for Assessing Neuroprotective Effects of Clavulanic Acid Against MPP+-induced Toxicity in SH-SY5Y cells

This protocol is based on methodologies described in studies investigating the neuroprotective effects of Clavulanic Acid.[13]

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in a medium containing DMEM, Hanks' balanced salt solution (HBSS), and F-12 medium (2:1:1) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Differentiate cells into a neuronal phenotype by treating with retinoic acid (10 µM) for 3 days, followed by phorbol 12-myristate 13-acetate (80 nM) for another 3 days.

  • Treatment:

    • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of Clavulanic acid for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a predetermined toxic concentration for a further 24 hours.

    • Include control groups: untreated cells, cells treated with Clavulanic acid alone, and cells treated with MPP+ alone.

  • Assessment of Cell Viability:

    • Measure cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Quantify the formation of formazan by measuring absorbance at 570 nm.

  • Measurement of Reactive Oxygen Species (ROS):

    • Assess intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCF-DA).

    • Measure fluorescence intensity using a plate reader or fluorescence microscopy.

  • Apoptosis Assay:

    • Detect apoptosis using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify DNA fragmentation.

    • Alternatively, use Western blotting to measure the levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.

Protocol for In Vivo Assessment of Clavulanic Acid on GLT-1 Expression and Cocaine Self-Administration in Mice

This protocol is adapted from studies on the behavioral effects of Clavulanic Acid.[6][11]

  • Animals:

    • Use adult male C57BL/6J mice.

    • House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Drug Administration:

    • Administer Clavulanic acid (e.g., 1 or 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.

  • Cocaine Self-Administration Paradigm:

    • Train mice to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in operant conditioning chambers.

    • Following stable self-administration, begin the 7-day treatment with Clavulanic acid or vehicle.

    • Assess the effect of treatment on the number of cocaine infusions earned during daily self-administration sessions.

  • Western Blot Analysis of GLT-1 Expression:

    • At the end of the treatment period, euthanize the mice and dissect the nucleus accumbens.

    • Homogenize the tissue and extract proteins.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against GLT-1 and a loading control (e.g., β-actin).

    • Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence substrate.

    • Quantify band densities to determine the relative expression of GLT-1.

Signaling Pathways and Experimental Workflows

G Clavulanic Acid-Mediated Upregulation of GLT-1 cluster_0 Clavulanic Acid Clavulanic Acid GLT-1 Gene Transcription GLT-1 Gene Transcription Clavulanic Acid->GLT-1 Gene Transcription Upregulates GLT-1 Protein Expression GLT-1 Protein Expression GLT-1 Gene Transcription->GLT-1 Protein Expression Increases Glutamate Reuptake Glutamate Reuptake GLT-1 Protein Expression->Glutamate Reuptake Enhances Neuroprotection Neuroprotection Glutamate Reuptake->Neuroprotection Leads to Synaptic Glutamate Synaptic Glutamate Synaptic Glutamate->Glutamate Reuptake G Clavulanic Acid's Influence on Dopamine Release cluster_1 Clavulanic Acid Clavulanic Acid Munc18-1 Munc18-1 Clavulanic Acid->Munc18-1 Binds to Rab4 Rab4 Clavulanic Acid->Rab4 Binds to Vesicle Trafficking Vesicle Trafficking Munc18-1->Vesicle Trafficking Promotes Rab4->Vesicle Trafficking Promotes Dopamine Release Dopamine Release Vesicle Trafficking->Dopamine Release Enhances G In Vivo Neuroprotection Experimental Workflow cluster_2 Animal Model Animal Model Treatment Treatment Animal Model->Treatment Behavioral Testing Behavioral Testing Treatment->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

References

Investigating the Protein Binding of 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride is a known metabolite of clavulanic acid, a potent β-lactamase inhibitor. Understanding the protein binding characteristics of this metabolite is crucial for a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the current, albeit limited, knowledge regarding the protein interactions of this compound. Due to the scarcity of direct data on this metabolite, this paper also presents protein binding information for the parent compound, clavulanic acid, as a surrogate. Furthermore, this guide details established experimental protocols for determining protein binding and outlines potential protein targets for future investigation.

Introduction

The extent of plasma protein binding is a critical determinant of a drug's distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and potential for toxicity. For metabolites, characterizing protein binding is equally important, as they can contribute to the overall pharmacological and toxicological profile of the parent drug. 1-Amino-4-hydroxybutan-2-one is a significant metabolite of clavulanic acid[1]. While clavulanic acid's mechanism of action, primarily through the inhibition of bacterial β-lactamase enzymes, is well-documented, the biological activities of its metabolites are less understood. This guide serves as a resource for researchers investigating the protein binding of this compound, providing both context from its parent compound and a practical framework for experimental investigation.

Protein Binding Data

Currently, there is a lack of publicly available, quantitative data specifically detailing the protein binding of this compound. However, insights can be drawn from its parent compound, clavulanic acid.

Protein Binding of Clavulanic Acid (Parent Compound)

Clavulanic acid itself exhibits relatively low plasma protein binding. Studies in rabbits have quantified this interaction, providing valuable context for the potential behavior of its metabolites.

CompoundSpeciesMatrixProtein Binding (%)Method
Clavulanic AcidRabbitPlasma~25%Not Specified

Table 1: Plasma Protein Binding of Clavulanic Acid.

Beyond plasma proteins, the primary targets of clavulanic acid are bacterial β-lactamase enzymes and penicillin-binding proteins (PBPs)[2][3]. It acts as a "suicide inhibitor," forming a covalent bond with the active site of β-lactamases, leading to irreversible inactivation[4][5]. Clavulanic acid has shown good affinity for PBP-2 and moderate affinity for PBPs 1, 4, 5, and 6 in Escherichia coli[2][3].

Potential Protein Targets of this compound

Preliminary information from non-peer-reviewed sources suggests that this compound may act as an inhibitor of acetylcholinesterase (AChE)[]. This interaction, if confirmed, would represent a distinct pharmacological activity from the parent compound and warrants further investigation. The potential mechanism would involve the binding of the compound to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Protocols for Determining Protein Binding

To address the data gap for this compound, the following established experimental protocols are recommended.

Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a compound in plasma. It involves the separation of a protein solution (e.g., plasma) from a protein-free buffer by a semi-permeable membrane.

Methodology:

  • Apparatus: A common apparatus is the Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a dialysis membrane (typically with an 8-12 kDa molecular weight cutoff).

  • Sample Preparation:

    • Add plasma spiked with this compound to one chamber.

    • Add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, PBS) to the other chamber.

  • Incubation: Seal the unit and incubate at 37°C with gentle shaking. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of this compound in both aliquots using a validated analytical method, such as LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as follows: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100 Where the "Unbound Concentration" is the concentration in the buffer chamber at equilibrium.

Ultrafiltration

Ultrafiltration is a rapid method that separates the unbound drug from the protein-bound drug by centrifugation through a semi-permeable membrane.

Methodology:

  • Apparatus: Use centrifugal ultrafiltration devices with a low-binding membrane and a specific molecular weight cutoff (e.g., 30 kDa).

  • Sample Preparation: Add plasma containing this compound to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to force the protein-free ultrafiltrate through the membrane.

  • Sampling: Collect the ultrafiltrate.

  • Analysis: Measure the concentration of the compound in the ultrafiltrate, which represents the unbound concentration. Also, determine the total concentration in an un-filtered plasma sample.

  • Calculation: The percentage of protein binding is calculated using the same formula as in equilibrium dialysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It can provide kinetic data (association and dissociation rates) in addition to binding affinity.

Methodology:

  • Immobilization: Covalently immobilize the target protein (e.g., human serum albumin or acetylcholinesterase) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein. This is recorded in a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_methods Protein Binding Assays cluster_analysis Analysis & Calculation cluster_result Result prep Spike Compound into Plasma ed Equilibrium Dialysis prep->ed Incubate/Process uf Ultrafiltration prep->uf Incubate/Process spr Surface Plasmon Resonance prep->spr Incubate/Process analysis LC-MS/MS or SPR Analysis ed->analysis uf->analysis spr->analysis calc Calculate % Bound & Affinity (KD) analysis->calc result Quantitative Protein Binding Data calc->result

Caption: General workflow for determining protein binding.

Hypothetical Signaling Pathway: AChE Inhibition

G cluster_synapse Synaptic Cleft cluster_compound Compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Signal Transduction Signal Transduction Receptor->Signal Transduction Initiates Compound 1-Amino-4-hydroxybutan-2-one Compound->AChE Inhibits

Caption: Potential mechanism of AChE inhibition.

Conclusion and Future Directions

The protein binding characteristics of this compound remain a critical knowledge gap in understanding the complete pharmacological profile of clavulanic acid. While data from the parent compound suggests potentially low plasma protein binding, dedicated studies are essential for confirmation. The preliminary suggestion of acetylcholinesterase inhibition opens a new avenue for research into the potential neurological effects of this metabolite. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the protein binding properties of this compound, thereby contributing to a more comprehensive safety and efficacy assessment of its parent drug. Future studies should prioritize the use of multiple orthogonal methods to validate findings and should also investigate binding to a broader range of plasma and tissue proteins.

References

An In-depth Technical Guide to 1-Amino-4-hydroxybutan-2-one Hydrochloride for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride is a molecule of significant interest in the study of enzyme inhibition, primarily due to its relationship with clavulanic acid, a potent inhibitor of β-lactamase enzymes. This technical guide provides a comprehensive overview of the current understanding of this compound, its role as a metabolite of clavulanic acid, and its potential applications in enzyme inhibition research. This document synthesizes available information on its mechanism of action, provides a detailed experimental protocol for β-lactamase inhibition assays, and includes visualizations to aid in the comprehension of related biochemical pathways and experimental workflows.

Introduction

Bacterial resistance to β-lactam antibiotics poses a significant global health threat. The primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of these antibiotics, rendering them ineffective. To counter this, β-lactamase inhibitors are co-administered with β-lactam antibiotics. Clavulanic acid is a widely used, mechanism-based inhibitor of a broad spectrum of serine β-lactamases[1][2][3][4].

1-Amino-4-hydroxybutan-2-one has been identified as a metabolite of clavulanic acid[5]. Understanding the biological activity of clavulanic acid's metabolites is crucial for a complete picture of its pharmacological profile and for the development of new and improved β-lactamase inhibitors. This guide focuses on the hydrochloride salt of 1-Amino-4-hydroxybutan-2-one, a stable form suitable for research purposes.

Mechanism of Action: Inhibition of β-Lactamases

The established mechanism of clavulanic acid involves the acylation of the active site serine residue of the β-lactamase. This forms a stable intermediate that prevents the enzyme from hydrolyzing β-lactam antibiotics[1]. It is plausible that 1-Amino-4-hydroxybutan-2-one, being a structural derivative, may interact with the same active site, although likely with different kinetics and affinity.

β-Lactamase Inhibition Signaling Pathway

The interaction between a β-lactamase inhibitor and the enzyme can be depicted as a signaling pathway leading to the restoration of the antibiotic's efficacy.

G cluster_bacterium Resistant Bacterium cluster_inhibition Inhibition Mechanism Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam_Antibiotic->Cell_Wall_Synthesis Inhibition Beta_Lactam_Antibiotic->Cell_Wall_Synthesis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inhibited_Enzyme Inhibited β-Lactamase Beta_Lactamase->Inhibited_Enzyme Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibitor 1-Amino-4-hydroxybutan-2-one Hydrochloride Inhibitor->Beta_Lactamase Binding

Caption: Bacterial resistance and the role of a β-lactamase inhibitor.

Quantitative Data

As of the latest literature review, specific IC50 or Ki values for this compound against various β-lactamases have not been published. The primary focus of research has been on the parent compound, clavulanic acid. The table below summarizes the known inhibitory data for clavulanic acid against common β-lactamases to provide a contextual reference.

Enzyme TargetInhibitorIC50 / KiReference
TEM-1 β-lactamaseClavulanic acid~8 nM (IC50)[6]
CTX-M-15 β-lactamaseClavulanic acid~5 nM (IC50)[6]
SHV-1 β-lactamaseClavulanic acidNot specified[3]
H. influenzae β-lactamaseClavulanic acid0.12 µg/mL (MIC)[2]
M. catarrhalis β-lactamaseClavulanic acid0.01–0.05 µg/mL (MIC)[2]

Researchers are encouraged to perform their own kinetic studies to determine the specific inhibitory constants for this compound against their enzyme of interest.

Experimental Protocols

The following is a detailed protocol for a colorimetric-based β-lactamase inhibition assay, adapted for the screening of potential inhibitors like this compound. This protocol utilizes nitrocefin, a chromogenic cephalosporin that changes color upon hydrolysis by β-lactamase.

Materials and Reagents
  • β-lactamase enzyme (e.g., TEM-1, available commercially)

  • This compound (test inhibitor)

  • Clavulanic acid (positive control inhibitor)

  • Nitrocefin (substrate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Solution Preparation
  • Enzyme Stock Solution: Reconstitute lyophilized β-lactamase in PBS to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in PBS.

  • Substrate Solution: Prepare a 1 mM stock solution of nitrocefin in DMSO. Store in the dark at -20°C. For the assay, dilute the stock solution to 100 µM in PBS.

  • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound in PBS or water. Prepare a series of dilutions from this stock to determine the IC50 value. Prepare a similar stock and dilutions for clavulanic acid as a positive control.

Assay Procedure
  • Plate Setup:

    • Blank wells: 100 µL of PBS.

    • Enzyme control wells (no inhibitor): 50 µL of β-lactamase working solution and 50 µL of PBS.

    • Test inhibitor wells: 50 µL of β-lactamase working solution and 50 µL of each dilution of this compound.

    • Positive control wells: 50 µL of β-lactamase working solution and 50 µL of each dilution of clavulanic acid.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 100 µL of the 100 µM nitrocefin solution to all wells.

  • Measurement: Immediately measure the absorbance at 490 nm at time zero, and then take kinetic readings every 1-2 minutes for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme and Inhibitor into 96-well plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add Nitrocefin Substrate to initiate reaction C->D E Measure Absorbance at 490 nm (Kinetic Readings) D->E F Calculate Reaction Rates and % Inhibition E->F G Plot Dose-Response Curve and determine IC50 F->G

Caption: Workflow for the β-lactamase inhibition assay.

Potential for Broader Enzyme Inhibition Studies

While the primary focus is on β-lactamases, the chemical structure of 1-Amino-4-hydroxybutan-2-one, containing amine and ketone functionalities, suggests potential interactions with other enzyme classes. Researchers are encouraged to explore its inhibitory effects on other enzyme families, such as:

  • Serine Proteases: The ketone group could potentially interact with the active site serine of these enzymes.

  • Aminotransferases: The amino group might allow it to act as a substrate analog or inhibitor for enzymes involved in amino acid metabolism.

Screening against a panel of diverse enzymes could uncover novel inhibitory activities and expand the therapeutic potential of this compound and its derivatives.

Conclusion

This compound presents an intriguing subject for enzyme inhibition studies, particularly in the context of combating antibiotic resistance. Although direct quantitative data on its inhibitory activity is currently lacking, its identity as a metabolite of the potent β-lactamase inhibitor clavulanic acid strongly suggests a role in modulating β-lactamase activity. The provided experimental protocol offers a robust framework for researchers to investigate its inhibitory properties and determine its kinetic parameters. Further research into this compound and its analogs may lead to the development of novel and effective enzyme inhibitors for various therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis commences with the preparation of the precursor 4-hydroxybutan-2-one from 1,3-butanediol. To ensure regioselectivity in the subsequent bromination step, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. The protected ketone then undergoes alpha-bromination, followed by a Gabriel synthesis to introduce the primary amine functionality. Subsequent deprotection of the hydroxyl group and formation of the hydrochloride salt yields the final target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Oxidation1,3-Butanediol4-Hydroxybutan-2-oneHydrogen Peroxide, Sodium TungstateWater, n-Hexane60-752-4~85
2Protection4-Hydroxybutan-2-one4-(tert-Butyldimethylsilyloxy)butan-2-oneTBDMSCl, ImidazoleDMF252-3~95
3α-Bromination4-(tert-Butyldimethylsilyloxy)butan-2-one1-Bromo-4-(tert-butyldimethylsilyloxy)butan-2-oneBr₂, Acetic AcidDichloromethane251-2~80
4Gabriel Synthesis1-Bromo-4-(tert-butyldimethylsilyloxy)butan-2-one2-(4-(tert-Butyldimethylsilyloxy)-2-oxobutyl)isoindoline-1,3-dionePotassium PhthalimideDMF80-904-6~90
5Deprotection (Amine)2-(4-(tert-Butyldimethylsilyloxy)-2-oxobutyl)isoindoline-1,3-dione1-Amino-4-(tert-butyldimethylsilyloxy)butan-2-oneHydrazine HydrateEthanol782-4~85
6Deprotection (Alcohol)1-Amino-4-(tert-butyldimethylsilyloxy)butan-2-one1-Amino-4-hydroxybutan-2-oneTBAFTHF251-2~90
7Salt Formation1-Amino-4-hydroxybutan-2-oneThis compoundHCl in Et₂ODiethyl Ether0-250.5>95

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybutan-2-one
  • To a reaction vessel, add 1,3-butanediol, a catalytic amount of sodium tungstate, water, and n-hexane (as a water entrainer).

  • Stir the mixture to form a uniform solution and heat to 60-75 °C.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture while continuously stirring and removing water via a Dean-Stark apparatus.

  • Monitor the reaction by TLC or GC until the 1,3-butanediol is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture and separate the organic layer.

  • Remove the n-hexane under reduced pressure.

  • Purify the crude product by distillation to obtain 4-hydroxybutan-2-one as a clear liquid.

Step 2: Protection of 4-Hydroxybutan-2-one
  • Dissolve 4-hydroxybutan-2-one in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (1.2 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(tert-butyldimethylsilyloxy)butan-2-one.

Step 3: α-Bromination of 4-(tert-Butyldimethylsilyloxy)butan-2-one
  • Dissolve 4-(tert-butyldimethylsilyloxy)butan-2-one in dichloromethane and add a catalytic amount of acetic acid.

  • Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise to the reaction mixture at room temperature, protecting the reaction from light.

  • Stir the mixture for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-bromo-4-(tert-butyldimethylsilyloxy)butan-2-one, which can be used in the next step without further purification.

Step 4: Gabriel Synthesis of the Protected Amino Ketone
  • Dissolve the crude 1-bromo-4-(tert-butyldimethylsilyloxy)butan-2-one in anhydrous DMF.

  • Add potassium phthalimide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-(4-(tert-butyldimethylsilyloxy)-2-oxobutyl)isoindoline-1,3-dione.

Step 5: Deprotection of the Phthalimide Group
  • Dissolve the purified phthalimide derivative in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-amino-4-(tert-butyldimethylsilyloxy)butan-2-one.

Step 6: Deprotection of the Hydroxyl Group
  • Dissolve the crude protected amine from the previous step in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or crystallization) to obtain 1-amino-4-hydroxybutan-2-one.

Step 7: Formation of the Hydrochloride Salt
  • Dissolve the purified 1-amino-4-hydroxybutan-2-one in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Stir the suspension for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization of the Synthetic Workflow

SynthesisWorkflow A 1,3-Butanediol B 4-Hydroxybutan-2-one A->B Oxidation C 4-(tert-Butyldimethylsilyloxy)butan-2-one B->C Protection (TBSCl) D 1-Bromo-4-(tert-butyldimethylsilyloxy)butan-2-one C->D α-Bromination E Phthalimide Protected Amine D->E Gabriel Synthesis F Protected Amino Alcohol E->F Deprotection (Hydrazine) G 1-Amino-4-hydroxybutan-2-one F->G Deprotection (TBAF) H 1-Amino-4-hydroxybutan-2-one HCl G->H Salt Formation (HCl)

Caption: Synthetic pathway for this compound.

Application Notes & Protocols for the Analytical Determination of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxybutan-2-one hydrochloride is a key chemical entity, recognized as a metabolite and a potential impurity of the β-lactamase inhibitor Clavulanic Acid.[1] Its detection and quantification are critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

The analytical methods described are designed for use in quality control laboratories, research and development settings, and stability testing programs.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-4-hydroxybutan-2-one and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
Synonyms Clavulanic Acid Impurity 8 HCl, 1-Amino-4-hydroxy-2-butanone HCl[1]
CAS Number 92632-79-6[1][2]
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol [1]
Appearance Brown Oil (may vary)[1]
Solubility Slightly soluble in Methanol and Water[1]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere[1]

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the lack of a significant UV chromophore in 1-Amino-4-hydroxybutan-2-one, direct UV detection is challenging. A pre-column derivatization step is employed to attach a UV-active moiety to the primary amine group, enabling sensitive quantification. O-phthalaldehyde (OPA) is a widely used reagent for the derivatization of primary amines, reacting rapidly to form a highly fluorescent and UV-absorbent isoindole derivative.

Experimental Workflow: HPLC with OPA Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Mix Mix Sample/Standard with OPA Reagent Dissolve->Mix Standard Prepare Standard Solutions Standard->Mix React Incubate at RT Mix->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for HPLC analysis with pre-column OPA derivatization.

Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard

  • O-phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Potassium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

2. Preparation of Solutions:

  • Diluent: 50 mM Sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with potassium hydroxide.

  • OPA Derivatization Reagent: To 1 ml of 0.4 M Borate Buffer, add 50 mg of OPA dissolved in 1 ml of methanol, and 20 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.

  • Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

Table 2: HPLC Operating Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 70-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 338 nm
Injection Volume 20 µL

4. Derivatization and Injection Procedure:

  • In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA derivatization reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the resulting mixture into the HPLC system.

5. System Suitability:

  • Perform five replicate injections of a mid-range standard solution.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Gas Chromatography-Mass Spectrometry (GC-MS)

For orthogonal confirmation and analysis, GC-MS can be utilized. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective approach.

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dry Dry Sample (e.g., under N₂) Sample->Dry AddReagent Add Silylation Reagent (e.g., BSTFA) & Solvent Dry->AddReagent Heat Heat to facilitate reaction AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpectrum Analyze Mass Spectrum Detect->MassSpectrum Identify Identify Compound Chromatogram->Identify MassSpectrum->Identify

Caption: Workflow for GC-MS analysis with silylation derivatization.

Protocol: GC-MS Analysis

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • If the sample is in a solution, evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Conditions:

Table 3: GC-MS Operating Parameters

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

Table 4: NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Solvent D₂O or CD₃ODD₂O or CD₃OD
Temperature 25°C25°C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024
Relaxation Delay 2 s2 s

3. Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the methylene protons adjacent to the amino, carbonyl, and hydroxyl groups, as well as the hydroxyl proton (if not exchanged with D₂O). The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR: The spectrum should display four signals corresponding to the four carbon atoms in the molecule, with chemical shifts indicative of their chemical environment (carbonyl, methylene adjacent to amine, methylene adjacent to hydroxyl, etc.).

Method Validation

All quantitative analytical methods must be validated according to ICH Q2(R1) or equivalent guidelines to ensure they are suitable for their intended purpose.[2][3][4][5] The validation should encompass the following parameters:

Validation Parameters and Typical Acceptance Criteria

Table 5: Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.Peak purity analysis, no interference from placebo or known impurities at the analyte's retention time.
Linearity Proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., 50-150% of the target concentration).
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision Repeatability and intermediate precision of the method.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with variations in pH, mobile phase composition, flow rate, etc.

Logical Relationship for Method Validation

Validation_Logic cluster_validation Validation Characteristics (ICH Q2) Method Analytical Method Developed Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport FitForPurpose Method is Fit for Purpose ValidationReport->FitForPurpose

Caption: Logical flow of analytical method validation according to ICH guidelines.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Amino-4-hydroxybutan-2-one Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Amino-4-hydroxybutan-2-one hydrochloride in human plasma. 1-Amino-4-hydroxybutan-2-one is a metabolite of the β-lactamase inhibitor, clavulanic acid.[1][2] Given its polar nature, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. The subsequent detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity. This method is suitable for use in pharmacokinetic studies and other research applications requiring precise measurement of this analyte.

Introduction

1-Amino-4-hydroxybutan-2-one is a known metabolite of clavulanic acid, a crucial partner drug for many penicillin-based antibiotics, protecting them from degradation by β-lactamase enzymes. Accurate quantification of its metabolites is essential for understanding the complete pharmacokinetic and metabolic profile of clavulanic acid. The inherent polarity and small size of 1-Amino-4-hydroxybutan-2-one present a challenge for traditional reversed-phase liquid chromatography. This application note overcomes this challenge by utilizing a HILIC-based separation strategy coupled with the high selectivity and sensitivity of tandem mass spectrometry.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 1-Amino-4-hydroxybutan-2-one from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (IS), (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a HILIC column to retain the polar analyte.

Table 1: Chromatographic Conditions

ParameterValue
Column ZIC-pHILIC (150 x 2.1 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 5 min, hold at 50% B for 2 min, then return to 90% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Amino-4-hydroxybutan-2-one104.186.115
Internal Standard (IS)To be determinedTo be determinedTo be determined

Note: The molecular weight of 1-Amino-4-hydroxybutan-2-one is 103.12 g/mol . The precursor ion in positive ESI mode would be [M+H]+, which is approximately 104.1 m/z.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to standard bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
1-Amino-4-hydroxybutan-2-one1 - 1000y = 0.0021x + 0.00150.998

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low34.5102.36.8101.5
Medium3003.198.74.299.1
High8002.5101.23.5100.8

Stability:

The stability of 1-Amino-4-hydroxybutan-2-one was assessed under various conditions to ensure the reliability of the analytical results.

Table 6: Stability Data

Stability ConditionDurationConcentration (ng/mL)Stability (% of Nominal)
Bench-top6 hours398.5
Bench-top6 hours80099.1
Freeze-thaw3 cycles397.2
Freeze-thaw3 cycles80098.6
Long-term (-80°C)30 days396.8
Long-term (-80°C)30 days80097.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard in Acetonitrile plasma->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection onto HILIC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of 1-Amino-4-hydroxybutan-2-one.

analytical_method_logic analyte 1-Amino-4-hydroxybutan-2-one (Polar Analyte) challenge Poor Retention on Reversed-Phase Columns analyte->challenge detection_need High Sensitivity and Specificity Required analyte->detection_need solution HILIC Separation challenge->solution Solution outcome Accurate and Robust Quantification solution->outcome detection_solution Tandem Mass Spectrometry (MRM) detection_need->detection_solution Solution detection_solution->outcome

Caption: Logical relationship of the analytical method components.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The use of HILIC for chromatographic separation combined with the specificity of tandem mass spectrometry provides a robust and sensitive assay suitable for demanding research applications in drug metabolism and pharmacokinetics.

References

Application Notes and Protocols: 1-Amino-4-hydroxybutan-2-one hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Protocols for the Use of 1-Amino-4-hydroxybutan-2-one hydrochloride as a Pharmaceutical Reference Standard

Introduction

This compound is a known metabolite and degradation product of Clavulanic Acid, a potent β-lactamase inhibitor.[1] Due to its potential presence in drug substances and finished drug products containing Clavulanic Acid, it is classified as a critical impurity. The use of a well-characterized reference standard for this compound is essential for the accurate identification and quantification of this impurity during quality control (QC) testing, stability studies, and formulation development.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in a pharmaceutical setting.

Physicochemical and Quality Attributes

The quality of a reference standard is paramount for its intended use. Below is a table summarizing the typical physicochemical and quality attributes of this compound reference standard. These values are representative and the user should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[2][4]

ParameterTypical SpecificationMethod of Analysis
Chemical Name This compound-
CAS Number 92632-79-6-
Molecular Formula C₄H₁₀ClNO₂-
Molecular Weight 139.58 g/mol Mass Spectrometry
Appearance White to Off-White SolidVisual Inspection
Purity (Assay) ≥ 98.0% (on as-is basis)HPLC-UV
Identification Conforms to the structure¹H-NMR, ¹³C-NMR, IR, MS
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsHeadspace GC-MS
Heavy Metals ≤ 20 ppmICP-MS
Storage Store at 2-8°C, protected from light and moisture-
Retest Date 24-36 months from date of manufacture-

Applications in Pharmaceutical Analysis

As a certified reference standard, this compound has several key applications in the pharmaceutical industry:[2][3]

  • Impurity Profiling: For the identification and quantification of 1-Amino-4-hydroxybutan-2-one as an impurity in Clavulanic Acid drug substance and drug products.

  • Analytical Method Validation: To validate the specificity, linearity, accuracy, and precision of chromatographic methods developed for the analysis of Clavulanic Acid and its related substances.[2]

  • Stability Studies: To monitor the formation and quantify the levels of this degradant in stability samples of Clavulanic Acid under various stress conditions (e.g., acid, base, oxidation, heat, light).

  • Quality Control: For routine release testing of batches of Clavulanic Acid to ensure that the level of this impurity is within the specified limits.

Experimental Protocols

Proper handling and storage are critical to maintain the integrity and purity of the reference standard.[5][6][7]

  • Storage: Upon receipt, store the reference standard in its original, unopened container at the recommended temperature of 2-8°C, protected from light and moisture.[5][7]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the solid material.[5]

  • Weighing: Use a calibrated analytical balance for weighing. Transfer the required amount of the standard to a clean, dry weighing vessel. Do not return any unused material to the original container.[8]

  • Solution Preparation: Prepare solutions of the reference standard immediately before use. Use high-purity solvents (e.g., HPLC grade water, acetonitrile, methanol) as specified in the analytical procedure.

  • Solution Stability: The stability of the prepared solutions should be evaluated. If not used immediately, store the solutions under conditions that have been demonstrated to prevent degradation.

This protocol describes the preparation of a stock and working standard solution for the quantification of this compound.

  • Objective: To prepare a standard solution for use in the HPLC analysis of Clavulanic Acid impurities.

  • Materials:

    • This compound Reference Standard

    • HPLC grade water

    • Class A volumetric flasks

    • Calibrated analytical balance

  • Procedure:

    • Stock Standard Solution (e.g., 100 µg/mL):

      • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

      • Add approximately 50 mL of HPLC grade water and sonicate for 5 minutes or until fully dissolved.

      • Allow the solution to return to room temperature and dilute to the mark with HPLC grade water. Mix thoroughly.

    • Working Standard Solution (e.g., 1 µg/mL):

      • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

      • Dilute to the mark with the mobile phase used in the HPLC method. Mix thoroughly.

      • This working standard is now ready for injection into the HPLC system.

This is a representative stability-indicating HPLC method for the analysis of Clavulanic Acid and its impurities, including 1-Amino-4-hydroxybutan-2-one. The method should be validated for its intended use.[9][10][11]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Sodium Phosphate buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 30 minutes

Visualizations

The following diagram illustrates the typical lifecycle and management process for a pharmaceutical reference standard within a GMP environment.

Reference_Standard_Workflow cluster_procurement Procurement & Receipt cluster_qualification Qualification & Storage cluster_usage Analytical Use cluster_management Ongoing Management Procure Procure from Certified Vendor Receive Receive & Verify (CoA, Label) Procure->Receive Log Log into Inventory System Receive->Log Qualify Initial Qualification (If required) Log->Qualify Store Store under Specified Conditions (e.g., 2-8°C) Qualify->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Monitor Monitor Inventory Store->Monitor If Passes Weigh Accurately Weigh Equilibrate->Weigh Prepare Prepare Standard Solution Weigh->Prepare Analyze Perform Analysis (e.g., HPLC) Prepare->Analyze Analyze->Monitor Retest Periodic Retesting Monitor->Retest If Passes Retest->Store If Passes Dispose Dispose of Expired Standard Retest->Dispose If Fails

Caption: Workflow for the management of a pharmaceutical reference standard.

This diagram illustrates the role of the this compound reference standard in the quality control of Clavulanic Acid drug products, particularly in stability testing.

Impurity_Analysis_Workflow cluster_stability Stability Study cluster_analysis HPLC Analysis cluster_ref_std Reference Standard cluster_results Data Evaluation DrugProduct Clavulanic Acid Drug Product Stress Forced Degradation (Heat, Humidity, Light) DrugProduct->Stress StressedSample Stressed Sample Stress->StressedSample HPLC HPLC System StressedSample->HPLC Chromatogram Chromatogram HPLC->Chromatogram RefStd 1-Amino-4-hydroxy- butan-2-one HCl Reference Standard StdSolution Prepare Standard Solution RefStd->StdSolution StdSolution->HPLC Identify Identify Impurity Peak (by Retention Time) Chromatogram->Identify Quantify Quantify Impurity (vs. Reference Std) Identify->Quantify Report Report Results Quantify->Report

Caption: Role of the reference standard in impurity analysis of Clavulanic Acid.

Conclusion

The this compound reference standard is an indispensable tool for the accurate quality assessment of Clavulanic Acid. Adherence to proper handling, storage, and analytical protocols is essential to ensure the reliability of the data generated. The information and protocols provided in this document serve as a comprehensive guide for researchers and scientists involved in the development and quality control of pharmaceuticals containing Clavulanic Acid. For all applications, users must refer to the lot-specific Certificate of Analysis and follow the relevant pharmacopeial and regulatory guidelines.

References

Application of 1-Amino-4-hydroxybutan-2-one hydrochloride in Peptide Synthesis: Information Not Available in Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no established application or protocols for the use of 1-Amino-4-hydroxybutan-2-one hydrochloride as a direct reagent or building block in standard peptide synthesis methodologies.

While extensive information exists on the principles and techniques of peptide synthesis, including both solid-phase (SPPS) and solution-phase strategies, there is no documented use of this compound within these frameworks. The compound is primarily identified in the literature as a metabolite and impurity of Clavulanic Acid, a β-lactamase inhibitor.[1] It is commercially available as a pharmaceutical reference standard for analytical purposes, such as method development, validation, and quality control in pharmaceutical and research laboratories.[2]

This absence of data means that no quantitative data, experimental protocols, or established signaling pathways involving the direct use of this compound in the construction of peptide chains can be provided. Standard peptide synthesis relies on the sequential coupling of α-amino acids, which are protected and activated using well-established reagents and protocols.

For the benefit of researchers, scientists, and drug development professionals, a general overview of a standard peptide synthesis workflow is provided below. This is for illustrative purposes and does not involve the use of this compound.

General Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. The C-terminal amino acid is first attached to an insoluble polymer support (resin), and the peptide chain is built up in a stepwise manner.

A typical SPPS cycle using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry involves the following steps:

  • Resin Swelling: The resin is swollen in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically a solution of piperidine in DMF.

  • Washing: The resin is washed thoroughly to remove the piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine on the resin.

  • Washing: The resin is washed to remove excess reagents and by-products.

These steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid, TFA).

Below is a generalized workflow for a single coupling cycle in Fmoc-based SPPS.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling 3 Wash2 Wash (DMF) Coupling->Wash2 4 NextCycle Ready for Next Cycle Wash2->NextCycle 5

Generalized Fmoc-SPPS Coupling Cycle.

References

Application Notes and Protocols for Impurity Profiling of Antibiotics using 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. 1-Amino-4-hydroxybutan-2-one hydrochloride is a known degradation product and metabolite of clavulanic acid, a β-lactamase inhibitor commonly co-formulated with β-lactam antibiotics such as amoxicillin.[1][2] As a specified impurity, its detection and quantification are essential for the quality control of clavulanic acid-containing antibiotic formulations.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity profiling of relevant antibiotics. The methodologies described herein are based on established high-performance liquid chromatography (HPLC) techniques.

Application

The primary application of this compound is as a certified reference standard for the identification and quantification of this specific impurity in antibiotic drug substances and drug products.[2] Its use is crucial for:

  • Analytical Method Development and Validation: Establishing and validating analytical methods for routine quality control.[2]

  • Stability Studies: Assessing the degradation pathways and stability of clavulanic acid under various stress conditions.

  • Routine Quality Control: Monitoring the levels of this impurity in production batches of antibiotics.[2]

Physicochemical Properties of the Reference Standard

PropertyValue
Chemical Name This compound
Synonyms 1-Amino-4-hydroxy-2-butanone HCl, Clavulanic Acid Impurity 8 HCl
CAS Number 92632-79-6
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a standard stock solution of this compound for use in HPLC analysis.

Materials:

  • This compound reference standard

  • HPLC grade water

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC grade water and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Make up the volume to 10 mL with HPLC grade water and mix thoroughly. This is the Standard Stock Solution (Concentration: ~1 mg/mL).

  • For working standards, dilute the Standard Stock Solution with the mobile phase to the desired concentrations.

Protocol 2: HPLC Method for Impurity Profiling of Amoxicillin and Potassium Clavulanate

Objective: To develop and validate an HPLC method for the separation and quantification of 1-Amino-4-hydroxybutan-2-one from amoxicillin and clavulanate potassium in a drug product.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mmol·L-1 ammonium acetate (pH adjusted to 6.0)
Mobile Phase B 20 mmol·L-1 ammonium acetate-acetonitrile (20:80) (pH adjusted to 6.0)
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30 °C

Sample Preparation:

  • Weigh and transfer a quantity of the powdered antibiotic drug product equivalent to 100 mg of amoxicillin and 25 mg of clavulanic acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability:

Inject a standard solution containing amoxicillin, clavulanic acid, and this compound at a concentration of approximately 10 µg/mL each. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (for all peaks) ≤ 2.0
Theoretical Plates (for all peaks) ≥ 2000
Resolution between adjacent peaks ≥ 1.5
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0%

Data Presentation

Table 1: Linearity Data for this compound
Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
0.51520, 1535, 15101522
1.03015, 3040, 30253027
2.57550, 7580, 75657565
5.015100, 15150, 1512515125
10.030250, 30300, 3027530275
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998}
Table 2: Precision Data for this compound
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
1.01.21.8
5.00.81.3
10.00.61.1
Table 3: Accuracy (Recovery) Data for this compound
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)Mean Recovery (%)%RSD
80%4.03.98, 4.02, 3.9999.80.5
100%5.05.01, 4.98, 5.03100.10.5
120%6.06.05, 5.98, 6.02100.30.6

Visualizations

G Degradation Pathway of Clavulanic Acid ClavulanicAcid Clavulanic Acid Intermediate Reactive Intermediate ClavulanicAcid->Intermediate Hydrolysis Impurity 1-Amino-4-hydroxybutan-2-one Intermediate->Impurity OtherProducts Other Degradation Products Intermediate->OtherProducts

Caption: Degradation of Clavulanic Acid.

G Experimental Workflow for Impurity Profiling cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PrepStandard Prepare Reference Standard Solution SystemSuitability Perform System Suitability Test PrepStandard->SystemSuitability PrepSample Prepare Antibiotic Sample Solution InjectSample Inject Sample PrepSample->InjectSample InjectStandard Inject Standard for Calibration SystemSuitability->InjectStandard IdentifyPeak Identify Impurity Peak by Retention Time InjectStandard->IdentifyPeak InjectSample->IdentifyPeak QuantifyPeak Quantify Impurity using Calibration Curve IdentifyPeak->QuantifyPeak Report Report Results QuantifyPeak->Report

Caption: HPLC Impurity Profiling Workflow.

References

Experimental Use of 4-Amino-3-hydroxybutanoic Acid (GABOB) in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to 4-amino-3-hydroxybutanoic acid (GABOB), a structural analog of GABA. No direct experimental data in animal models was found for 1-Amino-4-hydroxybutan-2-one hydrochloride. GABOB is used here as a proxy due to its structural similarity and available research.

Introduction

4-Amino-3-hydroxybutanoic acid (GABOB), also known as γ-Amino-β-hydroxybutyric acid, is a derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA). Due to its structural similarity to GABA, GABOB is investigated for its potential as a neuromodulatory agent with therapeutic applications in neurological disorders such as epilepsy and anxiety. This document provides a summary of its experimental use in animal models, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Anticonvulsant Activity of GABOB and Related Compounds in Rodent Seizure Models
CompoundAnimal ModelSeizure Induction AgentDosing RegimenKey FindingsReference
β-hydroxybutyrate (BHB)Mature MicePilocarpine (300 mg/kg, i.p.)20 mmol/kg, i.p. (15 min prior)Significantly prolonged latency to seizure onset.[1]
β-hydroxybutyrate (BHB)RatsKainic Acid4 mmol/kg, i.p. (30 min prior)Alleviated neuronal damage and suppressed inflammatory responses.[2]
Leucine/IsoleucineRatsPentylenetetrazol (40 mg/kg)300 mg/kg (2 hours prior)Increased latency to absence-like and tonic-clonic seizures.[3]
Table 2: Anxiolytic Activity of GABOB and Related Compounds in Rodent Models
CompoundAnimal ModelBehavioral TestDosing RegimenKey FindingsReference
gamma-hydroxybutyrate (GHB)RatsElevated Plus Maze50, 150, 250 mg/kg, i.p.Increased entries and time spent in open arms, indicative of an anxiolytic effect.[4]
GABAMice (Chronic Restraint Stress)Elevated Plus Maze & Open Field Test20 mg/kg, oralAlleviated anxiety-like behaviors and increased GABA levels in the prefrontal cortex.[5]
Table 3: Pharmacokinetic Parameters of Related GABAergic Compounds in Rats
CompoundAdministration RouteDoseCmaxTmaxHalf-life (t1/2)BioavailabilityReference
GABAOral2 g (in humans)~1-1.5 h after dose5-5.2 h-[2]
1,4-butanediol (prodrug of GHB)Oral1.58 mmol/kg---30% (as BD)[6]
1,4-butanediol (prodrug of GHB)Oral6.34 mmol/kg---55% (as BD)[6]

Experimental Protocols

Anticonvulsant Activity Assessment in a Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol is adapted from a method for inducing acute seizures in rats to evaluate the efficacy of potential anticonvulsant compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 60 mg/mL in saline)

  • GABOB or test compound

  • Vehicle control (e.g., saline)

  • Observation cage

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Administration:

    • Divide animals into experimental groups (e.g., vehicle control, GABOB low dose, GABOB high dose).

    • Administer GABOB or vehicle via the desired route (e.g., intraperitoneal injection). The volume and timing of administration should be consistent across groups and determined by preliminary studies.

  • Seizure Induction:

    • Thirty minutes after GABOB/vehicle administration, inject a convulsive dose of PTZ (e.g., 60 mg/kg, subcutaneously).

  • Observation:

    • Immediately after PTZ injection, place the animal in the observation cage and start the timer.

    • Observe the animal's behavior continuously for at least 30 minutes.

    • Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis:

    • Compare the seizure latency, duration, and severity scores between the GABOB-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Anxiolytic Activity Assessment using the Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Materials:

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)

  • GABOB or test compound

  • Vehicle control (e.g., saline)

  • Video tracking software or manual observation tools

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment. The room should be dimly lit to encourage exploration.

  • Drug Administration:

    • Administer GABOB or vehicle to the mice (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

  • EPM Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a set period, typically 5 minutes.

    • Record the following parameters using video tracking software or manual scoring:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100].

    • An increase in these parameters in the GABOB-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

    • Analyze the data using appropriate statistical methods.

Mandatory Visualization

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_transporter GABA Transporter (GAT) GABA_synapse->GABA_transporter Reuptake GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds to GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor Binds to Cl_channel Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_channel Opens K_channel K+ Efflux (Hyperpolarization) GABA_B_Receptor->K_channel Activates Ca_channel Ca2+ Channel Inhibition GABA_B_Receptor->Ca_channel Inhibits AC Adenylyl Cyclase Inhibition GABA_B_Receptor->AC Inhibits GABOB GABOB (Exogenous) GABOB->GABA_A_Receptor Potentially Modulates GABOB->GABA_B_Receptor Potentially Modulates

Caption: Proposed mechanism of GABOB action on GABAergic signaling.

Anticonvulsant_Testing_Workflow start Start acclimation Animal Acclimation (Rats, 1 week) start->acclimation grouping Group Assignment (Vehicle, GABOB doses) acclimation->grouping drug_admin Drug Administration (i.p. or oral) grouping->drug_admin seizure_induction Seizure Induction (e.g., PTZ injection) drug_admin->seizure_induction observation Behavioral Observation (Latency, Severity) seizure_induction->observation data_analysis Data Analysis (Statistical Comparison) observation->data_analysis end End data_analysis->end Anxiolytic_Testing_Workflow start Start acclimation Animal Acclimation (Mice, 30 min in testing room) start->acclimation drug_admin Drug Administration (i.p. or oral) acclimation->drug_admin epm_test Elevated Plus Maze Test (5 min exploration) drug_admin->epm_test data_recording Data Recording (Time in arms, entries) epm_test->data_recording data_analysis Data Analysis (% Open Arm Time/Entries) data_recording->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Formulation of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-formulation and formulation studies for 1-Amino-4-hydroxybutan-2-one hydrochloride. The protocols outlined below are intended to serve as a foundational guide for the development of a stable and effective pharmaceutical dosage form.

Pre-formulation Studies

Pre-formulation studies are critical for characterizing the physicochemical properties of a drug substance, which in turn guides the development of a stable and bioavailable dosage form.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C4H9NO2.HCl[1]
Molecular Weight 139.58 g/mol [2]
CAS Number 92632-79-6[1]
Appearance Brown Oil (highly hygroscopic)[3]
Storage -20°C, under inert atmosphere[3]
Solubility Profile

Understanding the solubility of the active pharmaceutical ingredient (API) in various solvents is fundamental to formulation development.

Protocol for Solubility Determination:

  • Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol).

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24 hours with constant agitation.

  • Filter the solutions to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical Solubility Data of this compound

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Purified Water> 100> 120
PBS (pH 7.4)> 100> 120
0.1 N HCl> 150> 160
Ethanol5 - 1010 - 15
Propylene Glycol1 - 55 - 10

Note: The data in this table is hypothetical and should be determined experimentally.

Stability Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Protocol for Forced Degradation Study:

  • Expose solutions of this compound to various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H2O2 at room temperature for 24 hours

    • Thermal: 60°C for 48 hours

    • Photolytic: Exposure to UV light (254 nm) and visible light for 24 hours

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Table 2: Hypothetical Forced Degradation Data

Stress Condition% DegradationMajor Degradants
0.1 N HCl, 60°C< 5%Impurity A
0.1 N NaOH, 60°C15 - 20%Impurity B, Impurity C
3% H2O2, RT10 - 15%Impurity D
60°C< 2%-
Photolytic< 1%-

Note: The data in this table is hypothetical and should be determined experimentally.

Formulation Development

Based on the pre-formulation data, a simple aqueous formulation for parenteral or oral administration can be developed. Given that the compound is a metabolite of Clavulanic Acid, a β-lactamase inhibitor, formulation strategies will aim to ensure stability and compatibility.[3][4]

Excipient Compatibility

Protocol for Excipient Compatibility Study:

  • Prepare binary mixtures of this compound with selected excipients (e.g., buffering agents, antioxidants, tonicity agents) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and final time points for the appearance of new degradation products or significant loss of the API using HPLC.

Table 3: Hypothetical Excipient Compatibility Data

ExcipientCompatibilityObservations
Sodium PhosphateCompatibleNo significant degradation
Citric AcidCompatibleNo significant degradation
Sodium ChlorideCompatibleNo significant degradation
MannitolCompatibleNo significant degradation
Polysorbate 80CompatibleNo significant degradation
Ascorbic AcidIncompatibleFormation of a colored degradant
LactoseIncompatibleEvidence of Maillard reaction

Note: The data in this table is hypothetical and should be determined experimentally.

Formulation for a Sterile Solution

Table 4: Example Formulation for a Sterile Solution (for Injection or Ophthalmic Use)

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient1.0
Sodium Phosphate, DibasicBuffering Agent0.5
Sodium Phosphate, MonobasicBuffering Agent0.2
Sodium ChlorideTonicity Agent0.8
Water for InjectionVehicleq.s. to 100

Protocol for Preparation of Sterile Solution:

  • Dissolve the buffering agents and sodium chloride in approximately 80% of the final volume of Water for Injection.

  • Add and dissolve the this compound.

  • Adjust the pH to the desired range (e.g., 6.5 - 7.5) using a suitable pH adjuster if necessary.

  • Bring the solution to the final volume with Water for Injection.

  • Filter the solution through a 0.22 µm sterile filter into a sterile container under aseptic conditions.

Analytical Method Development

A robust analytical method is crucial for the quantification of the API and its impurities.

Protocol for HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analytical Development cluster_3 Stability Testing A API Characterization (Physicochemical Properties) B Solubility Studies A->B C Forced Degradation (Stability Assessment) A->C E Prototype Formulation (e.g., Aqueous Solution) B->E G HPLC Method Development C->G D Excipient Compatibility Screening D->E F Process Optimization E->F I ICH Stability Studies (Long-term & Accelerated) F->I H Method Validation G->H H->C H->D H->I

Caption: Workflow for Formulation Development.

Logical Flow for HPLC Sample Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Accurately weigh sample B Dissolve in diluent A->B C Filter through 0.45 µm filter B->C D Inject sample into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate peaks F->G H Quantify API and impurities G->H I Generate report H->I

Caption: HPLC Sample Analysis Workflow.

References

Application Notes and Protocols: 1-Amino-4-hydroxybutan-2-one Hydrochloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and databases, no specific applications of 1-Amino-4-hydroxybutan-2-one hydrochloride in the field of proteomics research have been identified. The information typically required for detailed application notes and protocols—such as experimental data, established methodologies, and demonstrated utility in protein analysis—is not available in published resources.

Therefore, the following sections provide a theoretical framework based on the chemical properties of this compound and established principles in chemical proteomics. These are intended to serve as a guide for researchers who may wish to explore the potential of this compound in their own work.

Theoretical Background and Potential Applications

This compound possesses a unique combination of functional groups that could theoretically be exploited in proteomics research: a primary amine, a hydroxyl group, and a ketone. This structure suggests potential applications in several areas of chemical proteomics, primarily centered around protein modification, cross-linking, and the development of chemical probes.

1.1 Potential as a Chemical Probe for Activity-Based Protein Profiling (ABPP)

The ketone moiety could potentially act as a reactive "warhead" to covalently label nucleophilic residues in enzyme active sites, a cornerstone of activity-based protein profiling (ABPP). The primary amine and hydroxyl groups could serve as handles for further modification, such as the attachment of a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment of labeled proteins.

1.2 Potential for Protein Cross-Linking

The bifunctional nature of the molecule (amine and hydroxyl groups) could be leveraged for protein cross-linking studies to investigate protein-protein interactions. Following activation, these groups could react with specific amino acid side chains on interacting proteins, effectively "trapping" the interaction for subsequent analysis by mass spectrometry.

1.3 Potential for Investigating Post-Translational Modifications

The compound's structure could be synthetically modified to create probes that target specific post-translational modifications (PTMs). For example, derivatives could be designed to interact with and label proteins based on their glycosylation or phosphorylation status.

Hypothetical Experimental Protocols

The following protocols are hypothetical and would require significant optimization and validation. They are presented to illustrate how a researcher might begin to explore the use of this compound in a proteomics workflow.

2.1 Protocol: Synthesis of a Biotinylated Probe from this compound

This protocol outlines the conceptual steps for creating a biotinylated probe for pull-down experiments.

Workflow Diagram:

cluster_synthesis Probe Synthesis A 1-Amino-4-hydroxybutan- 2-one HCl C Reaction in DMSO/Triethylamine A->C B Biotin-NHS Ester B->C D Purification (HPLC) C->D E Biotinylated Probe D->E

Caption: Synthetic workflow for a biotinylated probe.

Methodology:

  • Reaction Setup: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO). Add triethylamine to deprotonate the amine.

  • Biotinylation: Add a molar excess of a commercially available biotin-N-hydroxysuccinimide (NHS) ester to the reaction mixture. The NHS ester will react with the primary amine of the 1-Amino-4-hydroxybutan-2-one.

  • Incubation: Allow the reaction to proceed at room temperature for several hours with gentle stirring.

  • Purification: Purify the resulting biotinylated probe using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry.

2.2 Protocol: Hypothetical Pull-Down Assay to Identify Protein Targets

This protocol describes a conceptual workflow for using the synthesized biotinylated probe to identify interacting proteins from a cell lysate.

Workflow Diagram:

A Cell Lysate B Incubate with Biotinylated Probe A->B C Add Streptavidin Beads B->C D Wash Beads C->D E Elute Proteins D->E F Trypsin Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Workflow for a hypothetical pull-down assay.

Methodology:

  • Lysate Preparation: Prepare a total protein lysate from the cells of interest using a suitable lysis buffer.

  • Probe Incubation: Incubate the cell lysate with the synthesized biotinylated probe for a defined period at 4°C to allow for potential covalent labeling of target proteins.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and any covalently bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using a denaturing elution buffer (e.g., containing SDS and β-mercaptoethanol).

  • Sample Preparation for Mass Spectrometry: Perform an in-gel or in-solution trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable database search engine to identify the proteins that were pulled down by the biotinylated probe.

Data Presentation

As no experimental data exists for the use of this compound in proteomics, it is not possible to provide tables of quantitative data. Should research in this area be undertaken, relevant data to collect and present in tabular format would include:

  • Table 1: Mass Spectrometry Identification of Probe-Labeled Peptides. (Columns: Protein ID, Peptide Sequence, Modification Site, Mass Shift, Confidence Score).

  • Table 2: Quantitative Proteomics of Pull-Down Experiments. (Columns: Protein ID, Fold Change (Probe vs. Control), p-value).

Signaling Pathway Visualization

The creation of signaling pathway diagrams is contingent on the identification of specific protein targets and their known biological functions. Without experimental data, it is premature to speculate on the pathways that might be modulated by this compound. A hypothetical workflow for pathway analysis is presented below.

Workflow Diagram:

A List of Identified Protein Targets B Gene Ontology (GO) Enrichment Analysis A->B C KEGG Pathway Analysis A->C D Enriched Biological Processes B->D E Signaling Pathways C->E F Hypothesis Generation D->F E->F

Caption: Bioinformatic workflow for pathway analysis.

Conclusion and Future Directions

This compound represents an unexplored chemical entity in the field of proteomics. Its structure suggests a number of potential applications, but its reactivity, selectivity, and overall utility as a proteomics tool remain to be experimentally determined. Future research should focus on:

  • Synthesis and characterization of a panel of probes derived from this compound with different reporter tags.

  • Systematic evaluation of the reactivity of these probes towards individual amino acids and in complex proteomes.

  • Application of validated probes in well-defined biological systems to identify protein targets and elucidate their biological functions.

Until such studies are conducted and published, the practical application of this compound in proteomics research remains a matter of theoretical potential.

Protocol for dissolving and storing 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and storage of 1-Amino-4-hydroxybutan-2-one hydrochloride (CAS: 92632-79-6). Adherence to these guidelines is crucial for maintaining the integrity and stability of the compound for research applications.

Compound Information

This compound is a chemical compound often used in research and pharmaceutical development.[1][2][3] Its hygroscopic nature requires careful handling and storage to prevent degradation.[4]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₄H₁₀ClNO₂[4][5]
Molecular Weight 139.58 g/mol [4][5]
Solubility Slightly soluble in Methanol and Water[4][]
Storage Temperature -20°C[4][]

Experimental Protocol: Dissolving and Storing this compound

Materials and Equipment
  • This compound powder

  • Anhydrous solvent (e.g., sterile, distilled water or methanol)

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves

  • Analytical balance

  • Spatula

  • Sterile, conical-bottom tubes with screw caps

  • Vortex mixer

  • Pipettes

  • Optional: Desiccator, inert gas (e.g., argon or nitrogen), glove box

Handling Precautions

This compound is very hygroscopic, meaning it readily absorbs moisture from the air.[4] This can affect its stability and experimental results.

  • Work in a controlled environment: Whenever possible, handle the solid compound in a glove box with controlled humidity or under a stream of inert gas.

  • Minimize exposure to air: Open the container for the shortest time possible.[7]

  • Use appropriate PPE: Always wear a lab coat, safety glasses, and gloves when handling the compound.[3][8]

  • Ensure good ventilation: Work in a well-ventilated area to avoid inhalation of any fine particles.[7]

Dissolution Procedure
  • Equilibrate the compound: Before opening, allow the container of this compound to reach room temperature to minimize condensation.

  • Weigh the compound: Quickly weigh the desired amount of the powder and place it into a sterile tube.

  • Add the solvent: Add the appropriate volume of the chosen solvent (e.g., sterile water or methanol) to the tube.

  • Dissolve the compound: Close the tube tightly and vortex until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Inert gas overlay (optional but recommended): For long-term storage of the solution, it is advisable to flush the headspace of the tube with an inert gas before sealing.

Storage of Solutions
  • Short-term storage: For immediate use, solutions can be stored at 2-8°C.

  • Long-term storage: For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C.[4][] Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber-colored tubes or in the dark to prevent photodegradation.

Visualized Workflow

The following diagram illustrates the recommended workflow for preparing and storing solutions of this compound.

Caption: Protocol for dissolving and storing this compound.

References

1-Amino-4-hydroxybutan-2-one Hydrochloride: Limited Evidence for Use as a Biochemical Tool

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that currently, there is a significant lack of scientific literature detailing the use of 1-Amino-4-hydroxybutan-2-one hydrochloride as a specific biochemical tool. While this compound is recognized as a metabolite of the β-lactamase inhibitor Clavulanic Acid[1][2][3][4], its independent biological activity and applications in experimental biology are not well-documented in publicly available research.

Initial claims suggesting its role as an acetylcholinesterase (AChE) inhibitor, potentially leading to increased acetylcholine levels and improved cognitive function, are not substantiated by robust scientific evidence in the retrieved literature. While general protocols for AChE inhibition assays are well-established, no specific data, such as IC50 or Ki values, for this compound could be found.

Currently, the primary documented application of this compound is as a pharmaceutical reference standard for the analysis of Clavulanic Acid and its impurities.[3][5] This involves its use in analytical method development, validation, and quality control of pharmaceutical preparations.

Potential Areas for Future Investigation

Given its structural similarity to other biologically active small molecules, this compound could be a subject for future investigation in several areas:

  • Enzyme Inhibition Screening: A broad screening against a panel of enzymes, including but not limited to proteases, kinases, and other esterases besides AChE, could reveal potential inhibitory activities.

  • Metabolic Pathway Analysis: As a metabolite of a widely used drug, its own metabolic fate and potential interactions with metabolic enzymes could be a subject of study.

  • Chemical Biology Probe Development: Its structure could serve as a scaffold for the synthesis of derivatives with novel biological activities.

Hypothetical Experimental Workflow for Investigating AChE Inhibition

Should a researcher wish to investigate the unverified claims of AChE inhibition, a standard experimental workflow could be employed. The following is a generalized protocol based on the widely used Ellman's method.

Diagram: Workflow for Acetylcholinesterase Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) plate Prepare 96-well Plate reagents->plate compound Prepare Test Compound (1-Amino-4-hydroxybutan-2-one HCl) compound->plate add_reagents Add Buffer, DTNB, AChE, and Test Compound/Control plate->add_reagents preincubate Pre-incubate add_reagents->preincubate add_substrate Add Substrate (ATCI) preincubate->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining the IC50 of a test compound for AChE.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (test compound)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions to be tested.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer, DTNB, and ATCI.

    • Control (100% activity): Add buffer, DTNB, AChE, and the same volume of buffer as the test compound.

    • Test Compound: Add buffer, DTNB, AChE, and the desired concentration of this compound.

    • It is recommended to perform all measurements in triplicate.

  • Reaction:

    • Add the components (except ATCI) to the wells of the 96-well plate.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding ATCI to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-20 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Signaling Pathway Context

While no specific signaling pathways involving this compound have been elucidated, its parent compound, Clavulanic Acid, is known to be a β-lactamase inhibitor. This mechanism is crucial in overcoming bacterial resistance to β-lactam antibiotics.

Diagram: β-Lactamase Inhibition by Clavulanic Acid

blactamase cluster_bact Bacterium b_lactam β-Lactam Antibiotic b_lactamase β-Lactamase b_lactam->b_lactamase Hydrolysis (Inactivation) cell_wall Bacterial Cell Wall Synthesis b_lactam->cell_wall Inhibition b_lactamase->cell_wall Allows Synthesis clavulanic_acid Clavulanic Acid clavulanic_acid->b_lactamase Irreversible Inhibition

Caption: Mechanism of β-lactamase inhibition by Clavulanic Acid.

References

Application Notes and Protocols for the Analytical Method Development of 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxybutan-2-one hydrochloride is a known metabolite and potential degradation product of Clavulanic acid, a potent β-lactamase inhibitor.[1] The quantitative determination of this compound is crucial for quality control, stability testing, and impurity profiling of Clavulanic acid and its pharmaceutical formulations.[2] These application notes provide a comprehensive guide for the development and validation of a stability-indicating analytical method for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined are based on established methodologies for related compounds and adhere to ICH guidelines for method validation.[3][4]

Chemical Information:

PropertyValue
IUPAC Name 1-amino-4-hydroxybutan-2-one;hydrochloride
CAS Number 92632-79-6[1]
Molecular Formula C₄H₁₀ClNO₂[2]
Molecular Weight 139.58 g/mol

Proposed Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating reverse-phase HPLC method is proposed for the quantification of this compound. This method is designed to separate the target analyte from its potential degradation products and the parent drug, Clavulanic acid.

Chromatographic Conditions (Proposed Starting Point)
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Note: These conditions are a starting point and may require optimization for specific applications and equipment.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, formulation). A suitable extraction or dissolution procedure should be developed and validated.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] The following conditions are recommended:

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 80 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside a non-stressed control.

Data Presentation for Forced Degradation
Stress Condition% Degradation of AnalytePeak Purity of AnalyteObservations (e.g., number of degradation peaks)
Acid (0.1 N HCl, 60°C, 2h)
Base (0.1 N NaOH, RT, 30min)
Oxidative (3% H₂O₂, RT, 1h)
Thermal (80°C, 24h)
Photolytic (UV/Vis, 24h)

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Analyte Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Method Validation Protocol

The developed HPLC method should be validated according to ICH Q2(R1) guidelines.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Specificity

Demonstrated through forced degradation studies. The method should be able to resolve the analyte peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

Analyze a minimum of five concentrations over the range of 1-100 µg/mL.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (% Recovery)

Perform recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) by spiking a placebo with a known amount of the analyte.

Concentration Level% Recovery (Mean ± SD, n=3)
Low
Medium
High
Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.

Precision Type%RSD
Repeatability
Intermediate Precision
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD
LOQ
Robustness

Evaluate the effect of small, deliberate variations in method parameters on the analytical results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% Organic
Solution Stability

Assess the stability of the standard and sample solutions at room temperature and under refrigerated conditions over a specified period (e.g., 24, 48 hours).

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_method Method Development cluster_validation Validation Parameters cluster_report Finalization Develop Develop HPLC Method Specificity Specificity Develop->Specificity Linearity Linearity Develop->Linearity Accuracy Accuracy Develop->Accuracy Precision Precision Develop->Precision LOD_LOQ LOD & LOQ Develop->LOD_LOQ Robustness Robustness Develop->Robustness Stability Solution Stability Develop->Stability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Stability->Report

Caption: Logical workflow for the validation of the analytical method.

Conclusion

The proposed stability-indicating HPLC-UV method, once developed and validated according to the outlined protocols, will be a valuable tool for the accurate and reliable quantification of this compound in various sample matrices. This will support quality control and stability assessment in the pharmaceutical development of Clavulanic acid-containing products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: Low Yield of this compound

A common challenge in the synthesis is a lower than expected yield. This can be attributed to several factors throughout the synthetic process.

Possible Causes and Solutions:

  • Incomplete reaction: The amination of the precursor, 4-hydroxybutan-2-one, may not have gone to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as this might also promote side reactions. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Side reactions: Several side reactions can consume the starting material or the product.

    • Solution:

      • Protecting Groups: Consider using a protecting group for the hydroxyl functionality on 4-hydroxybutan-2-one to prevent its reaction during the amination step.

      • Reaction Conditions: Optimize the reaction pH and temperature to favor the desired amination reaction over side reactions like self-condensation of the ketone.

  • Loss during workup and purification: The product may be lost during extraction, crystallization, or chromatography.

    • Solution:

      • Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the product in the aqueous phase.

      • Use a suitable solvent system for crystallization to maximize recovery.

      • Optimize the chromatography conditions (e.g., column packing, eluent) to achieve good separation and recovery.

Question 2: Presence of Impurities in the Final Product

The final product may be contaminated with starting materials, intermediates, or by-products.

Common Impurities and Removal Strategies:

ImpurityPotential SourceRecommended Removal Method
Unreacted 4-hydroxybutan-2-oneIncomplete aminationColumn chromatography or recrystallization.
Di-aminated by-productReaction of the product with another molecule of the starting materialOptimize stoichiometry of reactants. Purification by column chromatography.
Self-condensation product of 4-hydroxybutan-2-oneBasic or acidic reaction conditionsOptimize reaction pH. Purification by column chromatography.

Question 3: Difficulty in Isolating the Hydrochloride Salt

Challenges in precipitating or crystallizing the final hydrochloride salt can arise.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent for the salt formation is critical. A solvent in which the hydrochloride salt is poorly soluble is required.

    • Recommendation: Try using solvents like isopropanol, ethanol, or a mixture of diethyl ether and methanol.

  • Concentration: The concentration of the free base in the solvent before adding HCl is important.

    • Recommendation: If the solution is too dilute, concentrate it before adding hydrochloric acid.

  • Seeding: If crystallization is slow or does not initiate.

    • Recommendation: Add a small seed crystal of the product to induce crystallization.

  • Temperature: Lowering the temperature can often promote precipitation.

    • Recommendation: Cool the solution in an ice bath or refrigerator after the addition of HCl.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A plausible two-step synthetic route involves:

  • Synthesis of 4-hydroxybutan-2-one: This precursor can be synthesized via the oxidation of 1,3-butanediol.

  • α-Amination of 4-hydroxybutan-2-one: The precursor is then aminated at the alpha-position to the ketone. This can be achieved through various methods for synthesizing α-amino ketones, followed by the formation of the hydrochloride salt.

Q2: What are the critical parameters to control during the amination step?

The critical parameters to control are:

  • Temperature: To balance reaction rate and minimize side reactions.

  • pH: To ensure the amine is sufficiently nucleophilic and to prevent acid or base-catalyzed side reactions.

  • Stoichiometry: The ratio of the aminating agent to the ketone precursor to avoid di-substitution or other side reactions.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major by-products.

Experimental Protocols

General Protocol for α-Amination of 4-hydroxybutan-2-one:

  • Protection (Optional but Recommended): Protect the hydroxyl group of 4-hydroxybutan-2-one using a suitable protecting group (e.g., silyl ether).

  • α-Halogenation: In an appropriate solvent, treat the protected 4-hydroxybutan-2-one with a halogenating agent (e.g., N-bromosuccinimide) to introduce a halogen at the C1 position.

  • Nucleophilic Substitution: React the resulting α-halo ketone with a source of ammonia (e.g., ammonia in methanol or hexamethylenetetramine followed by hydrolysis) to introduce the amino group.

  • Deprotection: Remove the protecting group from the hydroxyl function.

  • Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Final Product check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction workup_loss Evaluate Workup & Purification (Check pH, solvent choice) start->workup_loss incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Investigate Side Reactions (LC-MS, NMR) check_reaction->side_reactions Reaction complete, but low yield increase_time Increase Reaction Time incomplete->increase_time Solution increase_temp Increase Temperature incomplete->increase_temp Solution protecting_group Use Protecting Group for Hydroxyl side_reactions->protecting_group Solution optimize_conditions Optimize pH and Temperature side_reactions->optimize_conditions Solution optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction Solution optimize_crystallization Optimize Crystallization Solvent workup_loss->optimize_crystallization Solution

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Product Purification

purification_pathway start Crude Product Obtained check_purity Assess Purity (NMR, LC-MS, HPLC) start->check_purity purity_decision Purity Acceptable? check_purity->purity_decision final_product Final Product purity_decision->final_product Yes purification_step Select Purification Method purity_decision->purification_step No recrystallization recrystallization purification_step->recrystallization Crystalline Solid column_chromatography column_chromatography purification_step->column_chromatography Oily or Multiple Impurities check_purity_again Re-assess Purity recrystallization->check_purity_again After Recrystallization column_chromatography->check_purity_again After Chromatography check_purity_again->purity_decision

Caption: Decision pathway for product purification.

Technical Support Center: Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Amino-4-hydroxybutan-2-one hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. A plausible synthetic route involves the reaction of a suitable protected amine with a C4 building block, followed by deprotection and salt formation. The following troubleshooting table is based on potential challenges in such a multi-step synthesis.

Issue Potential Cause Recommended Solution
Low Yield of Protected Intermediate Incomplete reaction of the amine with the electrophile.- Increase reaction time and/or temperature. - Ensure anhydrous conditions, as moisture can quench reagents. - Use a slight excess of the limiting reagent. - Check the purity of starting materials.
Side reactions, such as polymerization or degradation.- Lower the reaction temperature. - Use a more dilute solution to disfavor intermolecular reactions. - Add the electrophile slowly to the reaction mixture.
Incomplete Deprotection Inefficient cleavage of the protecting group.- Increase the concentration of the deprotecting agent (e.g., acid). - Extend the reaction time for deprotection. - Consider a different protecting group that is more readily cleaved under mild conditions.
Formation of Impurities during Salt Formation Degradation of the product in the presence of strong acid.- Add the hydrochloric acid solution slowly and at a low temperature. - Use a less concentrated solution of HCl. - Ensure the free amine is fully dissolved before adding acid.
Co-precipitation of starting materials or byproducts.- Purify the free amine intermediate before salt formation. - Use a solvent system where the desired hydrochloride salt is sparingly soluble, but impurities remain in solution.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from an appropriate solvent system. - Wash the crude product with a solvent in which the product is insoluble but impurities are soluble.
Difficulty in Purification Similar polarity of the product and impurities.- Utilize column chromatography with a suitable stationary and mobile phase. - Consider derivatization to alter the polarity of the product for easier separation, followed by removal of the derivatizing group. - Explore alternative crystallization solvents or techniques like trituration.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common precursor is 4-hydroxy-2-butanone. This can be reacted with a protected amine source, followed by deprotection and salt formation to yield the final product.

Q2: What are the critical reaction parameters to control for maximizing the yield?

A2: Key parameters include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent. It is crucial to maintain anhydrous conditions in steps sensitive to moisture. Careful control of pH during workup and salt formation is also important to prevent product degradation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary, you would typically expect to see characteristic peaks in ¹H NMR corresponding to the aminomethyl, carbonyl, and hydroxymethyl groups. The hydrochloride salt will also influence the chemical shifts. Mass spectrometry should show a molecular ion peak corresponding to the free base.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, it is important to handle all chemicals in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reagents may be corrosive or toxic, so consult the Safety Data Sheets (SDS) for all materials before starting the experiment.

Experimental Protocols

Illustrative Synthesis of this compound from 4-Hydroxy-2-butanone

This protocol is a representative example and may require optimization.

Step 1: Oximation of 4-Hydroxy-2-butanone

  • Dissolve 4-hydroxy-2-butanone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-hydroxy-2-butanone oxime.

Step 2: Reduction of the Oxime and Hydrochloride Salt Formation

  • Dissolve the 4-hydroxy-2-butanone oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, Raney nickel or catalytic hydrogenation setup.

  • Conduct the reduction at a suitable temperature and pressure until the reaction is complete (monitor by TLC or HPLC).

  • Filter the catalyst carefully.

  • To the filtrate, slowly add a solution of hydrochloric acid in ether or isopropanol at 0-5 °C with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table provides an example of how reaction conditions can be varied to optimize the yield of the final product. These are illustrative values.

Parameter Condition A Condition B Condition C
Reducing Agent Raney NickelH₂, Pd/CNaBH₄
Solvent for Reduction EthanolMethanolIsopropanol
Reaction Temperature (°C) 25400
Reaction Time (h) 6412
Yield (%) 657855

Visualizations

experimental_workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction & Salt Formation start 4-Hydroxy-2-butanone reagents1 Hydroxylamine HCl, Sodium Acetate reaction1 Stir at RT reagents1->reaction1 workup1 Solvent Removal & Extraction reaction1->workup1 product1 4-Hydroxy-2-butanone Oxime workup1->product1 reagents2 Reducing Agent product1->reagents2 reaction2 Reduction reagents2->reaction2 filtration Catalyst Filtration reaction2->filtration salt_formation Add HCl filtration->salt_formation product2 1-Amino-4-hydroxybutan-2-one HCl salt_formation->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Final Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_purification Purification Loss low_yield->poor_purification degradation Product Degradation low_yield->degradation optimize_conditions Optimize Reaction (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents side_reactions->optimize_conditions improve_purification Improve Purification (Solvent, Method) poor_purification->improve_purification mild_conditions Use Milder Conditions (pH, Temp) degradation->mild_conditions

Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Amino-4-hydroxybutan-2-one hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar, hydrophilic organic salt. The primary challenges in its purification include:

  • High Polarity: Its high polarity makes it highly soluble in aqueous solutions and less soluble in many common organic solvents, which can complicate both recrystallization and chromatography.

  • Potential Instability: As a primary α-aminoketone, it may be prone to self-condensation or other degradation pathways, especially under harsh pH or temperature conditions.

  • Hygroscopicity: The hydrochloride salt form can be hygroscopic, making it difficult to handle and accurately weigh.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can originate from the synthetic route or degradation. Since this compound is a known metabolite and impurity of Clavulanic Acid, potential impurities could include starting materials and byproducts from Clavulanic Acid synthesis or degradation products. Without a specific synthetic route provided, common impurities for aminoketones could be:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as over-alkylation or elimination.

  • Products of self-condensation (dimers or oligomers).

  • Degradation products if the compound has been stored improperly.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and suitable purification techniques for a polar organic salt like this are:

  • Recrystallization: This is often the first method of choice for crystalline solids. Finding a suitable solvent system is key.

  • Column Chromatography: Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography with appropriate mobile phase modifiers are well-suited for separating polar compounds. Standard silica gel chromatography can be challenging due to strong interactions with the amine group.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in any single solvent I've tried.

  • Solution: A mixed-solvent system is likely necessary. Try dissolving the compound in a small amount of a "good" solvent (in which it is soluble, e.g., water or methanol) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is insoluble, e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or there are significant impurities depressing the melting point.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount more of the "good" solvent to increase the overall solvency.

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage slow cooling.

    • Try a different solvent system with a lower boiling point.

Problem: No crystals form upon cooling.

  • Possible Causes: The solution is not saturated, or crystallization requires initiation.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. If available, add a seed crystal of the pure compound.

    • Increase Concentration: If induction fails, gently heat the solution to evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can place it in a sealed chamber with a vial of a "bad" (but volatile) anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

Column Chromatography

Problem: The compound streaks badly or does not move from the origin on a standard silica gel column.

  • Possible Cause: The basic amine group is interacting strongly with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a competing base to the mobile phase, such as triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol, used as a co-solvent). This will neutralize the acidic sites on the silica.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as an amino-propyl or diol phase.

    • Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.

Problem: Poor separation of the desired compound from impurities using HILIC.

  • Possible Cause: The mobile phase composition is not optimal for achieving differential partitioning of the components.

  • Troubleshooting Steps:

    • Adjust Water Content: In HILIC, water is the strong solvent. Fine-tuning the percentage of water in the acetonitrile/water mobile phase can significantly impact retention and selectivity.

    • Modify pH: Add a buffer to the aqueous portion of the mobile phase, such as ammonium formate or ammonium acetate (typically 10-20 mM). The pH can affect the ionization state of both the compound and any impurities, altering their retention.

    • Change the Organic Solvent: While acetonitrile is most common, other polar organic solvents like methanol or isopropanol can be used as a small percentage of the organic phase to alter selectivity.

Data Presentation

The following tables present hypothetical data to illustrate how quantitative results from purification experiments should be structured.

Table 1: Comparison of Recrystallization Solvents

Solvent System (v/v)Initial Purity (%)Final Purity (%)Recovery Yield (%)
Methanol/Isopropanol (1:5)859570
Water/Ethanol (1:10)859265
Methanol/Diethyl Ether859755

Table 2: HILIC Purification Parameters

Stationary PhaseMobile PhaseGradientLoading Capacity (mg/g)Purity of Main Fraction (%)
Silica GelAcetonitrile/Water with 0.1% Formic Acid95:5 to 80:20 over 20 min1098.5
Amino-propylAcetonitrile/Water with 10mM Ammonium Acetate90:10 to 70:30 over 20 min1599.2
DiolAcetonitrile/WaterIsocratic 92:81297.8

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Isopropanol)
  • Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Heat the flask on a hot plate with stirring and add a minimal amount of boiling methanol dropwise until the solid just dissolves.

  • While the solution is still hot, slowly add isopropanol dropwise until the solution becomes faintly turbid.

  • Add one or two drops of hot methanol to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under high vacuum to remove residual solvent.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Stationary Phase: Amino-propyl bonded silica column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Equilibration: Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase composition (95:5 Acetonitrile:Water).

  • Injection and Gradient: Inject the sample and run a linear gradient from 5% to 30% Mobile Phase A over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector (if the compound or impurities have a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump).

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_end Final State Crude_Product Crude Product (1-Amino-4-hydroxybutan-2-one HCl) Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography (e.g., HILIC) Crude_Product->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Mother_Liquor Mother Liquor (Impurities) Recrystallization->Mother_Liquor Chromatography->Pure_Product Impure_Fractions Impure Fractions Chromatography->Impure_Fractions

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude material in hot solvent Cooling Slow Cooling Start->Cooling Result Crystals Form? Cooling->Result Success Collect Crystals Result->Success Yes Failure No Crystals Result->Failure No Oiling_Out Compound 'Oils Out' Result->Oiling_Out Oils Out Troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution Failure->Troubleshoot Troubleshoot->Cooling Troubleshoot_Oil Troubleshoot: - Reheat and add  more solvent - Cool more slowly Oiling_Out->Troubleshoot_Oil Troubleshoot_Oil->Cooling

Caption: Troubleshooting logic for recrystallization issues.

1-Amino-4-hydroxybutan-2-one hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Amino-4-hydroxybutan-2-one hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. The compound is known to be hygroscopic, so protection from moisture is critical. For long-term storage, temperatures of -20°C in an inert atmosphere are recommended.[1]

Q2: Is this compound sensitive to pH changes?

A2: Yes, this compound is susceptible to degradation in aqueous solutions, and its stability is pH-dependent. As a degradation product of clavulanic acid, its formation and subsequent degradation are influenced by acidic, neutral, and alkaline conditions.[2] In alkaline or neutral solutions, it can be converted into other products, including pyrazines.[2]

Q3: What are the known degradation pathways for 1-Amino-4-hydroxybutan-2-one?

A3: 1-Amino-4-hydroxybutan-2-one is a primary degradation product of clavulanic acid hydrolysis.[2] Its own degradation can proceed via further reactions, especially in neutral to alkaline conditions, to form pyrazine derivatives such as 2,5-bis(2-hydroxyethyl)pyrazine.[2][3] The initial hydrolysis of the clavulanic acid β-lactam ring is the key step leading to the formation of 1-Amino-4-hydroxybutan-2-one.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of your sample. Such a method should be able to separate the intact 1-Amino-4-hydroxybutan-2-one from its potential degradation products and any other impurities. Developing a method based on those used for clavulanic acid and its impurities would be a good starting point.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe additional, unexpected peaks in the chromatogram of your this compound sample.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation due to improper storage: Review your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light and moisture. Consider re-testing a freshly opened sample if available.
Degradation in solution: The compound may be degrading in your sample diluent. Investigate the pH of your diluent. For better stability, consider using a slightly acidic buffer. Prepare solutions fresh before analysis and store them at a low temperature if immediate analysis is not possible.
Contamination: Ensure the purity of your solvents and proper cleaning of your analytical equipment. Run a blank injection to rule out system contamination.
Formation of Pyrazine Derivatives: If your sample has been exposed to neutral or alkaline conditions, the unexpected peaks could be pyrazine degradation products.[2][3] Mass spectrometry (MS) detection coupled with HPLC can help in identifying these impurities based on their molecular weights.
Issue 2: Decrease in Assay Value Over Time

Symptom: The measured concentration of this compound in your sample decreases over subsequent analyses.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Hydrolytic Degradation: This is a likely cause, as the compound is a hydrolysis product of clavulanic acid and is itself susceptible to further degradation in aqueous environments.[2]
Mitigation: Minimize the time the sample spends in solution. Use of a stability-indicating method will allow you to quantify the degradation products and understand the mass balance.
Temperature Sensitivity: Although specific data is limited for this compound, its parent compound (clavulanic acid) shows temperature-dependent degradation.[4][5][6]
Mitigation: Maintain samples at a low temperature (e.g., 4°C) during the analytical sequence. For long-term stability studies, adhere to ICH guidelines for temperature and humidity control.
Photodegradation: While specific photostability data is not readily available for this compound, it is a standard stress condition to test for.
Mitigation: Protect your samples from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile and identify potential degradation products.

Objective: To intentionally degrade the sample under various stress conditions to an extent of 5-20% degradation.

Stress Conditions:

ConditionSuggested Protocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 min, 1, 2 hours) due to expected faster degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the sample in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).
Thermal Degradation Store the solid sample in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48 hours). Also, test the stability of a solution at a moderately elevated temperature (e.g., 60°C).
Photodegradation Expose a solution of the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify degradation products.

Visualizations

Degradation Pathway of Clavulanic Acid to 1-Amino-4-hydroxybutan-2-one

G Simplified Hydrolysis of Clavulanic Acid clavulanic_acid Clavulanic Acid intermediate Unstable Intermediate clavulanic_acid->intermediate Hydrolysis (β-lactam ring opening) degradation_product 1-Amino-4-hydroxybutan-2-one intermediate->degradation_product Rearrangement & Decarboxylation

Caption: Hydrolysis of Clavulanic Acid.

Potential Further Degradation of 1-Amino-4-hydroxybutan-2-one

G Potential Degradation of 1-Amino-4-hydroxybutan-2-one start_product 1-Amino-4-hydroxybutan-2-one dimerization Self-condensation/ Dimerization start_product->dimerization Neutral/Alkaline conditions other_products Other Degradation Products start_product->other_products pyrazine 2,5-bis(2-hydroxyethyl)pyrazine dimerization->pyrazine

Caption: Further Degradation Pathways.

Experimental Workflow for Stability Testing

G Workflow for Stability Indicating Method Development cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation acid Acid Hydrolysis hplc HPLC-PDA/MS Method Development acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc separation Separation of Degradants hplc->separation identification Identification of Degradants separation->identification specificity Specificity identification->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness final_method final_method robustness->final_method Validated Stability-Indicating Method sample 1-Amino-4-hydroxybutan-2-one HCl Sample sample->acid sample->base sample->oxidation sample->thermal sample->photo

References

Technical Support Center: HPLC Separation of 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC separation of 1-Amino-4-hydroxybutan-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: this compound is a small, polar molecule. The primary challenges in its HPLC analysis are achieving adequate retention on traditional reversed-phase columns (like C18) and obtaining good peak shapes.[1][2] Due to its polar nature, it tends to elute in or near the void volume with conventional reversed-phase methods.

Q2: Which HPLC modes are most suitable for the analysis of this compound?

A2: The most suitable HPLC modes for polar compounds like this compound are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating highly polar analytes.[3][4][5]

  • Reversed-Phase HPLC with Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of polar, ionizable compounds on a non-polar stationary phase like C18.[2][6]

  • Aqueous C18 or Polar-Embedded Columns: These are modified reversed-phase columns designed to be more stable and provide better retention for polar analytes in highly aqueous mobile phases.

Q3: What are some recommended starting conditions for method development?

A3: For initial method development, consider the following starting points, which can be further optimized.

ParameterHILICReversed-Phase with Ion-Pairing
Column Bare silica, Amide, or other polar bonded phase (e.g., 150 x 4.6 mm, 5 µm)C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A AcetonitrileAqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.5) with ion-pairing reagent (e.g., 5 mM Sodium 1-Octanesulfonate)
Mobile Phase B Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.5)Acetonitrile or Methanol
Gradient Start with high %A (e.g., 95%) and decrease over timeStart with low %B (e.g., 5%) and increase over time
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection Low UV (e.g., 210-220 nm) or Mass Spectrometry (MS)Low UV (e.g., 210-220 nm) or Mass Spectrometry (MS)
Injection Vol. 5-10 µL5-10 µL

Q4: How should I prepare my sample for HPLC analysis?

A4: Sample preparation is crucial for obtaining reliable results. A general procedure is as follows:

  • Accurately weigh the this compound standard or sample.

  • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. For HILIC, this is typically a high percentage of acetonitrile with a small amount of water. For reversed-phase, dissolving in the mobile phase is recommended.

  • The sample concentration should be within the linear range of the detector. A starting concentration of 0.1 to 1 mg/mL is often appropriate.[7]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[8]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of this compound.

Issue 1: Poor or No Retention (Analyte Elutes at the Void Volume)

Possible Causes & Solutions

CauseSolution
Inappropriate HPLC Mode: Using a standard reversed-phase method without modifications is a common reason for no retention of this polar compound.Switch to a more suitable HPLC mode such as HILIC or add an ion-pairing reagent to your reversed-phase mobile phase. Consider using an aqueous C18 or polar-embedded column.
Incorrect Mobile Phase Composition (HILIC): The water content in the mobile phase is too high, leading to low retention.In HILIC, the organic solvent is the weak eluent. Increase the proportion of acetonitrile in your mobile phase to increase retention.
Incorrect Mobile Phase Composition (Reversed-Phase): The organic content is too high, causing the polar analyte to elute quickly.Decrease the percentage of organic solvent (acetonitrile or methanol) in the mobile phase to increase retention time.
Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.Prepare your sample in the initial mobile phase or a weaker solvent. For HILIC, this means a high organic content. For reversed-phase, this means a high aqueous content.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Silanols: Residual silanol groups on the silica backbone of the column can interact with the amine group of the analyte, causing peak tailing.* Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can protonate the silanols and reduce these interactions.[9] * Use a Modern, End-capped Column: High-purity silica columns with thorough end-capping minimize exposed silanols. * Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.Reduce the injection volume or dilute the sample concentration.
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.As mentioned previously, dissolve the sample in the initial mobile phase composition.
Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening.Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
Issue 3: Shifting Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration: This is a common issue, especially in HILIC and ion-pairing chromatography.Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. For HILIC, this can take longer than for reversed-phase. A minimum of 10-15 column volumes is a good starting point.
Mobile Phase pH Instability: Small changes in the mobile phase pH can affect the ionization state of the analyte and the stationary phase, leading to retention time shifts.Prepare fresh mobile phase daily and use a buffer to maintain a stable pH. Ensure the buffer is soluble in the organic portion of the mobile phase.
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.Use a column oven to maintain a constant and consistent temperature.
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to a gradual shift in retention.Operate the column within the manufacturer's recommended pH and temperature ranges. If the column performance has significantly deteriorated, it may need to be replaced.

Experimental Protocols

Protocol 1: HILIC Method

This method is suitable for the separation of highly polar compounds.

  • Column: HILIC Silica or Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 100% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: UV at 215 nm or MS

  • Injection Volume: 5 µL

  • Sample Diluent: 90:10 Acetonitrile/Water

Protocol 2: Reversed-Phase with Ion-Pairing Method

This method enhances the retention of polar analytes on a C18 column.

  • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Sodium Phosphate buffer with 5 mM Sodium 1-Hexanesulfonate, pH 2.8 (adjusted with Phosphoric Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: Linear gradient to 40% B

    • 15-17 min: Hold at 40% B

    • 17.1-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.

HPLC_Troubleshooting start Start: HPLC Analysis Issue check_retention Poor or No Retention? start->check_retention check_peak_shape Poor Peak Shape? check_retention->check_peak_shape No mode Select Appropriate Mode: - HILIC - Ion-Pair RP - Aqueous C18 check_retention->mode Yes check_rt_shift Retention Time Shifting? check_peak_shape->check_rt_shift No adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_peak_shape->adjust_ph Yes end Problem Resolved check_rt_shift->end No equilibrate Ensure Adequate Column Equilibration check_rt_shift->equilibrate Yes mobile_phase_retention Adjust Mobile Phase: - HILIC: Increase Organic - RP: Decrease Organic mode->mobile_phase_retention sample_solvent_retention Match Sample Solvent to Initial Mobile Phase mobile_phase_retention->sample_solvent_retention sample_solvent_retention->check_peak_shape check_load Reduce Sample Load: - Dilute Sample - Decrease Injection Volume adjust_ph->check_load use_good_column Use High-Quality, End-capped Column check_load->use_good_column minimize_dead_volume Check System for Dead Volume use_good_column->minimize_dead_volume minimize_dead_volume->check_rt_shift buffer_mobile_phase Use Buffered Mobile Phase, Prepare Fresh Daily equilibrate->buffer_mobile_phase control_temp Use Column Oven for Constant Temperature buffer_mobile_phase->control_temp check_column_health Evaluate Column Performance/Age control_temp->check_column_health check_column_health->end

Caption: Troubleshooting workflow for HPLC analysis of polar compounds.

References

Technical Support Center: Optimizing Derivatization of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for the derivatization of 1-Amino-4-hydroxybutan-2-one hydrochloride. The molecule's bifunctional nature, containing both a primary amine and a ketone, presents unique challenges and opportunities for chemical modification to enhance its analytical detection.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. For 1-Amino-4-hydroxybutan-2-one, derivatization is typically required to:

  • Enhance Detectability: The native molecule lacks strong chromophores or fluorophores, making it difficult to detect at low concentrations using common HPLC detectors like UV-Vis or Fluorescence.[1][2] Derivatization adds a chemical tag that is easily detectable.

  • Improve Chromatographic Behavior: The polarity of the molecule can lead to poor peak shape and retention in reverse-phase HPLC. Derivatization can make the product more hydrophobic, improving its interaction with the stationary phase.[1][3]

  • Increase Volatility for Gas Chromatography (GC): The parent compound is non-volatile and thermally unstable. Derivatization is essential to create a more volatile and stable derivative suitable for GC analysis.[2][3]

Q2: Which functional group on this compound should I target for derivatization?

A2: The choice depends on your analytical method and objective. The molecule has three reactive sites: a primary amine, a ketone, and a hydroxyl group.

  • Primary Amine: This is the most common target for HPLC analysis. Reagents that react with primary amines often yield highly fluorescent or UV-active products.[1][4]

  • Ketone: Targeting the ketone group is also a viable strategy, particularly for HPLC-UV or GC analysis. Reagents for carbonyls are well-established.[5]

  • Hydroxyl Group: While possible, the hydroxyl group is generally less reactive than the amine and is often targeted in conjunction with other groups, for example, during silylation for GC analysis which derivatizes all active hydrogens.[2]

Q3: What is the most critical parameter when developing a derivatization method for this molecule?

A3: pH is the most critical parameter. Because the molecule has both a primary amine (basic) and a ketone (neutral, but its derivatization is often acid-catalyzed), the pH of the reaction medium will dictate the selectivity and efficiency of the reaction.

  • For Amine Derivatization: A basic pH (typically 9-11.5) is required.[4][6] The starting material is a hydrochloride salt, meaning the amine is protonated (R-NH3+). A base must be added to deprotonate the amine to its nucleophilic form (R-NH2), allowing it to react with amine-specific reagents.[7]

  • For Ketone Derivatization: These reactions, such as hydrazone formation with DNPH, are often performed under acidic conditions to catalyze the reaction.

Q4: What are the most common derivatizing agents for the primary amine group?

A4: Several reagents are widely used for primary amines:

  • o-Phthalaldehyde (OPA): Reacts very quickly (in minutes) at room temperature in the presence of a thiol to form a fluorescent isoindole derivative. It is highly selective for primary amines.[1][8]

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. The reaction is slower and may require heating.[4][6]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts rapidly with primary and secondary amines to form a stable, UV-active, and fluorescent derivative.[1][4][8]

Q5: What are the most common derivatizing agents for the ketone group?

A5: Common reagents for derivatizing ketones include:

  • 2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazone derivatives, which are brightly colored and strongly absorb UV light.[1][9]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with carbonyls to form oxime derivatives that are highly sensitive for GC analysis with an electron capture detector (ECD).[2]

  • Dansyl Hydrazine: Forms fluorescent hydrazones, making it suitable for sensitive detection in HPLC-fluorescence and mass spectrometry.[5]

Troubleshooting Guide

Problem: I am seeing no or very low yield of my desired derivative.

Possible Cause Suggested Solution
Incorrect pH For amine derivatization, ensure a basic buffer (e.g., borate buffer, pH 9-10.5) is used to deprotonate the amine hydrochloride.[10][11] For ketone derivatization, ensure the required acidic conditions are met. Verify the final pH of the reaction mixture.
Reagent Degradation Many derivatizing reagents are sensitive to moisture and light.[6] Use fresh reagent, purchase from a reliable supplier, and store it under the recommended conditions (e.g., desiccated, protected from light).
Insufficient Reagent The derivatization reaction should be run with the reagent in molar excess to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.
Suboptimal Temperature or Time Some reactions are slow at room temperature and require heating (e.g., 40-70°C).[4] Conversely, excessive heat can degrade the analyte or derivative. Consult literature for the specific reagent or perform an optimization study.[12][13]
Presence of Water For some reactions, particularly silylation, the presence of water will consume the reagent and prevent derivatization.[14] Use anhydrous solvents and dry glassware if necessary.

Problem: My chromatogram shows multiple unexpected peaks.

Possible Cause Suggested Solution
Non-Selective Derivatization The reaction conditions (e.g., harsh temperature, incorrect pH) may be causing derivatization at multiple sites (e.g., both amine and hydroxyl groups). Re-optimize the conditions, starting with milder temperatures and ensuring strict pH control.
Reagent Byproducts Excess reagent or its hydrolysis products can appear as peaks in the chromatogram.[8] Check a reagent blank (all components except the analyte). If interfering peaks are present, consider a sample cleanup step after derivatization or adjust the detection wavelength to a region where the byproduct does not absorb.
Derivative Instability The formed derivative may be unstable and degrading into other products.[15] Analyze the sample immediately after preparation. Perform a time-course study to assess the derivative's stability in the autosampler.[11]

Problem: My results are not reproducible.

Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction time is sufficient for the derivatization to go to completion. Verify that the reagent is in sufficient excess. Small variations in reaction time for an incomplete reaction will lead to large variations in peak area.
pH Fluctuation The buffer used may not have sufficient capacity to maintain a stable pH, especially after adding the sample. Prepare fresh buffers and verify their pH.
Sample Matrix Effects Other components in your sample matrix may be interfering with the reaction.[15] Consider a solid-phase extraction (SPE) or other sample cleanup step prior to derivatization.

Data Summary Tables

Table 1: Comparison of Common Derivatizing Agents for the Primary Amine Group

ReagentTypical pHTypical Temp.Typical TimeDetectionProsCons
o-Phthalaldehyde (OPA) 9.0 - 10.5[11]Room Temp.1-2 min[6][8]FluorescenceVery fast, selective for primary amines, reagent is not fluorescent.[8]Derivatives can be unstable.[6]
Dansyl Chloride (DNS-Cl) 9.0 - 11.0[4]40 - 60°C30-60 min[4]Fluorescence, UVStable derivatives, high sensitivity.[4][6]Slow reaction, excess reagent can interfere, reacts with phenols.[6]
FMOC-Cl 9.0[4]Room Temp.2-20 min[4]Fluorescence, UVFast reaction, stable derivatives.[8]Reagent hydrolysis product is fluorescent and can interfere.[8]

Table 2: Comparison of Common Derivatizing Agents for the Ketone Group

ReagentTypical pHTypical Temp.Typical TimeDetectionProsCons
2,4-DNPH Acidic60 - 70°C20-30 minUV (360 nm)Stable derivatives, strong UV absorbance.[1]Can produce E/Z isomers leading to split peaks, reagent can be impure.
PFBHA Neutral/Slightly Acidic60°C60 minGC-ECD, GC-MSHigh sensitivity for GC-ECD, stable derivatives.Primarily for GC applications.
Dansyl Hydrazine Acidic60 - 80°C20-30 minFluorescence, MSHigh sensitivity for HPLC-FL and MS.[5]Can be less stable than DNPH derivatives.

Experimental Protocols

Protocol 1: Derivatization of Primary Amine with o-Phthalaldehyde (OPA)

This protocol is intended for pre-column derivatization for analysis by HPLC with fluorescence detection.

Materials:

  • This compound sample/standard.

  • Borate Buffer (0.4 M, pH 9.9).

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol, add 11.25 mL of 0.4 M borate buffer (pH 9.9), and 50 µL of 2-mercaptoethanol. Mix and filter. Store protected from light at 4°C.[16]

  • HPLC-grade water and methanol.

Procedure:

  • Prepare a stock solution of your analyte in 0.1 M HCl.

  • In an autosampler vial or microcentrifuge tube, combine 50 µL of the sample/standard with 50 µL of the OPA reagent.[16]

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.[6]

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

  • Detection: Set the fluorescence detector to an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 445-455 nm.[11][16]

Protocol 2: Derivatization of Ketone with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is intended for pre-column derivatization for analysis by HPLC with UV detection.

Materials:

  • This compound sample/standard.

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% concentrated hydrochloric acid. (Caution: DNPH is explosive when dry and should be handled with care).

  • HPLC-grade acetonitrile and water.

Procedure:

  • Prepare a stock solution of your analyte in acetonitrile.

  • In a reaction vial, combine 100 µL of the sample/standard with 100 µL of the DNPH reagent.

  • Seal the vial and heat at 65°C for 30 minutes in a water bath or heating block.

  • Cool the reaction mixture to room temperature.

  • If necessary, neutralize the excess acid with a small amount of base (e.g., sodium bicarbonate solution) before injection.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • Detection: Set the UV detector to monitor the absorbance at approximately 360 nm.

Visualizations

Derivatization_Strategy start Start: Derivatize 1-Amino-4-hydroxybutan-2-one HCl q1 What is the primary analytical technique? start->q1 hplc HPLC q1->hplc gc GC q1->gc q2 What is the desired detection method? hplc->q2 gc_strat Strategy: Target All Active Hydrogens (Use Silylating Agents, e.g., BSTFA) Requires Anhydrous Conditions gc->gc_strat fluorescence Fluorescence / MS q2->fluorescence uv UV-Vis q2->uv amine_strat Strategy: Target Primary Amine (Use OPA, Dansyl-Cl, FMOC-Cl) Requires Basic pH (9-11) fluorescence->amine_strat ketone_strat Strategy: Target Ketone (Use DNPH, Dansyl Hydrazine) Requires Acidic pH uv->ketone_strat

Caption: Decision tree for selecting a derivatization strategy.

OPA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample 1. Prepare Analyte Solution in 0.1 M HCl mix 3. Mix 50 µL Sample with 50 µL OPA Reagent prep_sample->mix prep_reagent 2. Prepare Fresh OPA Reagent prep_reagent->mix vortex 4. Vortex for 30s mix->vortex wait 5. Wait 2 min at Room Temp vortex->wait inject 6. Inject into HPLC System wait->inject detect 7. Detect Fluorescence (Ex: 340nm, Em: 450nm) inject->detect

Caption: Experimental workflow for OPA derivatization.

Troubleshooting_Yield start Problem: Low or No Product Yield q_ph Is the pH correct for the target functional group? start->q_ph fix_ph Adjust pH: Basic for Amine (add buffer) Acidic for Ketone (add acid) q_ph->fix_ph No q_reagent Is the derivatizing reagent fresh and active? q_ph->q_reagent Yes end Re-analyze Sample fix_ph->end fix_reagent Use a new batch of reagent. Ensure proper storage. q_reagent->fix_reagent No q_conditions Are reaction time and temperature optimized? q_reagent->q_conditions Yes fix_reagent->end fix_conditions Increase reaction time/temperature based on literature recommendations. q_conditions->fix_conditions No q_conditions->end Yes, check other factors (e.g., matrix effects) fix_conditions->end

Caption: Troubleshooting flowchart for low product yield.

References

How to prevent degradation of 1-Amino-4-hydroxybutan-2-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-Amino-4-hydroxybutan-2-one hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

The primary degradation pathway for this compound, a β-aminoketone, is a retro-Michael reaction. This chemical process results in the cleavage of the molecule into 1-amino-3-buten-2-one and water. The rate of this degradation is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the solution?

The stability of this compound is significantly influenced by pH. The compound is relatively stable in acidic conditions. However, as the pH increases towards neutral and alkaline levels, the rate of the retro-Michael reaction accelerates dramatically. For some β-aminoketones, rapid degradation has been observed at a pH of around 7.4, with a half-life of less than 15 minutes.[1][2] Therefore, maintaining an acidic pH is the most critical factor in preventing degradation.

Q3: What is the ideal pH range for storing solutions of this compound?

To ensure stability, solutions should be maintained in an acidic pH range, ideally below pH 5. The hydrochloride salt form of the compound naturally contributes to a lower pH upon dissolution in neutral solvents like water. However, the final pH should always be verified and adjusted if necessary.

Q4: Are there other factors besides pH that can cause degradation?

While pH is the primary factor, other conditions can also contribute to degradation, although to a lesser extent for this specific compound. These include:

  • Temperature: Higher temperatures generally accelerate chemical reactions, including the retro-Michael reaction. Therefore, it is recommended to store solutions at reduced temperatures.

  • Presence of Strong Bases: Exposure to strong bases will catalyze the degradation reaction rapidly.

  • Oxidation: While the primary degradation is not oxidative, like many organic molecules, it may be susceptible to oxidation over long-term storage, especially if exposed to air and light.

Q5: Can I use a buffer to control the pH?

Yes, using a buffer system is highly recommended to maintain a stable acidic pH. However, it is important to select a buffer that does not participate in or catalyze the degradation reaction. Acidic buffers such as citrate or acetate are generally suitable choices. It is advisable to perform a compatibility study with the chosen buffer system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or unexpected experimental results. Degradation of the compound in solution.1. Verify Solution pH: Immediately check the pH of your stock and working solutions. If the pH is neutral or alkaline, the compound has likely degraded. 2. Prepare Fresh Solutions: Discard the old solution and prepare a fresh one using an appropriate acidic buffer (e.g., citrate or acetate buffer, pH 3-5). 3. Storage Conditions: Ensure solutions are stored at the recommended temperature (see below) and protected from light.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products. The primary degradation product is 1-amino-3-buten-2-one.1. Confirm Degradation: Analyze a freshly prepared, pH-controlled standard solution to confirm that the unknown peaks are absent. 2. Optimize pH and Storage: Implement the recommended pH control and storage conditions for all future solutions. 3. Forced Degradation Study: If necessary, perform a forced degradation study (see Experimental Protocols) to identify the degradation products and ensure your analytical method can resolve them from the parent compound.
Precipitate formation in the solution. The hydrochloride salt may have limited solubility in certain buffer systems or at higher concentrations. Changes in pH can also affect solubility.1. Check Solubility: Review the solubility of this compound in your chosen solvent and buffer system. 2. Adjust Concentration: You may need to lower the concentration of your stock solution. 3. Sonication/Vortexing: Gentle warming and sonication or vortexing can help dissolve the compound, but ensure the pH is acidic before warming to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate buffer.

Materials:

  • This compound

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid monohydrate in high-purity water.

    • Prepare a 0.1 M solution of sodium citrate dihydrate in high-purity water.

    • In a beaker, add the citric acid solution and slowly add the sodium citrate solution while monitoring the pH. Adjust the volumes until the pH of the buffer is 4.0 ± 0.1.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound to prepare the desired volume of a 10 mM solution.

    • Dissolve the compound in a small volume of the 0.1 M citrate buffer (pH 4.0).

    • Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the citrate buffer.

    • Mix the solution thoroughly.

  • Sterilization and Storage:

    • Filter the stock solution through a 0.22 µm sterile filter into a sterile, light-protected container.

    • Store the solution at 2-8°C. For long-term storage, consider aliquoting and storing at -20°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is particularly useful for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and determine the degradation pathways under acidic, basic, oxidative, and thermal stress.

Procedure:

  • Prepare a 1 mg/mL solution of this compound in high-purity water.

  • Acidic Stress:

    • To 1 mL of the solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Stress:

    • To 1 mL of the solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour (expect rapid degradation).

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Stress:

    • To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress:

    • Incubate 1 mL of the solution at 60°C for 48 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV or MS detection).

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation of the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale
pH 3.0 - 5.0Minimizes the rate of retro-Michael degradation.[1][2]
Buffer Citrate or Acetate (0.05 - 0.1 M)Maintains a stable acidic pH.
Temperature 2-8°C (short-term) -20°C (long-term)Reduces the rate of all chemical reactions.
Light Protect from lightPrevents potential photodegradation.
Atmosphere Inert gas (e.g., argon, nitrogen) for long-term storageMinimizes the risk of oxidation.

Visualizations

cluster_degradation Retro-Michael Degradation Pathway Compound 1-Amino-4-hydroxybutan-2-one DegradationProduct 1-Amino-3-buten-2-one + H2O Compound->DegradationProduct Base-catalyzed (e.g., neutral/alkaline pH) cluster_workflow Stability Testing Workflow A Prepare Solution in Buffered Vehicle (pH < 5) B Divide into Aliquots for Different Stress Conditions A->B C Stress Conditions: - Elevated Temperature - UV/Vis Light Exposure - Different pH values - Oxidizing Agent B->C D Analyze Samples at Time Points by HPLC C->D E Assess Degradation Rate and Identify Degradants D->E F Optimize Storage Conditions E->F

References

Technical Support Center: Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride. The information focuses on identifying and mitigating common impurities that may arise during its preparation, particularly when derived from the degradation of Clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary origin of impurities in the synthesis of this compound?

A1: The majority of impurities in the synthesis of this compound typically arise from the degradation of the common starting material, Clavulanic acid. 1-Amino-4-hydroxybutan-2-one is a known major degradation product of Clavulanic acid under acidic, neutral, or alkaline conditions. Therefore, other degradation products of Clavulanic acid are often co-present as impurities.

Q2: What are the most common types of impurities encountered?

A2: Common impurities can be categorized as follows:

  • Residual Starting Material: Incomplete conversion can leave residual Clavulanic acid.

  • Degradation Products of Starting Material: Other compounds resulting from the breakdown of Clavulanic acid.

  • Self-Condensation Products: 1-Amino-4-hydroxybutan-2-one itself can undergo self-condensation, particularly in neutral or alkaline solutions, to form pyrazine derivatives.

  • Process-Related Impurities: These can include residual solvents, reagents, and by-products from other synthetic routes if not starting from Clavulanic acid.

Q3: How do reaction conditions affect the impurity profile?

A3: Reaction conditions play a critical role in the formation of impurities. Key factors include:

  • pH: Clavulanic acid is highly susceptible to degradation in both acidic and alkaline environments. The rate of hydrolysis is significant under these conditions.

  • Temperature: Increased temperatures accelerate the degradation of Clavulanic acid and can promote the formation of side products.

  • Moisture: The presence of water is necessary for the hydrolysis of Clavulanic acid. Proper control of moisture is essential to minimize degradation.

Q4: What analytical techniques are recommended for impurity profiling?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of this compound and its impurities. Methods often employ a C18 reversed-phase column with UV detection. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product Incomplete hydrolysis of Clavulanic acid.Optimize reaction time and temperature. Ensure adequate mixing.
Degradation of the product during workup.Maintain low temperatures during extraction and purification. Work expeditiously.
High levels of unknown impurities in HPLC Uncontrolled degradation of Clavulanic acid.Strictly control pH, temperature, and moisture content throughout the synthesis.
Self-condensation of the product.Adjust the pH to be slightly acidic during workup and isolation to minimize pyrazine formation.
Presence of pyrazine impurities The pH of the reaction or workup solution is neutral or alkaline.Buffer the reaction mixture to a slightly acidic pH. Avoid prolonged exposure to basic conditions.
Inconsistent results between batches Variability in the quality of the starting material (Clavulanic acid).Use a well-characterized, high-purity starting material.
Poor control over reaction parameters.Implement strict process controls for pH, temperature, and reaction time.

Experimental Protocols

General Protocol for Hydrolysis of Potassium Clavulanate

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve Potassium Clavulanate in a suitable aqueous buffer at a controlled temperature (e.g., 4°C). The choice of buffer will depend on the desired pH for the hydrolysis.

  • Hydrolysis: Stir the solution at the controlled temperature and monitor the progress of the reaction by HPLC. The reaction time will vary depending on the pH and temperature.

  • Quenching and Extraction: Once the desired level of conversion is achieved, adjust the pH of the reaction mixture to slightly acidic (e.g., pH 3-4) to stabilize the product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Isolation: The aqueous layer containing the hydrochloride salt of the product can be concentrated under reduced pressure at a low temperature. Further purification can be achieved by crystallization or chromatography.

Representative HPLC Method for Impurity Profiling
Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at 220-230 nm
Column Temperature Ambient or controlled (e.g., 25°C)

Note: This is a representative method. Specific conditions, especially the mobile phase composition and pH, must be optimized for the separation of specific impurities.

Visualizations

Synthesis_Pathway_and_Impurities Clavulanic_Acid Clavulanic Acid Hydrolysis Hydrolysis (Acidic, Neutral, or Alkaline) Clavulanic_Acid->Hydrolysis Product 1-Amino-4-hydroxybutan-2-one (Desired Product) Hydrolysis->Product Other_Degradation Other Clavulanic Acid Degradation Products Hydrolysis->Other_Degradation Self_Condensation Self-Condensation (Neutral/Alkaline pH) Product->Self_Condensation HCl_Addition HCl Addition Product->HCl_Addition HCl_Salt 1-Amino-4-hydroxybutan-2-one HCl Pyrazines Pyrazine Impurities Self_Condensation->Pyrazines HCl_Addition->HCl_Salt

Caption: Synthesis pathway and impurity formation.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Product by HPLC Start->Check_Purity High_Impurity High Impurity Levels? Check_Purity->High_Impurity Control_Params Review and Control: pH, Temperature, Moisture High_Impurity->Control_Params Yes Pass Product Meets Purity Specs High_Impurity->Pass No Check_Starting_Material Verify Purity of Starting Material Control_Params->Check_Starting_Material Optimize_Workup Optimize Workup Conditions (Low Temp, Acidic pH) Check_Starting_Material->Optimize_Workup Optimize_Workup->Start

Caption: Troubleshooting workflow for impurity issues.

Overcoming solubility issues with 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Amino-4-hydroxybutan-2-one hydrochloride (CAS: 92632-79-6).

Troubleshooting Guide

Issue: Compound is not dissolving or is only slightly soluble in water.

Possible Causes and Solutions:

This compound is qualitatively described as "slightly soluble" in water.[1] The following steps can be taken to improve its dissolution.

  • pH Adjustment: The solubility of amine hydrochlorides is highly dependent on the pH of the solution.[2] As a salt of a weak base and a strong acid, the compound will be more soluble in acidic conditions where the amine group is protonated. Conversely, as the pH approaches the isoelectric point (pI) of the free base, solubility is expected to be at its minimum. The estimated isoelectric point (pI) for the free base, 1-Amino-4-hydroxybutan-2-one, is approximately 7.8. Therefore, to enhance solubility, it is recommended to use an aqueous solution with a pH below 6.

  • Temperature Increase: For many ionic compounds, solubility increases with temperature.[2] Gently warming the solvent while stirring can aid in dissolution. However, be cautious of potential degradation at elevated temperatures. It is advisable to conduct preliminary stability tests if heating is required.

  • Sonication: Utilizing an ultrasonic bath can help break down solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.

  • Co-solvents: If aqueous solubility remains a challenge, the use of polar organic co-solvents can be explored. Based on qualitative data, this compound is "slightly soluble" in methanol.[1] Other polar solvents like ethanol or dimethyl sulfoxide (DMSO) could also be effective. When using co-solvents, it is crucial to consider their compatibility with downstream experiments.

Experimental Workflow for Optimizing Dissolution:

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome A Weigh 1-Amino-4-hydroxybutan-2-one HCl B Add deionized water at room temperature A->B C Vortex/Stir B->C D Observe for complete dissolution C->D E Incomplete Dissolution D->E F Adjust pH to < 6 with dilute HCl E->F Option 1 G Gently warm the solution (e.g., 37°C) E->G Option 2 H Apply sonication E->H Option 3 I Add a polar co-solvent (e.g., Methanol, DMSO) E->I Option 4 J Check for dissolution after each step F->J G->J H->J I->J J->E If still not dissolved K Complete Dissolution J->K L Precipitation upon standing J->L If unstable G cluster_0 a Low pH (Acidic) Cationic Form Higher Solubility b pH ≈ pI (7.8) Zwitterionic/Neutral Form Lower Solubility c High pH (Basic) Free Base Form Lower Aqueous Solubility

References

1-Amino-4-hydroxybutan-2-one hydrochloride interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Amino-4-hydroxybutan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the accuracy of your experimental results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological relevance?

A1: this compound is a chemical compound with the molecular formula C4H10ClNO2.[1] It is recognized as a metabolite of Clavulanic Acid.[1][2] Clavulanic acid itself is a β-lactamase inhibitor, often combined with antibiotics like amoxicillin to combat resistant bacteria.[1][3] Therefore, the presence of this compound may be relevant in studies involving Clavulanic Acid metabolism or its effects.

Q2: Are there any known direct interferences of this compound in common biological assays?

A2: Currently, there is a lack of specific published data detailing the direct interference of this compound in common biological assays. However, based on its chemical structure, which contains a primary amine and a ketone functional group, potential interferences can be predicted and should be proactively addressed in your experimental design.

Q3: How can the primary amine group in this compound potentially interfere with my assays?

A3: Primary amines are known to interfere with several types of assays. For instance, they can react with reagents in protein quantification assays, such as the Bradford assay, leading to inaccurate protein concentration measurements. Additionally, primary amines can interact with aldehydes and ketones, which might be present in labeling reagents or cross-linkers, potentially leading to non-specific signaling or quenching. In some contexts, primary amines have been shown to affect cellular processes, such as interferon action, which could be a confounding factor in cell-based assays.[4]

Q4: What kind of interference can be expected from the ketone group?

A4: Ketone bodies have been documented to interfere with certain clinical chemistry assays, such as some methods for creatinine measurement.[5][6] While the specific reactivity of the ketone in this compound is not well-characterized in the context of research assays, it is plausible that it could be recognized by or interact with cellular enzymes or receptors, leading to off-target effects. It could also potentially react with certain assay reagents.

Troubleshooting Guides

This section provides a structured approach to identifying and mitigating potential assay interference from this compound.

Scenario 1: Inconsistent or Unexpected Results in a Cell-Based Assay

Problem: You observe unexpected changes in cell viability, signaling pathways, or reporter gene activity that do not align with your hypothesis.

Troubleshooting Workflow:

G A Inconsistent Results in Cell-Based Assay B Is the compound the only variable changed? A->B C Control for vehicle effects. (e.g., DMSO, saline) B->C No D Perform Cytotoxicity Assay (e.g., MTT, LDH) B->D Yes E Is the compound cytotoxic at the working concentration? D->E F Lower compound concentration. Perform dose-response curve. E->F Yes G Investigate Off-Target Effects E->G No H Use a structurally related inactive compound as a control. G->H I Orthogonal Assay Validation G->I G A Discrepancies in Biochemical or Protein Assay B Spike-in Recovery Experiment A->B C Does the compound interfere with the assay readout directly? B->C D Select a different assay method (see compatibility table) C->D Yes E Sample Dilution Series C->E No F Is the interference concentration-dependent? E->F G Determine the maximum compatible concentration of the compound F->G Yes H Remove the compound before the assay (e.g., dialysis, desalting column) F->H No, but still suspect interference G cluster_0 Potential Interference Pathways cluster_1 Affected Assays Compound 1-Amino-4-hydroxybutan-2-one hydrochloride Amine Primary Amine Group Compound->Amine Ketone Ketone Group Compound->Ketone Assay4 Cell-based Signaling Compound->Assay4 Off-target effects Assay1 Protein Quantification (e.g., Bradford) Amine->Assay1 Reacts with dye Assay2 Labeling/Cross-linking Reactions Amine->Assay2 Reacts with aldehydes/ketones Assay3 Enzyme Assays Ketone->Assay3 Potential enzyme interaction G A Start HTS Hit Validation B Confirm Hit with Dose-Response in Primary Assay A->B C Perform Orthogonal Assay B->C D Is the compound active in the orthogonal assay? C->D E Perform Counter-Screens (e.g., Luciferase Inhibition, Autofluorescence) D->E Yes G Hit is likely an artifact. Triage compound. D->G No F Does the compound show interference in counter-screens? E->F F->G Yes H Hit is validated. Proceed with further studies. F->H No

References

Optimizing storage conditions for 1-Amino-4-hydroxybutan-2-one hydrochloride stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Amino-4-hydroxybutan-2-one hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this compound to ensure its stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1][2]. Specific recommendations point towards storage in a freezer at -20°C under an inert atmosphere[3]. Due to its hygroscopic nature, it is crucial to protect it from moisture[3][4].

Q2: Is this compound sensitive to moisture?

A2: Yes, the compound is described as hygroscopic[3]. Similar aminoketone hydrochlorides are also known to be very hygroscopic[4]. Therefore, exposure to humidity should be minimized to prevent potential degradation and ensure accurate experimental results.

Q3: What are the signs of potential degradation of the compound?

A3: While specific degradation products are not extensively documented in readily available literature, visual signs of degradation for powdered substances can include discoloration, clumping, or a change in solubility. As aminoketones can be unstable, any deviation from the initial appearance and properties of the compound should be investigated[5].

Q4: Can I store the compound in a solution?

A4: The stability of this compound in various solvents has not been widely reported. If you need to prepare solutions, it is recommended to do so freshly before use. For short-term storage of solutions, it is advisable to store them at low temperatures (e.g., 2-8°C or -20°C) and protect them from light. A small-scale pilot stability study on the solution is recommended to determine its stability under your specific experimental conditions.

Q5: What are the known incompatibilities of this compound?

A5: Safety data sheets suggest storing the compound away from incompatible materials, though specific incompatibilities are not listed[1]. As a general precaution for amines, contact with strong oxidizing agents and strong bases should be avoided.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot potential stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review your storage conditions against the recommended guidelines (see Table 1). 2. Perform a quality control check on a new, unopened vial of the compound if available. 3. Consider performing an analytical assessment (e.g., HPLC, NMR) to check the purity of your current stock.
Change in physical appearance (e.g., color, clumping) Absorption of moisture due to hygroscopicity; potential degradation.1. Discard the affected batch of the compound. 2. Ensure that the container is always tightly sealed immediately after use. 3. Consider handling the compound in a controlled environment, such as a glove box with an inert atmosphere, especially for long-term use.
Poor solubility compared to previous batches The compound may have degraded or absorbed moisture.1. Attempt to dissolve a small amount in a recommended solvent to confirm the issue. 2. If solubility is indeed compromised, it is a strong indicator of degradation. The batch should not be used for experiments.
Summary of Recommended Storage Conditions
Parameter Condition Rationale Reference
Temperature -20°CTo minimize degradation kinetics.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To protect against atmospheric moisture and oxygen.[3]
Container Tightly sealedTo prevent moisture ingress.[1][2]
Environment Dry, cool, and well-ventilatedGeneral best practice for chemical storage.[1]
Moisture AvoidThe compound is hygroscopic.[3][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for a short-term stability study.

1. Objective: To evaluate the stability of this compound under different storage conditions.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • pH buffer solutions

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Temperature and humidity controlled chambers

3. Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known concentration of the compound in a suitable solvent to prepare a stock solution.

    • Aliquot the stock solution into several vials.

  • Stress Conditions:

    • Expose the vials to a range of conditions, for example:

      • Temperature: -20°C (control), 4°C, room temperature (20-25°C), 40°C.

      • Humidity: Low humidity (desiccator) and high humidity (e.g., 75% RH).

      • Light: Photostability chamber (as per ICH Q1B guidelines) and dark (control).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants.

    • At each time point, inject the samples into the HPLC system.

    • Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).

    • Plot the percentage of the compound remaining against time for each condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Start: Suspected Compound Instability check_appearance Visually inspect the compound. Is there clumping or discoloration? start->check_appearance check_solubility Test solubility in a known solvent. Does it dissolve as expected? check_appearance->check_solubility No quarantine Quarantine the current batch check_appearance->quarantine Yes review_storage Review storage conditions. Are they optimal (-20°C, dry, inert)? check_solubility->review_storage Yes check_solubility->quarantine No analytical_qc Perform analytical QC (e.g., HPLC, NMR) on the quarantined batch. review_storage->analytical_qc Yes improve_storage Improve storage and handling protocols review_storage->improve_storage No quarantine->analytical_qc purity_ok Is purity acceptable? analytical_qc->purity_ok use_new Use a new, unopened batch of the compound purity_ok->use_new Yes discard Discard the compromised batch purity_ok->discard No end End: Issue Resolved use_new->end discard->use_new improve_storage->use_new

Caption: Troubleshooting workflow for suspected instability.

DegradationPathway Note: This represents a hypothetical degradation pathway for illustrative purposes. cluster_degradation Potential Degradation Pathways compound This compound H2N-CH2-C(=O)-CH2-CH2-OH · HCl dimer Dimerization Product (Self-condensation) compound->dimer [Moisture, Heat] oxidation Oxidation Products (e.g., at amino or hydroxyl group) compound->oxidation [Oxygen]

References

Avoiding common pitfalls in 1-Amino-4-hydroxybutan-2-one hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Amino-4-hydroxybutan-2-one hydrochloride. This guide provides troubleshooting advice, frequently asked questions, and example protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is known to be hygroscopic.[1] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere. The recommended storage temperature is -20°C in a freezer.[1] When handling, avoid moisture and use personal protective equipment such as gloves and safety glasses.[2][3]

Q2: What is the stability of this compound in aqueous solutions?

Q3: In which solvents is this compound soluble?

A3: The compound is slightly soluble in methanol and water.[1] The hydrochloride salt form generally enhances aqueous solubility. For biological experiments, dissolution in buffers such as PBS is common, but solubility should be empirically determined for your specific concentration needs.

Q4: What are the primary applications of this compound?

A4: This compound is known as a metabolite of Clavulanic Acid, a β-lactamase inhibitor.[1][4] Therefore, it is often used as a pharmaceutical reference standard in analytical method development, validation, and quality control.[5] It can also be utilized in research and formulation studies, particularly those related to clavulanic acid and its derivatives.[5]

Troubleshooting Guides

Synthesis and Purification Issues
Problem Potential Cause Suggested Solution
Low Yield in Synthesis Incomplete reaction; side reactions involving the amine or hydroxyl groups.Ensure all starting materials are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using protecting groups for the amine or hydroxyl functionalities if they are interfering with the desired reaction.
Difficulty in Purification The compound's polarity and solubility profile can make it challenging to separate from impurities.Utilize column chromatography with a polar stationary phase (e.g., silica gel) and a suitable polar mobile phase. Recrystallization from a methanol/ether solvent system may also be effective. High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation.
Product Degradation during Workup The α-amino ketone moiety can be unstable, especially in the presence of strong acids or bases, or upon exposure to air and water.[6]Perform the workup at low temperatures and under neutral pH conditions. Use deoxygenated solvents to minimize oxidation.
Biological Assay Interferences
Problem Potential Cause Suggested Solution
Poor Reproducibility of Results Degradation of the compound in the assay buffer; interaction with other assay components.Prepare fresh solutions of the compound for each experiment. Perform a stability study of the compound in your specific assay buffer. Run control experiments to check for interactions with other components.
Unexpected Biological Activity The hydrochloride counter-ion may affect the pH of the assay medium, especially in poorly buffered solutions.[7]Ensure your assay medium is sufficiently buffered to maintain a stable pH. Consider exchanging the hydrochloride counter-ion for a more biologically compatible one, such as acetate, if necessary.
Low Cellular Uptake The compound may have poor membrane permeability.If cellular uptake is required, consider using permeabilizing agents or derivatizing the molecule to enhance its lipophilicity.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution for HPLC Analysis

This protocol describes the preparation of a standard solution of this compound for use in High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in methanol (Mobile Phase B)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Dissolve the compound in 5 mL of HPLC-grade water.

  • Once fully dissolved, bring the volume up to 10 mL with HPLC-grade water to achieve a 1 mg/mL stock solution.

  • Prepare a series of dilutions from the stock solution in the desired concentration range using Mobile Phase A.

  • Filter the solutions through a 0.22 µm syringe filter before injecting into the HPLC system.

Quantitative Data Example:

Parameter Value
Stock Solution Concentration1.0 mg/mL
Injection Volume10 µL
ColumnC18, 4.6 x 150 mm, 5 µm
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Protocol 2: General Procedure for N-Acetylation

This protocol provides a general method for the N-acetylation of this compound, a common derivatization reaction.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetic anhydride

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve 100 mg of this compound in 10 mL of anhydrous DCM in a round bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.2 equivalents of triethylamine to the solution to neutralize the hydrochloride and free the amine.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reagent Quantities:

Reagent Molar Mass ( g/mol ) Amount (mg) Equivalents
1-Amino-4-hydroxybutan-2-one HCl139.581001.0
Triethylamine101.19871.2
Acetic Anhydride102.09791.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve add_reagents Add Reagents dissolve->add_reagents stir Stir & Monitor add_reagents->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze Purity (HPLC/NMR) purify->analyze end Final Product analyze->end

Caption: A generalized workflow for a chemical synthesis experiment.

logical_troubleshooting cluster_investigation Investigation Steps cluster_causes Potential Causes start Experiment Fails check_reagents Check Reagent Purity & Stability start->check_reagents review_protocol Review Protocol Parameters (Temp, Time, pH) start->review_protocol instrument_check Verify Instrument Calibration start->instrument_check reagent_issue Degraded Reagent check_reagents->reagent_issue protocol_error Incorrect Protocol Execution review_protocol->protocol_error instrument_error Instrument Malfunction instrument_check->instrument_error solution Implement Corrective Actions reagent_issue->solution protocol_error->solution instrument_error->solution

Caption: A logical diagram for troubleshooting experimental failures.

References

Technical Support Center: Sensitive Detection of 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 1-Amino-4-hydroxybutan-2-one hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

Issue 1: No or Low Peak Response

Potential Cause Recommended Solution
Incomplete or Failed Derivatization - Ensure the pH of the reaction mixture is optimal for the derivatization agent (e.g., pH 9 for FMOC-Cl).- Verify the freshness and concentration of the derivatization reagent.- Optimize reaction time and temperature.
Poor Analyte Retention - Use a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar compounds.- If using reversed-phase, consider an aqueous C18 column and a highly aqueous mobile phase.- Evaluate the use of ion-pairing reagents.
Incorrect UV Wavelength - Confirm the maximum absorbance wavelength of the derivatized analyte. For FMOC derivatives, detection is typically around 266 nm.
Analyte Degradation - Prepare samples fresh and store them at low temperatures (2-8 °C) away from light.- Investigate the stability of the analyte in the chosen sample solvent.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions with Column - For reversed-phase columns, residual silanols can cause peak tailing. Use a column with end-capping or add a competing base like triethylamine to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the analyte.
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent - Dissolve the sample in the initial mobile phase or a weaker solvent.
Contaminated Guard or Analytical Column - Flush the column with a strong solvent or replace the guard column.

Issue 3: Inconsistent Retention Times

Potential Cause Recommended Solution
Fluctuations in Column Temperature - Use a column oven to maintain a consistent temperature.
Mobile Phase Composition Changes - Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phase to prevent bubble formation.
Column Equilibration - Ensure the column is adequately equilibrated with the mobile phase before each run.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Detection

Issue 1: Low Signal Intensity

Potential Cause Recommended Solution
Poor Ionization Efficiency - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using atmospheric pressure chemical ionization (APCI) if ESI is not effective.- Derivatization with a reagent that introduces a readily ionizable group can significantly enhance signal.
Ion Suppression - Improve chromatographic separation to resolve the analyte from co-eluting matrix components.- Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Incorrect Mass Transitions - Confirm the precursor and product ions for the analyte through infusion or by using a reference standard.

Issue 2: High Background Noise

Potential Cause Recommended Solution
Contaminated Mobile Phase or LC System - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.
Matrix Effects - As with low signal intensity, improve sample cleanup and chromatographic separation.
Detector Contamination - Follow the manufacturer's instructions for cleaning the mass spectrometer's ion optics.

Frequently Asked Questions (FAQs)

Q1: Does this compound have a UV chromophore for direct HPLC-UV detection?

A1: No, this compound does not possess a significant UV chromophore. For sensitive UV detection, pre-column derivatization with a UV-active labeling agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is necessary.

Q2: What type of HPLC column is best suited for the analysis of this compound?

A2: Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) column is often the preferred choice as it provides better retention for polar analytes. Alternatively, an aqueous C18 reversed-phase column with a highly aqueous mobile phase can be used.

Q3: How can I improve the sensitivity of my LC-MS/MS method?

A3: To enhance sensitivity, you can optimize the ESI source parameters for your specific analyte. Derivatization with a reagent that improves ionization efficiency, such as one containing a quaternary amine, can also be highly effective. Additionally, careful sample preparation to minimize matrix effects is crucial.

Q4: What are the best practices for sample preparation?

A4: For biological matrices, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach to remove proteins and other interfering substances. The choice of SPE sorbent will depend on the specific properties of the analyte and the matrix.

Q5: How should I store solutions of this compound?

A5: Information on the stability of this specific compound is limited. However, as a general precaution for small polar molecules, it is recommended to prepare solutions fresh and store them at 2-8°C. For longer-term storage, freezing at -20°C or below may be necessary, but stability under these conditions should be verified. The hydrochloride salt form is generally more stable than the free base.

Experimental Protocols

Representative HPLC-UV Method with Pre-column Derivatization

This protocol is a representative method and may require optimization for your specific application.

1. Sample Derivatization (FMOC-Cl)

  • To 100 µL of sample (or standard solution), add 100 µL of borate buffer (pH 9.0).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of a 100 mM solution of glycine.

  • Dilute the mixture with the mobile phase to the desired concentration before injection.

2. HPLC-UV Conditions

Parameter Condition
Column Aqueous C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 266 nm
Representative LC-MS/MS Method (Direct Analysis)

This protocol is a representative method and may require optimization.

1. Sample Preparation

  • Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma or serum.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
Column HILIC (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of a standard

Quantitative Data Summary

The following tables present representative data that could be obtained from a validated analytical method.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

Parameter Result
Linearity Range (r²) 0.1 - 10 µg/mL (>0.998)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2.5%
Inter-day Precision (%RSD) < 4.0%
Accuracy (% Recovery) 97.5 - 103.2%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

Parameter Result
Linearity Range (r²) 1 - 1000 ng/mL (>0.999)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 3.0%
Inter-day Precision (%RSD) < 5.0%
Accuracy (% Recovery) 98.1 - 104.5%
Matrix Effect (%) 85 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe derivatization Derivatization (e.g., FMOC-Cl) spe->derivatization For HPLC-UV final_sample Final Sample for Injection spe->final_sample For LC-MS/MS derivatization->final_sample hplc HPLC System final_sample->hplc HPLC-UV Path lcms LC-MS/MS System final_sample->lcms LC-MS/MS Path uv_detector UV Detector hplc->uv_detector ms_detector Mass Spectrometer lcms->ms_detector data_analysis Chromatogram Integration & Quantification uv_detector->data_analysis ms_detector->data_analysis report Final Report data_analysis->report troubleshooting_logic cluster_hplc HPLC Issues cluster_lcms LC-MS/MS Issues start Analytical Issue (e.g., No Peak, Poor Shape) check_derivatization Verify Derivatization Reaction start->check_derivatization No/Low UV Signal check_retention Optimize Mobile Phase & Column start->check_retention Poor Retention check_peak_shape Adjust pH, Solvent, & Concentration start->check_peak_shape Bad Peak Shape check_ionization Optimize Source Parameters start->check_ionization Low MS Signal check_matrix_effects Improve Sample Cleanup start->check_matrix_effects Inconsistent MS Signal check_background Use High-Purity Solvents start->check_background High MS Background solution Problem Resolved check_derivatization->solution check_retention->solution check_peak_shape->solution check_ionization->solution check_matrix_effects->solution check_background->solution

Technical Support Center: Enhancing the Bioactivity of 1-Amino-4-hydroxybutan-2-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Amino-4-hydroxybutan-2-one hydrochloride and its derivatives. The primary focus is on enhancing their bioactivity as β-lactamase inhibitors.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthetic Reactions
Problem Possible Causes Troubleshooting Steps
Low or No Product Yield Incomplete reaction; degradation of starting material or product; suboptimal reaction conditions (temperature, pH, solvent).- Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure the stability of reactants and products under the chosen reaction conditions.[1][2] - Screen different solvents, temperatures, and catalysts to optimize the reaction. - For derivatives of clavulanic acid, be aware of their inherent instability.[1][2]
Formation of Multiple Byproducts Side reactions due to reactive functional groups; incorrect stoichiometry; impurities in starting materials.- Use protecting groups for reactive moieties not involved in the desired transformation. - Carefully control the stoichiometry of reactants. - Purify starting materials before use.
Difficulty in Product Purification Product is highly polar or water-soluble; co-elution with impurities during chromatography; product instability on silica gel.- Employ alternative purification techniques such as preparative HPLC, ion-exchange chromatography, or crystallization. - Use a different solvent system for column chromatography. - Consider derivatization to a less polar compound for purification, followed by deprotection.
Bioactivity Assays (β-Lactamase Inhibition)
Problem Possible Causes Troubleshooting Steps
High Variability in Assay Results Inaccurate pipetting; instability of the compound in the assay buffer; fluctuations in temperature.- Use calibrated pipettes and ensure proper mixing. - Assess the stability of the test compound in the assay buffer over the experiment's duration.[1][2] - Maintain a constant temperature throughout the assay.
No or Low Inhibition Observed Compound is inactive; incorrect compound concentration; compound has precipitated in the assay well.- Verify the structure and purity of the synthesized compound. - Test a wider range of concentrations. - Check the solubility of the compound in the assay buffer and consider using a co-solvent like DMSO.
Irreproducible IC50 Values Inconsistent incubation times; variations in enzyme or substrate concentration; degradation of the inhibitor.- Standardize all incubation times precisely. - Prepare fresh enzyme and substrate solutions for each experiment. - Evaluate the stability of the inhibitor under assay conditions.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bioactivity for derivatives of 1-Amino-4-hydroxybutan-2-one?

A1: As 1-Amino-4-hydroxybutan-2-one is a metabolite of clavulanic acid, a well-known β-lactamase inhibitor, its derivatives are primarily investigated for their ability to inhibit β-lactamase enzymes.[3] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics.

Q2: How can I enhance the β-lactamase inhibitory activity of my synthesized derivatives?

A2: Structure-activity relationship (SAR) studies on β-lactamase inhibitors suggest that modifications to the side chains can significantly impact activity. Consider synthesizing a library of analogs with varying substituents to explore their effects on enzyme binding. Theoretical and computational studies can also guide the design of more potent inhibitors.

Q3: My this compound derivative appears to be unstable in aqueous solution. What can I do?

A3: Clavulanic acid and its derivatives are known to be susceptible to hydrolysis, which is dependent on pH and temperature.[1][2][4] It is recommended to prepare fresh solutions for each experiment and to store stock solutions at low temperatures (e.g., -20°C or -80°C) in an appropriate buffer (pH 6.0-7.0) to minimize degradation.[1]

Q4: What are the key parameters to determine when assessing a new β-lactamase inhibitor?

A4: The key parameters are the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant). For irreversible inhibitors, the rate of inactivation (kinact) is also a critical parameter.

Q5: Are there commercially available kits to screen for β-lactamase inhibitors?

A5: Yes, several commercial kits are available for screening β-lactamase inhibitors. These kits typically provide the enzyme, a chromogenic substrate (like nitrocefin), and a known inhibitor as a positive control.[5][6]

III. Quantitative Data

Currently, there is limited publicly available quantitative data specifically on the β-lactamase inhibitory activity of synthesized derivatives of 1-Amino-4-hydroxybutan-2-one. Researchers are encouraged to establish their own dose-response curves to determine the IC50 values for their novel compounds. For reference, the kinetic constants for the parent compound, clavulanic acid, against common β-lactamases are provided below.

β-LactamaseClavulanic Acid Ki (µM)Clavulanic Acid kcat (s-1)
TEM-10.80.027
TEM-20.70.03
Type 20.60.046

Data extracted from kinetic studies on clavulanic acid.

IV. Experimental Protocols

General Protocol for β-Lactamase Inhibition Assay

This protocol is a general guideline for determining the IC50 of a test compound against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • β-lactamase enzyme

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test compound stock solution (e.g., in DMSO)

  • Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the diluted test compounds, positive control, and a vehicle control (e.g., DMSO in assay buffer).

  • Add the β-lactamase enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes.

  • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition [(V0,control - V0,inhibitor) / V0,control] x 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

V. Visualizations

Workflow for Troubleshooting Low Bioactivity

G Troubleshooting Low Bioactivity Workflow start Low or No Bioactivity Observed check_purity Verify Compound Purity and Identity (NMR, LC-MS) start->check_purity check_solubility Assess Solubility in Assay Buffer check_purity->check_solubility Purity Confirmed resynthesize Re-synthesize Compound check_purity->resynthesize Impure/Incorrect check_stability Evaluate Compound Stability in Assay Buffer check_solubility->check_stability Soluble modify_assay Modify Assay Conditions (e.g., incubation time, temperature) check_solubility->modify_assay Insoluble check_stability->modify_assay Stable end_inactive Conclusion: Compound is Inactive check_stability->end_inactive Unstable redesign Re-design Derivative (SAR) modify_assay->redesign Still No Activity end_active Bioactivity Confirmed modify_assay->end_active Activity Observed resynthesize->check_purity redesign->start

Caption: A flowchart for troubleshooting low or no bioactivity in synthesized derivatives.

Mechanism of β-Lactamase Inhibition

G Mechanism of Irreversible β-Lactamase Inhibition enzyme β-Lactamase (E) complex Reversible Enzyme-Inhibitor Complex (E-I) enzyme->complex + I (k1) inhibitor Inhibitor (I) complex->enzyme - I (k-1) covalent Covalently Acylated Enzyme (E-I*) complex->covalent k_inact inactive Inactive Enzyme covalent->inactive

Caption: A simplified diagram illustrating the mechanism of irreversible β-lactamase inhibition.

References

Technical Support Center: Scalable Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride.

Experimental Workflow

The recommended scalable synthesis is a three-step process starting from the readily available starting materials acetone and formaldehyde. The overall workflow is depicted below.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Synthesis of 4-Hydroxy-2-butanone cluster_1 Step 2: α-Amination cluster_2 Step 3: Hydrochloride Salt Formation A Acetone + Formaldehyde B Aldol Condensation A->B C 4-Hydroxy-2-butanone B->C D α-Bromination C->D E 1-Bromo-4-hydroxy-2-butanone D->E F Gabriel Synthesis (Potassium Phthalimide) E->F G N-(4-hydroxy-2-oxobutan-1-yl)phthalimide F->G H Hydrazinolysis G->H I 1-Amino-4-hydroxybutan-2-one H->I J Treatment with HCl I->J K This compound J->K

A high-level overview of the synthetic route.

Troubleshooting Guides

Step 1: Synthesis of 4-Hydroxy-2-butanone via Aldol Condensation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts (e.g., diacetone alcohol, formaldehyde polymers).[1] - Product degradation during workup.- Increase reaction time or temperature moderately. - Ensure slow addition of formaldehyde to an excess of acetone.[1] - Use a milder base or optimize base concentration. - Maintain a low temperature during neutralization and extraction.
Formation of a white precipitate (paraformaldehyde) - Low reaction temperature. - High concentration of formaldehyde.- Ensure the reaction temperature is maintained within the optimal range (typically 5-15 °C for base-catalyzed reactions). - Use a stabilized formaldehyde solution or prepare fresh from paraformaldehyde.
Product is contaminated with butenone - Dehydration of 4-hydroxy-2-butanone during distillation.[1]- Use vacuum distillation at a lower temperature. - Ensure the distillation setup is free of acidic residues.
Difficult phase separation during workup - Emulsion formation.- Add a small amount of brine (saturated NaCl solution). - Allow the mixture to stand for a longer period. - Centrifugation may be employed on a larger scale.
Step 2a: α-Bromination of 4-Hydroxy-2-butanone
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Bromo-4-hydroxy-2-butanone - Incomplete reaction. - Formation of di-brominated species. - Degradation of the product.- Increase the amount of brominating agent (e.g., N-Bromosuccinimide or Phosphorus Tribromide) slightly.[2] - Add the brominating agent portion-wise to control the reaction. - Maintain a low reaction temperature to minimize side reactions.
Reaction does not initiate - Inactive brominating agent. - Insufficient acid catalyst (if required).- Use a fresh batch of the brominating agent. - Add a catalytic amount of HBr or another suitable acid.
Product is dark-colored - Presence of free bromine.- Quench the reaction with a reducing agent like sodium thiosulfate solution. - Purify the product by column chromatography or recrystallization.
Step 2b: Gabriel Synthesis and Hydrazinolysis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-(4-hydroxy-2-oxobutan-1-yl)phthalimide - Incomplete reaction. - Poor nucleophilicity of potassium phthalimide.- Ensure anhydrous conditions as moisture can quench the phthalimide anion. - Use a polar aprotic solvent like DMF to enhance the reaction rate.[3] - Increase reaction time or temperature.
Incomplete Hydrazinolysis - Insufficient hydrazine. - Short reaction time.- Use a molar excess of hydrazine hydrate. - Increase the reflux time.
Difficulty in separating the product from phthalhydrazide - Phthalhydrazide is often a sparingly soluble precipitate.[4]- After reaction completion, acidify the mixture with dilute HCl to protonate the desired amine, which will remain in the aqueous solution, while the phthalhydrazide can be filtered off. Then, basify the filtrate and extract the free amine.
Step 3: Hydrochloride Salt Formation
Problem Potential Cause(s) Recommended Solution(s)
Product does not precipitate - Product is too soluble in the chosen solvent. - Insufficient HCl was added.- Use a less polar solvent or a mixture of solvents (e.g., isopropanol/diethyl ether). - Add more HCl solution/gas while monitoring the pH. - Cool the solution to induce crystallization.
Product is an oil or sticky solid - Presence of impurities. - Rapid precipitation.- Purify the free amine before salt formation. - Add the HCl solution slowly with vigorous stirring. - Attempt to triturate the oil with a non-polar solvent to induce solidification.
Product is hygroscopic - Inherent property of the salt.- Dry the final product under high vacuum. - Store in a desiccator over a strong drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for producing the 4-hydroxy-2-butanone intermediate?

A1: For large-scale production, the aldol condensation of acetone and formaldehyde is a common method.[1][5][6] While traditional batch processes with dilute alkali are feasible, continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. Another scalable approach is the catalytic dehydrogenation of 1,3-butanediol.[7] A method involving the oxidation of 1,3-butanediol with hydrogen peroxide has also been reported as being high-yielding and producing water as the only by-product.[1][8]

Q2: Why is the Gabriel synthesis recommended for the amination step over direct amination with ammonia?

A2: Direct amination of the α-bromo ketone with ammonia can lead to over-alkylation, producing secondary and tertiary amines as byproducts, which can be difficult to separate. The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[4][9] The bulky phthalimide group prevents over-alkylation, leading to the clean formation of the primary amine after deprotection.[9][10]

Q3: Does the hydroxyl group in 4-hydroxy-2-butanone need to be protected during the synthesis?

A3: In the proposed α-bromination and subsequent Gabriel synthesis, the hydroxyl group is generally stable and does not require protection. However, if strong bases or other incompatible reagents were to be used, protection of the hydroxyl group (e.g., as a silyl ether) might be necessary. The presented route avoids this extra step, making it more efficient for scalable synthesis.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • α-Bromo ketones are lachrymatory and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrazine is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Formaldehyde is a known carcinogen and sensitizer.

  • HCl gas or concentrated solutions are highly corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q5: How can the final product be purified?

A5: The final hydrochloride salt can be purified by recrystallization. A common solvent system for this is a polar solvent in which the salt is soluble at higher temperatures (like isopropanol or ethanol) followed by the addition of a less polar solvent in which the salt is insoluble (like diethyl ether or ethyl acetate) to induce precipitation.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-butanone
  • To a stirred solution of acetone (e.g., 10 molar equivalents) and water, cooled to 5-10 °C, slowly add a 37% aqueous solution of formaldehyde (1 molar equivalent).

  • Maintain the temperature at 5-10 °C and add a 5% aqueous solution of sodium hydroxide dropwise until the pH reaches 9-10.

  • Stir the mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the mixture to pH 7 with dilute hydrochloric acid.

  • Saturate the aqueous phase with sodium chloride and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-hydroxy-2-butanone as a colorless liquid.

Protocol 2: Synthesis of 1-Bromo-4-hydroxy-2-butanone
  • Dissolve 4-hydroxy-2-butanone (1 molar equivalent) in a suitable solvent like chloroform or diethyl ether and cool the solution to 0-5 °C.[2]

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 molar equivalents) dropwise, keeping the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-4-hydroxy-2-butanone. This product is often used in the next step without further purification.

Protocol 3: Synthesis of this compound
  • Gabriel Amination: Dissolve potassium phthalimide (1.1 molar equivalents) in anhydrous DMF. Add the crude 1-bromo-4-hydroxy-2-butanone (1 molar equivalent) and heat the mixture to 60-80 °C for 4-6 hours.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(4-hydroxy-2-oxobutan-1-yl)phthalimide.

  • Hydrazinolysis: Dissolve the crude phthalimide intermediate in ethanol and add hydrazine hydrate (1.5 molar equivalents). Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine, 1-amino-4-hydroxybutan-2-one.

  • Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol or methanol. Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or isopropanol until the pH is acidic (pH ~2-3).

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Final Yield Step1 Check Yield/Purity of 4-Hydroxy-2-butanone Start->Step1 Step2a Check Yield/Purity of α-Bromo Intermediate Start->Step2a Step2b Check Yield of Free Amine Start->Step2b Step3 Check Yield of Final Salt Start->Step3 Step1_Cause1 Aldol Condensation Issues: - Byproduct formation - Incomplete reaction Step1->Step1_Cause1 Step2a_Cause1 Bromination Issues: - Di-bromination - Degradation Step2a->Step2a_Cause1 Step2b_Cause1 Amination/Deprotection Issues: - Incomplete SN2 - Incomplete hydrazinolysis Step2b->Step2b_Cause1 Step3_Cause1 Salt Formation/Purification Issues: - Product loss during workup - Incomplete precipitation Step3->Step3_Cause1 Solution1 Optimize Aldol: - Temperature control - Reagent stoichiometry Step1_Cause1->Solution1 Solution2a Optimize Bromination: - Portion-wise addition - Temperature control Step2a_Cause1->Solution2a Solution2b Optimize Amination: - Anhydrous conditions - Sufficient reflux time Step2b_Cause1->Solution2b Solution3 Optimize Precipitation: - Choice of solvent - Slow HCl addition Step3_Cause1->Solution3

A decision tree for troubleshooting low yield issues.

References

Validation & Comparative

Comparative Bioactivity Analysis: 1-Amino-4-hydroxybutan-2-one hydrochloride and Key β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 1-Amino-4-hydroxybutan-2-one hydrochloride and established β-lactamase inhibitors. While this compound is known as a metabolite of the potent β-lactamase inhibitor clavulanic acid, publicly available data on its specific bioactivity, particularly concerning β-lactamase inhibition, is limited.[1] This guide, therefore, focuses on the well-documented bioactivity of its parent compound, clavulanic acid, and provides a comparative analysis with other clinically relevant β-lactamase inhibitors. Additionally, we will explore a potential, yet unverified, secondary bioactivity of this compound as an acetylcholinesterase (AChE) inhibitor.

Section 1: β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the antibiotic's characteristic β-lactam ring. β-lactamase inhibitors are compounds that can inactivate these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[2]

Comparative Bioactivity of β-Lactamase Inhibitors
CompoundTarget β-Lactamase Class(es)IC50 Values (µM)Mechanism of Action
Clavulanic Acid Class A, some Class D[3][4]0.04 - 0.1 µM (for TEM-1)Irreversible, "suicide" inhibitor[5]
Sulbactam Class A[6]0.5 - 1.0 µM (for TEM-1)Irreversible inhibitor[6]
Tazobactam Class A, some Class C[6]0.03 - 0.08 µM (for TEM-1)Irreversible inhibitor[6]
Avibactam Class A, Class C, some Class D[7]0.005 - 0.01 µM (for KPC-2)Reversible, non-β-lactam inhibitor[7]

Note: IC50 values can vary depending on the specific β-lactamase enzyme and experimental conditions. The values presented here are for comparative purposes.

Signaling Pathway: β-Lactamase Inhibition

The primary mechanism of action for clavulanic acid and other irreversible β-lactamase inhibitors involves the acylation of a serine residue in the active site of the β-lactamase enzyme. This forms a stable, inactive complex, effectively preventing the enzyme from hydrolyzing β-lactam antibiotics.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Hydrolyzed_Antibiotic Inactive Antibiotic Beta_Lactamase->Hydrolyzed_Antibiotic Hydrolyzes Inactive_Complex Inactive Enzyme Complex Beta_Lactamase->Inactive_Complex Clavulanic_Acid Clavulanic Acid (or other inhibitor) Clavulanic_Acid->Beta_Lactamase Irreversibly Binds

Mechanism of β-lactamase inhibition.
Experimental Protocol: β-Lactamase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against β-lactamase using the chromogenic substrate nitrocefin.[8]

Materials:

  • β-lactamase enzyme (e.g., from Bacillus cereus or a specific recombinant enzyme)

  • Nitrocefin solution (a chromogenic β-lactamase substrate)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., Clavulanic acid) as a positive control

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

  • Add the different concentrations of the test compound and positive control to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a fixed concentration of nitrocefin solution to all wells.

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the β-lactamase activity.

G A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Enzyme into 96-well Plate A->B C Add Inhibitor Dilutions & Pre-incubate B->C D Initiate Reaction with Nitrocefin Substrate C->D E Kinetic Measurement of Absorbance (490 nm) D->E F Calculate Reaction Rates & IC50 Value E->F

Workflow for β-lactamase inhibition assay.

Section 2: Acetylcholinesterase (AChE) Inhibition - A Potential Secondary Bioactivity

Anecdotal reports suggest that this compound may exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. However, there is a lack of published, peer-reviewed data to substantiate this claim. Further investigation is required to validate this potential bioactivity.

Signaling Pathway: Acetylcholinesterase and Neuronal Signaling

AChE plays a crucial role in terminating synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

G cluster_0 Cholinergic Synapse cluster_1 ACh Degradation cluster_2 Inhibitor Action Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Release Acetylcholine (ACh) Release Presynaptic_Neuron->Acetylcholine_Release Synaptic_Cleft Synaptic Cleft Acetylcholine_Release->Synaptic_Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes ACh Blocked_AChE Inactive AChE AChE->Blocked_AChE AChE_Inhibitor AChE Inhibitor (Potential) AChE_Inhibitor->AChE Inhibits

Role of AChE in cholinergic signaling.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing AChE inhibitory activity.[9][10]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (e.g., this compound)

  • Known AChE inhibitor (e.g., Donepezil or Galantamine) as a positive control

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or positive control to the respective wells.

  • Add the AChE enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

G A Prepare Reagents (Enzyme, Inhibitor, DTNB, Substrate) B Dispense Reagents (Buffer, DTNB, Inhibitor, Enzyme) into 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with ATCI Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates & IC50 Value E->F

Workflow for AChE inhibition assay.

Conclusion

This compound, a metabolite of clavulanic acid, currently lacks sufficient published data to validate its bioactivity as a β-lactamase inhibitor. In contrast, its parent compound, clavulanic acid, is a well-characterized and potent inhibitor. The provided data and protocols for established β-lactamase inhibitors offer a framework for the potential evaluation of this compound. Furthermore, the anecdotal claims of its AChE inhibitory activity warrant further investigation using standardized assays to confirm this potential secondary bioactivity. This guide serves as a resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

A Comparative Guide to the Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Amino-4-hydroxybutan-2-one hydrochloride is a notable compound, recognized as a degradation product of the β-lactamase inhibitor clavulanic acid. Its synthesis is of interest for impurity profiling and reference standard generation. This guide provides a comparative analysis of two plausible synthetic routes to this compound, complete with experimental protocols and a summary of key performance indicators.

Comparison of Synthetic Routes

Two potential synthetic pathways to this compound are outlined below: Route 1 involves the oximation of a ketone followed by reduction, while Route 2 employs the Gabriel synthesis for the introduction of the amine functionality.

ParameterRoute 1: Oximation and ReductionRoute 2: Gabriel Synthesis with Hydroxyl Protection
Starting Material 4-Hydroxybutan-2-one4-Hydroxybutan-2-one
Key Intermediates 4-Hydroxybutan-2-one oxime4-(tert-Butyldimethylsilyloxy)butan-2-one, 1-Bromo-4-(tert-butyldimethylsilyloxy)butan-2-one, N-(4-(tert-Butyldimethylsilyloxy)-2-oxobutyl)phthalimide
Overall Yield (Estimated) ~65-75%~40-50%
Purity (Estimated) HighHigh, with potential for phthalimide-related impurities
Number of Steps 35
Reaction Time (Estimated) 24-36 hours48-72 hours
Key Reagents Hydroxylamine hydrochloride, Raney Nickel, Hydrogen gas, Hydrochloric acidTBDMSCl, Imidazole, NBS, Potassium phthalimide, Hydrazine, Hydrochloric acid
Advantages Fewer steps, potentially higher overall yield.Well-established and reliable method for primary amine synthesis.
Disadvantages Use of hydrogen gas requires specialized equipment.More steps, requiring protection and deprotection of the hydroxyl group, potentially lowering the overall yield.

Experimental Protocols

Route 1: Oximation and Reduction

This route begins with the commercially available 4-hydroxybutan-2-one, which is converted to its oxime derivative and subsequently reduced to the target primary amine.

Step 1: Synthesis of 4-Hydroxybutan-2-one

4-Hydroxy-2-butanone can be synthesized via an aldol condensation of acetone and formaldehyde. A reported method involves reacting acetone and formaldehyde in the presence of D-proline as a catalyst, with yields around 70-92%.[1][2]

Step 2: Synthesis of 4-Hydroxybutan-2-one oxime

To a solution of 4-hydroxybutan-2-one (1 equivalent) in a suitable solvent such as ethanol, hydroxylamine hydrochloride (1.1 equivalents) is added. The reaction mixture is stirred at room temperature, and the pH is adjusted to approximately 4.0-6.0 with an aqueous solution of sodium hydroxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the oxime.

Step 3: Reduction of 4-Hydroxybutan-2-one oxime to this compound

The 4-hydroxybutan-2-one oxime (1 equivalent) is dissolved in an alcoholic solvent, such as 2-propanol, in the presence of a Raney Nickel catalyst. The reaction is carried out under a hydrogen atmosphere in a high-pressure reactor. The reaction is monitored until the starting material is consumed. After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude amine is dissolved in a suitable solvent like diethyl ether, and ethereal hydrogen chloride is added to precipitate the hydrochloride salt. The product is then collected by filtration and dried. A similar reduction of a ketoxime to a primary amine has been reported with an 83% yield.[3]

Route 2: Gabriel Synthesis with Hydroxyl Protection

This multi-step route involves protecting the hydroxyl group of 4-hydroxybutan-2-one, followed by bromination, Gabriel synthesis, and deprotection to yield the final product.

Step 1: Protection of 4-Hydroxybutan-2-one

4-Hydroxybutan-2-one (1 equivalent) is dissolved in an aprotic solvent like dichloromethane. Imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) are added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The reaction is then quenched, and the protected ketone, 4-(tert-butyldimethylsilyloxy)butan-2-one, is isolated and purified.

Step 2: Bromination of 4-(tert-Butyldimethylsilyloxy)butan-2-one

The protected ketone (1 equivalent) is dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) is added in the presence of a radical initiator like benzoyl peroxide. The reaction is heated to initiate the bromination at the C1 position. The resulting 1-bromo-4-(tert-butyldimethylsilyloxy)butan-2-one is then purified.

Step 3: Gabriel Synthesis of the Protected Amine

Potassium phthalimide (1.2 equivalents) is added to a solution of 1-bromo-4-(tert-butyldimethylsilyloxy)butan-2-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).[4][5] The mixture is heated to facilitate the SN2 reaction.[6] After the reaction is complete, the solvent is removed, and the crude N-(4-(tert-butyldimethylsilyloxy)-2-oxobutyl)phthalimide is isolated.

Step 4: Deprotection of the Phthalimide and Silyl Ether

The crude product from the previous step is dissolved in an alcoholic solvent, and hydrazine hydrate (2 equivalents) is added to cleave the phthalimide group.[5] The reaction mixture is refluxed until the starting material is consumed. Subsequently, an acidic workup with hydrochloric acid is performed. This step also serves to cleave the TBDMS protecting group from the hydroxyl function.

Step 5: Isolation of this compound

The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off. The filtrate is then concentrated under reduced pressure, and the residue is triturated with a suitable solvent to induce crystallization of the desired hydrochloride salt. The product is collected by filtration and dried. The final step of acidic hydrolysis and salt formation is a common procedure in Gabriel synthesis.[7]

Biological Context: Degradation of Clavulanic Acid

1-Amino-4-hydroxybutan-2-one is a known degradation product of clavulanic acid, a clinically important β-lactamase inhibitor. The degradation pathway is of significant interest in the pharmaceutical industry for understanding the stability and impurity profile of clavulanic acid formulations.

Clavulanic_Acid_Degradation clavulanic_acid Clavulanic Acid intermediate Open β-lactam ring intermediate clavulanic_acid->intermediate Hydrolysis amino_ketone 1-Amino-4-hydroxybutan-2-one intermediate->amino_ketone Decarboxylation & Rearrangement pyrazine Pyrazine derivatives amino_ketone->pyrazine Further reactions

Caption: Degradation pathway of Clavulanic Acid.

The initial step in the degradation of clavulanic acid is the hydrolysis of the β-lactam ring, which leads to an unstable intermediate.[8][9] This intermediate can then undergo further reactions, including decarboxylation and rearrangement, to form 1-amino-4-hydroxybutan-2-one.[8] This amino ketone is itself reactive and can participate in further degradation reactions to form pyrazine derivatives.[8] Understanding this pathway is crucial for the development of stable formulations of clavulanic acid.

References

A Comparative Guide to GABA Analogs in Research: Re-evaluating 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prominent GABA analogs utilized in neuroscience research. Initially, this document aimed to compare 1-Amino-4-hydroxybutan-2-one hydrochloride with other GABA analogs. However, a comprehensive review of the scientific literature reveals no evidence to classify this compound as a GABA analog or to suggest it has activity at GABA receptors. The available data indicates its role as a metabolite of Clavulanic Acid. Anecdotal claims from commercial suppliers suggest it may act as an acetylcholinesterase inhibitor, but these are not substantiated by peer-reviewed research.

Given this, the guide has been repurposed to offer a valuable comparison of well-characterized classes of GABA analogs, providing researchers with data-driven insights for their work.

This compound: What the Data Shows

This compound is primarily known in the scientific literature as a metabolite of Clavulanic Acid, a β-lactamase inhibitor. Its role in the central nervous system is not well-established in peer-reviewed studies. While some commercial entities suggest it may have cognitive-enhancing and anxiolytic effects through acetylcholinesterase (AChE) inhibition, these claims lack robust scientific validation. The interaction between the cholinergic and GABAergic systems is a known area of research, with studies indicating that acetylcholine can modulate GABAergic transmission.[1][2][3][4] However, there is no direct evidence to link this compound to this interaction or to GABA receptor activity.

Researchers interested in this compound should be aware of the current lack of scientific data regarding its potential GABAergic effects and are encouraged to perform foundational research to characterize its pharmacological profile.

A Comparative Overview of Established GABA Analogs

The following sections provide a detailed comparison of well-established GABA analogs, categorized by their primary mechanism of action.

GABAA Receptor Agonists

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Agonists at this receptor are crucial tools for studying inhibitory circuits and have therapeutic applications as sedatives, anxiolytics, and anticonvulsants.[5]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Efficacy (EC50, µM)
GABAα1β2γ2~1500.33 - 12.2
Muscimolα1β2γ2~202.04
IsoguvacineNon-selective~40-
Gaboxadolδ-containing--
Diazepam (PAM)α1, α2, α3, α5-containing~2-20Potentiates GABA
Clonazepam (PAM)α1, α2, α3, α5-containing~1.5Potentiates GABA

Note: Binding affinities and efficacies can vary significantly depending on the specific GABAA receptor subunit composition and the experimental conditions. Data compiled from multiple sources.

GABAA Receptor Binding Assay:

A standard method to determine the binding affinity of a compound for the GABAA receptor involves a competitive radioligand binding assay.[6][7]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer. Through a series of centrifugations, isolate the synaptic membranes.

  • Binding Assay: Incubate the prepared membranes with a known concentration of a radiolabeled GABAA agonist (e.g., [3H]muscimol) and varying concentrations of the test compound.

  • Detection: Separate the bound from unbound radioligand by filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Electrophysiological Analysis:

Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABAA receptors is used to measure the functional effects of agonists.[8][9]

  • Cell Preparation: Culture primary neurons or HEK293 cells expressing specific GABAA receptor subunits.

  • Recording: Using a whole-cell patch-clamp configuration, record the chloride currents evoked by the application of GABA or the test agonist.

  • Data Analysis: Construct dose-response curves to determine the EC50 and maximal efficacy of the agonist.

GABAA_Signaling GABA GABA or GABAA Agonist GABAA_R GABAA Receptor GABA->GABAA_R Binds to Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway

GABAA_Workflow cluster_binding Binding Assay cluster_ephys Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Ki Calculation Counting->Analysis_Ki Cell_Culture Cell Culture (Neurons or Recombinant) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Dose_Response Dose-Response Curve Generation Patch_Clamp->Dose_Response Analysis_EC50 EC50 & Efficacy Determination Dose_Response->Analysis_EC50

Experimental Workflow for GABAA Agonists
GABAB Receptor Agonists

GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[10][11] They are involved in a wide range of physiological processes and are targets for drugs treating spasticity and addiction.[12]

CompoundBinding Affinity (Ki, nM)Efficacy (EC50, µM)
GABA~100-300~1
Baclofen~50-1500.4 - 4
SKF 97541~10-50~0.1
Phenibut~100-200~30

Note: Data compiled from multiple sources. Values can vary based on experimental conditions.

GABAB Receptor Binding Assay:

Similar to GABAA receptors, a competitive radioligand binding assay is used. [3H]GABA or a selective GABAB agonist like [3H]baclofen can be used as the radioligand. The protocol is similar to the GABAA binding assay, with modifications to the buffer composition to optimize for GABAB receptor binding.

Functional Assays (GTPγS Binding):

This assay measures the activation of G-proteins coupled to the GABAB receptor.

  • Membrane Preparation: Prepare synaptic membranes as described for the binding assay.

  • Assay: Incubate membranes with the test agonist and [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Detection: Measure the incorporation of [35S]GTPγS into the G-proteins, which is proportional to receptor activation.

GABAB_Signaling GABA GABA or GABAB Agonist GABAB_R GABAB Receptor GABA->GABAB_R Binds to G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Production AC->cAMP Reduces Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization K+ efflux Inhibition_NT Inhibition of Neurotransmitter Release Ca_Channel->Inhibition_NT Reduces Ca2+ influx

GABAB Receptor Signaling Pathway
GABA Reuptake Inhibitors (GATIs)

GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its action. Inhibitors of GATs prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.[13]

CompoundTransporter SelectivityIC50 (µM)
TiagabineGAT-10.04 - 0.4
Nipecotic AcidGAT-1~10
GuvacineGAT-1~20
EF1502GAT-1/GAT-3GAT-1: ~0.1, GAT-3: ~1

Note: IC50 values can vary depending on the cell type and experimental setup. Data compiled from multiple sources.[14]

[3H]GABA Uptake Assay:

This assay directly measures the inhibition of GABA transport into cells or synaptosomes.[13]

  • Preparation: Use primary neuronal cultures, cell lines expressing specific GAT subtypes, or synaptosomes.

  • Assay: Pre-incubate the cells/synaptosomes with the test inhibitor, then add [3H]GABA.

  • Termination: After a short incubation, stop the uptake by rapid washing with ice-cold buffer.

  • Detection: Lyse the cells/synaptosomes and measure the amount of incorporated [3H]GABA using scintillation counting.

  • Data Analysis: Determine the IC50 of the inhibitor.

GATI_Mechanism GABA_synapse GABA in Synaptic Cleft GAT GABA Transporter (GAT) GABA_synapse->GAT Uptake Enhanced_Inhibition Enhanced GABAergic Signaling GABA_synapse->Enhanced_Inhibition Increased Concentration Presynaptic_Neuron Presynaptic Neuron GAT->Presynaptic_Neuron GATI GABA Reuptake Inhibitor GATI->GAT Blocks

Mechanism of GABA Reuptake Inhibitors

GATI_Workflow cluster_uptake [3H]GABA Uptake Assay Cell_Prep Cell/Synaptosome Preparation Preincubation Pre-incubation with Inhibitor Cell_Prep->Preincubation GABA_Addition Addition of [3H]GABA Preincubation->GABA_Addition Termination Termination of Uptake GABA_Addition->Termination Counting Scintillation Counting Termination->Counting Analysis_IC50 IC50 Calculation Counting->Analysis_IC50

Experimental Workflow for GATIs

Conclusion

While this compound does not appear to be a GABA analog based on current scientific evidence, the field of GABAergic research offers a rich landscape of well-characterized compounds. This guide provides a starting point for researchers to compare the properties of established GABAA agonists, GABAB agonists, and GABA reuptake inhibitors. The provided experimental protocols and workflows offer a framework for the investigation of novel compounds that may modulate the GABAergic system. As always, consulting the primary literature for detailed experimental conditions and data is essential for rigorous scientific inquiry.

References

Efficacy of 1-Amino-4-hydroxybutan-2-one hydrochloride compared to Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Clavulanic Acid, a potent β-lactamase inhibitor. Initially, this document aimed to compare the efficacy of 1-Amino-4-hydroxybutan-2-one hydrochloride with Clavulanic Acid. However, extensive research has revealed that 1-Amino-4-hydroxybutan-2-one is a metabolite of Clavulanic Acid and not an active β-lactamase inhibitor itself.[1] Therefore, this guide has been adapted to focus on the well-documented efficacy of Clavulanic Acid, its mechanism of action, and its metabolic pathway, which includes the formation of 1-Amino-4-hydroxybutan-2-one.

Clavulanic Acid: A Keystone in Overcoming Antibiotic Resistance

Clavulanic acid is a β-lactamase inhibitor that is frequently combined with β-lactam antibiotics, such as amoxicillin and ticarcillin, to combat antibiotic resistance.[1] Bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Clavulanic acid works by inhibiting these enzymes, thus protecting the antibiotic and allowing it to exert its antibacterial effect.

Quantitative Efficacy of Clavulanic Acid

The inhibitory activity of Clavulanic Acid against various β-lactamase enzymes is a critical measure of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

β-Lactamase EnzymeBacterial SourceClavulanic Acid IC50 (µM)
TEM-1Escherichia coli (plasmid-mediated)0.08
SHV-1Klebsiella pneumoniae0.01
PC1Staphylococcus aureus0.06
K1Klebsiella aerogenes0.1
P99Enterobacter cloacae>100
AmpCEscherichia coli (chromosomally mediated)>100

Note: Lower IC50 values indicate higher potency. Data compiled from various sources.

Mechanism of Action: Suicide Inhibition

Clavulanic acid is a "suicide inhibitor." It binds covalently to the active site of the β-lactamase enzyme, leading to a chemical reaction that irreversibly inactivates the enzyme. This prevents the enzyme from hydrolyzing the partner antibiotic.

cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis Beta-Lactam_Antibiotic->Cell_Wall_Synthesis Inhibits Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes (Resistance) Inactive_Complex Inactive Enzyme Complex Beta-Lactamase->Inactive_Complex Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta-Lactamase Irreversibly Inhibits Clavulanic_Acid->Inactive_Complex Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to

Mechanism of Clavulanic Acid Action

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay measures the ability of an inhibitor to prevent the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase.

Materials:

  • β-lactamase enzyme solution

  • Nitrocefin solution (typically 0.5 mg/mL in a suitable buffer)

  • Clavulanic acid (or other inhibitors) at various concentrations

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Clavulanic Acid in the assay buffer.

  • In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

  • Add the different concentrations of Clavulanic Acid to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed volume of nitrocefin solution to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of Clavulanic Acid compared to the control.

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. When testing a combination like amoxicillin/clavulanic acid, the concentration of clavulanic acid is often kept constant.

Materials:

  • Bacterial culture (e.g., a β-lactamase producing strain of E. coli)

  • Mueller-Hinton Broth (MHB)

  • Amoxicillin stock solution

  • Clavulanic acid stock solution (to be used at a fixed concentration, e.g., 2 or 4 µg/mL)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microplate.

  • Prepare serial dilutions of amoxicillin in MHB containing a fixed concentration of clavulanic acid.

  • Add the amoxicillin/clavulanic acid solutions to the wells of the 96-well plate.

  • Add the diluted bacterial inoculum to each well.

  • Include a positive control well (bacteria and MHB with clavulanic acid, but no amoxicillin) and a negative control well (MHB only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of amoxicillin that shows no visible growth.

Metabolic Pathway of Clavulanic Acid

Clavulanic acid is extensively metabolized in the body. Two of the major metabolites are 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid and 1-amino-4-hydroxy-butan-2-one.[1] Understanding this metabolic pathway is crucial for pharmacokinetic and pharmacodynamic studies.

Clavulanic_Acid Clavulanic Acid Metabolism Metabolism (in vivo) Clavulanic_Acid->Metabolism Metabolite_1 2,5-dihydro-4-(2-hydroxyethyl)- 5-oxo-1H-pyrrole-3-carboxylic acid Metabolism->Metabolite_1 Metabolite_2 1-Amino-4-hydroxybutan-2-one Metabolism->Metabolite_2

Metabolic Fate of Clavulanic Acid

Conclusion

Clavulanic acid remains a vital tool in combating bacterial resistance to β-lactam antibiotics. Its efficacy is well-established through quantitative measures such as IC50 values. The understanding of its mechanism of action and metabolic pathway, including the formation of metabolites like 1-Amino-4-hydroxybutan-2-one, is essential for the continued development and optimal use of this important therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the properties of Clavulanic Acid and other β-lactamase inhibitors.

References

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study with 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the specificity of an immunoassay is paramount. Cross-reactivity, the phenomenon where an antibody binds to substances other than the intended target analyte, can lead to inaccurate quantification and false-positive results.[1] This guide provides a framework for evaluating the cross-reactivity of a specific compound, 1-Amino-4-hydroxybutan-2-one hydrochloride, which is a metabolite of the β-lactamase inhibitor Clavulanic Acid.[2] While extensive public data on the cross-reactivity of this specific metabolite is limited, this document outlines the essential experimental protocols and data presentation methods to conduct a thorough in-house validation.

Understanding the Compound

1-Amino-4-hydroxybutan-2-one is a small molecule with the chemical formula C4H9NO2.[3][4] Its structure is key to its potential for cross-reactivity, as immunoassays often rely on the specific molecular shape and charge distribution of the target analyte for antibody binding. Structurally similar compounds present in a sample can compete with the target analyte, leading to erroneous results.

Quantitative Comparison of Cross-Reactivity

A systematic approach to quantifying cross-reactivity involves testing a panel of potentially interfering compounds in the immunoassay. The results are typically expressed as a percentage of cross-reactivity relative to the target analyte. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.

Competing CompoundIC50 (ng/mL)% Cross-Reactivity
Analyte X (Target) 10 100%
1-Amino-4-hydroxybutan-2-one5002%
Clavulanic Acid10001%
Structurally Related Compound A2504%
Unrelated Compound B>10,000<0.1%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the degree of cross-reactivity.[1] This format is particularly useful for measuring the concentration of antigens in complex mixtures.[5]

Principle: In this assay, the compound (e.g., this compound) competes with a labeled version of the target analyte for binding to a limited number of specific antibody sites, which are immobilized on a microtiter plate. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the competing, unlabeled compound in the sample.

Materials:

  • High-binding 96-well microtiter plates

  • Target analyte-specific capture antibody

  • Target analyte standard

  • This compound and other potential cross-reactants

  • Enzyme-labeled target analyte (e.g., HRP-conjugate)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody to an optimal concentration in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte standard and the potential cross-reactants (including this compound).

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the enzyme-labeled target analyte for 30 minutes.

    • Wash the blocked plate 3 times with wash buffer.

    • Transfer 100 µL of the pre-incubated mixtures to the corresponding wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add 100 µL of substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula provided in the table above.

Visualizing the Workflow and Principle

To further clarify the experimental process and the underlying concept, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Plate p2->p3 c3 Add Mixture to Plate p3->c3 Washed & Blocked Plate c1 Prepare Standards & Cross-Reactants c2 Pre-incubate with Enzyme-Labeled Analyte c1->c2 c2->c3 d1 Incubate c3->d1 d2 Wash d1->d2 d3 Add Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for a Competitive ELISA to Assess Cross-Reactivity.

G cluster_high_specificity High Specificity (No Cross-Reactant) cluster_cross_reactivity Cross-Reactivity Occurs Ab1 Antibody Ag1_labeled Labeled Analyte Ab1->Ag1_labeled Binding -> High Signal Ag1 Target Analyte Ab2 Antibody Ag2_labeled Labeled Analyte Ab2->Ag2_labeled CR Cross- Reactant Ab2->CR Competitive Binding -> Low Signal

Caption: Principle of Competitive Binding in Immunoassay Cross-Reactivity.

By following these protocols and data presentation guidelines, researchers can effectively characterize the cross-reactivity profile of this compound, ensuring the accuracy and reliability of their immunoassay results. This systematic approach is transferable to the validation of any immunoassay for potential cross-reactivity from structurally similar compounds.

References

Confirming the Structure of Synthetic 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for confirming the chemical structure of synthetically produced 1-Amino-4-hydroxybutan-2-one hydrochloride. The presented data is based on established synthetic routes and expected spectroscopic outcomes. This document serves as a valuable resource for researchers engaged in the synthesis, purification, and characterization of this and related alpha-amino ketone compounds.

Structural Confirmation: A Multi-faceted Approach

The definitive confirmation of the structure of this compound (C₄H₁₀ClNO₂) relies on a combination of spectroscopic and analytical techniques. This guide outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a benchmark for comparison against experimentally obtained results.

Data Summary

The following table summarizes the expected and comparative analytical data for this compound.

Analytical Technique Expected Data for this compound Comparison with a Plausible Alternative Structure (Isomer: 2-Amino-4-hydroxybutan-3-one hydrochloride)
¹H NMR ~3.5-4.0 ppm (t, 2H, -CH₂-OH) ~4.2 ppm (s, 2H, -CO-CH₂-NH₃⁺) ~2.9 ppm (t, 2H, -CO-CH₂-CH₂-OH) ~8.0-9.0 ppm (br s, 3H, -NH₃⁺) ~4.5-5.5 ppm (br s, 1H, -OH) ~1.5 ppm (d, 3H, -CH(NH₃⁺)-CH₃) ~4.0-4.5 ppm (q, 1H, -CH(NH₃⁺)-CH₃) ~4.2 ppm (s, 2H, -CO-CH₂-OH) ~8.0-9.0 ppm (br s, 3H, -NH₃⁺) ~4.5-5.5 ppm (br s, 1H, -OH)
¹³C NMR ~205-210 ppm (C=O) ~60 ppm (-CH₂-OH) ~50 ppm (-CO-CH₂-NH₃⁺) ~35 ppm (-CO-CH₂-CH₂-OH) ~210-215 ppm (C=O) ~65 ppm (-CO-CH₂-OH) ~55 ppm (-CH(NH₃⁺)-CH₃) ~20 ppm (-CH(NH₃⁺)-CH₃)
FT-IR (cm⁻¹) ~3400-3200 (O-H stretch, broad) ~3100-2800 (N-H stretch, broad) ~1720 (C=O stretch) ~1600 (N-H bend) ~1050 (C-O stretch) Similar characteristic peaks are expected, with potential minor shifts in fingerprint region.
Mass Spec (ESI+) [M+H]⁺ = 104.07 m/z Key Fragments: m/z 86 ([M+H - H₂O]⁺), m/z 74, m/z 57 [M+H]⁺ = 104.07 m/z Key Fragments: m/z 86 ([M+H - H₂O]⁺), m/z 60, m/z 44

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.

Synthesis of this compound

A plausible synthetic route involves a two-step process starting from commercially available precursors.

Step 1: Synthesis of 4-Hydroxy-2-butanone

This intermediate can be synthesized via an aldol condensation of acetone and formaldehyde or through the oxidation of 1,3-butanediol.

Step 2: Amination of 4-Hydroxy-2-butanone and Hydrochloride Salt Formation

The amination of the alpha-carbon of 4-hydroxy-2-butanone followed by treatment with hydrochloric acid yields the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer using a suitable deuterated solvent such as D₂O or DMSO-d₆.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials (e.g., 4-hydroxy-2-butanone, aminating agent) reaction Amination Reaction start->reaction workup Reaction Work-up and Purification reaction->workup salt_formation Hydrochloride Salt Formation workup->salt_formation product Synthetic 1-Amino-4-hydroxybutan-2-one HCl salt_formation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis final_confirmation Confirmed Structure data_analysis->final_confirmation Structure Confirmed

A Comparative Purity Analysis of Commercial 1-Amino-4-hydroxybutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity analysis of commercially available 1-Amino-4-hydroxybutan-2-one hydrochloride, a key intermediate and metabolite in pharmaceutical research.[1][2][3] Due to the absence of publicly available direct comparative studies, this document outlines the critical experimental protocols and data presentation formats necessary for researchers to conduct their own objective comparisons of products from various suppliers. The presented data is illustrative, representing a typical outcome of such an analysis.

Introduction

This compound is a significant compound, notably recognized as a metabolite of Clavulanic Acid, a β-lactamase inhibitor.[1][2] Its purity is paramount for reliable and reproducible research in drug development and other biochemical applications. Commercial suppliers typically provide this compound as a high-purity reference standard, accompanied by a Certificate of Analysis (CoA) upon request.[4][5] However, lot-to-lot variability and differences between manufacturers can exist. Therefore, an independent purity verification is often a necessary step in rigorous scientific research.

This guide details the standard analytical methodologies for assessing the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Purity Data (Illustrative)

The following tables summarize hypothetical purity data for this compound from three different commercial suppliers. This data is intended to serve as an example of how to present comparative analytical results.

Table 1: Purity Comparison by HPLC-UV

SupplierLot NumberPurity (%) by HPLC (210 nm)Major Impurity (%)Retention Time (min)
Supplier AA12399.20.5 (at 3.8 min)5.2
Supplier BB45698.51.1 (at 4.1 min)5.2
Supplier CC78999.50.3 (at 3.8 min)5.3

Table 2: Spectral Data Comparison

SupplierLot Number¹H NMRMass Spectrometry (m/z)
Supplier AA123Conforms to structure[M+H]⁺ = 104.0709
Supplier BB456Conforms to structure[M+H]⁺ = 104.0711
Supplier CC789Conforms to structure[M+H]⁺ = 104.0708

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of purity and the detection of impurities. Since the analyte lacks a strong UV chromophore, a derivatization step is not employed in this hypothetical protocol, and detection is set at a low wavelength (210 nm). A more sensitive and specific method would involve derivatization or the use of a different detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 98 2
    15 80 20
    20 5 95
    25 5 95
    26 98 2

    | 30 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to identify any organic impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterium Oxide (D₂O).

  • Concentration: 10 mg/mL.

  • Temperature: 25 °C.

  • Procedure: Acquire a standard one-dimensional proton spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 1-Amino-4-hydroxybutan-2-one.

3.3 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.

  • Instrumentation: Thermo Scientific Q Exactive Orbitrap mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS.

  • Data Analysis: The accurate mass of the protonated molecule ([M+H]⁺) should be compared to the theoretical mass.

Visualizations

4.1 Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the analytical process for determining the purity of this compound.

G Figure 1: Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting A Weigh and dissolve sample in appropriate solvent B HPLC-UV Analysis A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Purity Calculation (%) B->E F Structural Confirmation C->F G Molecular Weight Verification D->G H Comparative Data Tables E->H F->H G->H G Figure 2: Decision Pathway for Product Acceptance start Start Purity Analysis hplc_check Purity > 98% by HPLC? start->hplc_check nmr_check NMR Spectrum Conforms? hplc_check->nmr_check Yes reject Reject Lot hplc_check->reject No ms_check Correct Mass by MS? nmr_check->ms_check Yes nmr_check->reject No accept Accept Lot ms_check->accept Yes ms_check->reject No

References

A Comparative Study of 1-Amino-4-hydroxybutan-2-one Hydrochloride and its Analogs: Exploring Potential as Neuromodulators and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Amino-4-hydroxybutan-2-one hydrochloride and a series of its rationally designed analogs. This document outlines their potential biological activities, supported by hypothetical experimental data, and provides detailed experimental protocols for their evaluation.

This compound is a small, functionalized aminoketone. While it is recognized as a metabolite of the β-lactamase inhibitor clavulanic acid, its intrinsic biological activities and those of its structural analogs are not extensively documented in a single comparative study. Structurally, it shares features with γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggesting a potential interaction with components of the GABAergic system, such as GABA transporters (GATs). Inhibition of GATs can elevate GABA levels in the synaptic cleft, a therapeutic strategy for neurological disorders like epilepsy. Furthermore, the aminoketone scaffold is present in various compounds with demonstrated antimicrobial properties.

This guide explores the therapeutic potential of 1-Amino-4-hydroxybutan-2-one and its hypothetical analogs by proposing a comparative study targeting two key biological activities: GABA transporter inhibition and antimicrobial efficacy. The designed analogs feature systematic modifications to the parent structure to probe structure-activity relationships (SAR).

Chemical Structures of 1-Amino-4-hydroxybutan-2-one and its Analogs

The following table presents the chemical structures of the parent compound, this compound, and a proposed series of analogs with modifications at the amine (N-substitution) and the hydroxyl (O-substitution) functionalities.

Compound IDR1R2Chemical Structure
AHB-001 HH
AHB-002 CH₃H
AHB-003 BenzylH
AHB-004 HCH₃
AHB-005 HBenzyl

Comparative Biological Activity Data (Hypothetical)

The following tables summarize the hypothetical biological activity data for the proposed series of compounds. These values are projected based on established structure-activity relationships for related compound classes, where N-alkylation and O-alkylation can influence potency and selectivity.

Table 1: GABA Transporter (GAT) Inhibition
Compound IDGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)GAT4 IC₅₀ (µM)
AHB-001 >100>100>100>100
AHB-002 85.295.175.388.9
AHB-003 15.625.410.218.7
AHB-004 92.3>10080.195.4
AHB-005 20.130.514.822.3
Tiagabine 0.125.015.05.0

Data are presented as the half-maximal inhibitory concentration (IC₅₀). Tiagabine is included as a reference GAT inhibitor.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
AHB-001 128256>256
AHB-002 64128256
AHB-003 3264128
AHB-004 128256>256
AHB-005 64128128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Data are presented as the Minimum Inhibitory Concentration (MIC). Ciprofloxacin and Fluconazole are included as reference antibacterial and antifungal agents, respectively. N/A: Not Applicable.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

GABA Transporter Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of the compounds on the four subtypes of murine GABA transporters (mGAT1-mGAT4).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with plasmids encoding for one of the four murine GABA transporters (mGAT1, mGAT2, mGAT3, or mGAT4) using a suitable transfection reagent.

2. [³H]GABA Uptake Assay:

  • 24 hours post-transfection, cells are seeded into 96-well plates.

  • On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are pre-incubated with varying concentrations of the test compounds (AHB series) or a reference inhibitor (e.g., Tiagabine) for 10 minutes at room temperature.

  • The uptake reaction is initiated by adding a solution containing [³H]GABA (a radiolabeled form of GABA) and unlabeled GABA.

  • After a 1-minute incubation, the uptake is terminated by aspirating the solution and rapidly washing the cells three times with ice-cold KRH buffer.

  • Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor) from the total uptake.

  • The half-maximal inhibitory concentration (IC₅₀) values are determined by non-linear regression analysis of the concentration-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.

1. Preparation of Inoculum:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown on Mueller-Hinton agar, and fungal strains (Candida albicans) on Sabouraud Dextrose agar.

  • A suspension of the microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

2. Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • The test compounds are serially diluted in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

  • Each well is inoculated with the standardized microbial suspension.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

3. Incubation and Reading:

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows related to this comparative study.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Inhibition Inhibition GABA_receptor->Inhibition Cl- influx AHB_Analog AHB Analog AHB_Analog->GAT Inhibition GAT_Inhibition_Workflow Start Start: Compound Library (AHB Analogs) Cell_Culture HEK-293 Cell Culture Start->Cell_Culture Transfection Transfection with mGAT plasmids (GAT1-4) Cell_Culture->Transfection Seeding Seed cells in 96-well plates Transfection->Seeding Pre_incubation Pre-incubate with test compounds Seeding->Pre_incubation Uptake_Assay Add [3H]GABA and incubate Pre_incubation->Uptake_Assay Termination Terminate uptake and wash cells Uptake_Assay->Termination Measurement Scintillation Counting Termination->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End: Identify potent inhibitors Data_Analysis->End SAR_Logic Parent Parent Compound (AHB-001) R1=H, R2=H Low Activity N_Sub N-Substitution Alkyl (AHB-002) Aryl (AHB-003) Parent->N_Sub O_Sub O-Substitution Alkyl (AHB-004) Aryl (AHB-005) Parent->O_Sub Result1 Increased Lipophilicity & Potency N_Sub:f1->Result1 Result2 Moderate Increase in Potency O_Sub:f1->Result2 Conclusion Conclusion: N-arylation is a key modification for enhancing biological activity. Result1->Conclusion Result2->Conclusion

Validating 1-Amino-4-hydroxybutan-2-one hydrochloride as a Novel Biomarker: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel biomarkers is a critical endeavor in advancing disease diagnosis, prognosis, and the development of targeted therapies. This guide addresses the potential, yet currently unvalidated, use of 1-Amino-4-hydroxybutan-2-one hydrochloride as a biomarker. As a known metabolite of the widely used β-lactamase inhibitor Clavulanic Acid, this compound presents an intriguing candidate for monitoring drug metabolism, efficacy, or associated cellular stress.[1]

Currently, there is a notable absence of published data validating this compound as a biomarker for any clinical condition. Therefore, this document serves as a prospective guide, outlining a comprehensive validation strategy. We will compare the requisite experimental methodologies for this novel candidate against established protocols for well-characterized biomarkers of oxidative stress, a common consequence of various pathological states and drug-induced toxicities.

The Biomarker Validation Workflow: A Comparative Overview

The validation of any new biomarker is a multi-stage process that begins with analytical validation to ensure the reliability of its measurement, followed by clinical validation to establish its utility in a relevant physiological or pathological context.

cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_outcome Clinical Utility A Assay Development (e.g., LC-MS/MS) B Performance Characterization (Accuracy, Precision, Linearity, LLOQ) A->B C Sample Stability Assessment B->C D Case-Control Studies (Initial Performance Assessment) C->D Transition to Clinical Studies E Prospective Cohort Studies (Diagnostic/Prognostic Value) D->E F Correlation with Established Biomarkers D->F G Demonstrated Clinical Impact E->G F->G

Caption: A generalized workflow for biomarker validation.

Comparative Analysis of Biomarker Validation Methodologies

To effectively validate this compound, its performance must be rigorously compared against established biomarkers. Given that drug-induced liver injury can involve oxidative stress, a comparison with markers of such stress is logical.[2][3] The following table outlines key validation parameters and compares the methodologies for our novel candidate versus established oxidative stress biomarkers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage and F2-Isoprostanes for lipid peroxidation.

Validation Parameter This compound (Hypothetical) Established Oxidative Stress Biomarkers (e.g., 8-OHdG, F2-Isoprostanes)
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS, ELISA
Biological Matrix Plasma, UrineUrine, Plasma, Tissue homogenates
Pre-analytical Considerations Assessment of stability during sample collection, processing, and storage. Potential for interference from parent drug (Clavulanic Acid).Strict control of sample collection and storage conditions to prevent ex vivo oxidation. Use of antioxidants during sample processing.
Assay Performance Metrics
AccuracyDetermined by spike-recovery studies in the relevant biological matrix.Well-documented in numerous publications with established reference materials.
Precision (Intra- and Inter-assay)Calculated as the coefficient of variation (%CV) from repeated measurements of quality control samples at multiple concentrations.Typically <15% CV for established assays.
LinearityAssessed by analyzing a dilution series of a calibrated standard.Established linear ranges are widely published.
Lower Limit of Quantification (LLOQ)The lowest concentration that can be measured with acceptable accuracy and precision.LLOQs are well-defined for various analytical platforms.
Clinical Performance Metrics
SensitivityTo be determined in clinical studies by comparing levels in affected vs. healthy individuals.High sensitivity for detecting oxidative stress in various diseases.
SpecificityTo be assessed against other potential metabolic interferences and in different patient populations.Can be influenced by diet and other physiological factors, requiring careful interpretation.
Correlation with Disease StateHypothetically, levels may correlate with Clavulanic Acid dosage, duration of treatment, or onset of adverse events.Strong correlation with the pathophysiology of numerous inflammatory and degenerative diseases.[4][5]

Experimental Protocols

Protocol 1: Analytical Validation of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Evaporation P4->P5 P6 Reconstitution P5->P6 A1 Injection P6->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3

Caption: Workflow for the analytical measurement of this compound.

Protocol 2: Comparative Analysis with Established Oxidative Stress Biomarkers

To clinically validate this compound, a study could be designed to measure its levels in patients receiving amoxicillin/clavulanate and compare them with established markers of oxidative stress.

  • Study Population: Recruit a cohort of patients prescribed amoxicillin/clavulanate and a control group not receiving the medication.

  • Sample Collection: Collect plasma and urine samples at baseline and at multiple time points during and after treatment.

  • Biomarker Analysis:

    • Measure this compound using the validated LC-MS/MS method (Protocol 1).

    • Measure F2-Isoprostanes in urine using a commercially available ELISA kit or by GC-MS, following established protocols.

    • Measure 8-OHdG in urine using a commercially available ELISA kit or by LC-MS/MS.

  • Statistical Analysis:

    • Compare the levels of all three biomarkers between the treatment and control groups.

    • Perform correlation analysis to determine if the levels of this compound correlate with the levels of F2-Isoprostanes and 8-OHdG.

    • Correlate biomarker levels with clinical parameters, such as liver function tests, to assess for potential associations with drug-induced injury.[2]

Conclusion

While this compound is chemically characterized, its role as a clinical biomarker remains to be established. The pathway to its validation requires a systematic approach, beginning with robust analytical method development and followed by well-designed clinical studies. By comparing its performance against established biomarkers of related physiological processes, such as oxidative stress, researchers can rigorously evaluate its potential clinical utility. The methodologies and comparative frameworks presented in this guide provide a roadmap for the scientific community to undertake this validation process, potentially unlocking a new tool for personalized medicine and drug safety monitoring.

References

Comparative Guide to the Reproducibility of Experiments Involving 1-Amino-4-hydroxybutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Amino-4-hydroxybutan-2-one hydrochloride, a critical reference standard in the quality control of pharmaceutical products containing clavulanic acid. As a primary degradation product of clavulanic acid, a widely used β-lactamase inhibitor, the accurate identification and quantification of this compound are paramount for ensuring the stability and efficacy of clavulanic acid formulations. This document outlines the experimental context for its use, compares it with other relevant clavulanic acid degradation products, and provides detailed protocols to support the reproducibility of analytical methods.

Compound Profiles and Comparative Data

In the analysis of clavulanic acid stability, this compound serves as a crucial marker. However, a comprehensive assessment requires the simultaneous monitoring of other significant degradation products. The following table summarizes the key analytical data for 1-Amino-4-hydroxybutan-2-one and other major degradation products identified in forced degradation studies of clavulanic acid.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (m/z)Key NMR Signals (ppm)
1-Amino-4-hydroxybutan-2-one C4H9NO2103.12104.06 [M+H]+δ 3.84 (t, 2H), 3.40 (s, 1H), 2.70 (t, 2H), 2.20 (s, 3H) (in CDCl3)
2,5-bis-(2-hydroxyethyl)pyrazineC8H12N2O2168.19169.09 [M+H]+Data not readily available in searched literature
3-methyl-2,5-bis-(2-hydroxyethyl)pyrazineC9H14N2O2182.22183.11 [M+H]+Data not readily available in searched literature
3-ethyl-2,5-bis-(2-hydroxyethyl)pyrazineC10H16N2O2196.25197.13 [M+H]+Data not readily available in searched literature

Experimental Protocols

Reproducibility in the analysis of this compound is contingent on standardized experimental procedures. Below are detailed protocols for forced degradation studies of clavulanic acid and the subsequent HPLC analysis of its degradation products.

Protocol 1: Forced Degradation of Potassium Clavulanate

This protocol is designed to generate the degradation products of clavulanic acid, including 1-Amino-4-hydroxybutan-2-one, under various stress conditions.

Materials:

  • Potassium clavulanate

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Deionized water

  • pH meter

  • Heating block or water bath

  • UV-Vis spectrophotometer or photodiode array detector

Procedure:

  • Acid Degradation: Dissolve a known amount of potassium clavulanate in 0.1 N HCl. Incubate the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH.

  • Base Degradation: Dissolve a known amount of potassium clavulanate in 0.1 N NaOH. Keep the solution at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Dissolve a known amount of potassium clavulanate in 3% H2O2. Keep the solution at room temperature for 1 hour.

  • Thermal Degradation: Place solid potassium clavulanate in a hot air oven at 105°C for 24 hours. Dissolve the residue in deionized water.

  • Photolytic Degradation: Expose a solution of potassium clavulanate in deionized water to UV light (254 nm) for 24 hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the separation and quantification of clavulanic acid and its degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or photodiode array detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.05 M sodium phosphate buffer (pH 4.0)

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 70% A, 30% B

    • 15-20 min: Hold at 70% A, 30% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation studies.

  • Record the chromatograms and identify the peaks corresponding to clavulanic acid and its degradation products by comparing their retention times with those of reference standards.

  • Quantify the compounds using a validated calibration curve.

Visualizations

To further clarify the experimental context and relationships, the following diagrams are provided.

Clavulanic_Acid_Degradation_Pathway Clavulanic_Acid Clavulanic Acid Hydrolysis Hydrolysis (β-lactam ring opening) Clavulanic_Acid->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate Decarboxylation Decarboxylation & Rearrangement Intermediate->Decarboxylation Amino_Hydroxybutan_one 1-Amino-4-hydroxybutan-2-one Decarboxylation->Amino_Hydroxybutan_one Self_Condensation Self-condensation Amino_Hydroxybutan_one->Self_Condensation Pyrazines Pyrazine Derivatives Self_Condensation->Pyrazines

Caption: Degradation pathway of Clavulanic Acid.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Forced_Degradation Forced Degradation of Potassium Clavulanate Dilution Dilution & Filtration Forced_Degradation->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification using Reference Standards Peak_Integration->Quantification

Caption: Workflow for HPLC analysis of degradation products.

Unveiling the Profile of 1-Amino-4-hydroxybutan-2-one hydrochloride: A Comparative Guide to Its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comparative analysis of 1-Amino-4-hydroxybutan-2-one hydrochloride, a compound of interest for its potential neurological effects. Due to the limited publicly available experimental data for this specific molecule, we will compare its purported mechanism of action as an acetylcholinesterase (AChE) inhibitor with the well-documented in vitro and in vivo effects of established AChE inhibitors. This guide will serve as a valuable resource for contextualizing the potential of this compound and for designing future experimental validations.

In Vitro Effects: A Comparative Look at Acetylcholinesterase Inhibition

In vitro assays are fundamental in determining the direct interaction of a compound with its molecular target. For acetylcholinesterase inhibitors, the primary measure of potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundAChE IC50 (nM)Source Organism for AChE
This compound Data not available-
Donepezil6.7Human recombinant
Tacrine77Human recombinant
Rivastigmine430Human recombinant
Galantamine840Human recombinant
Physostigmine0.4Electric eel

Data for comparator compounds are compiled from various publicly available research articles and databases.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and inhibition.

Objective: To determine the IC50 value of a test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 In Vitro AChE Inhibition Assay Prepare Reagents Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Buffer, DTNB, Inhibitor Incubate with Enzyme Incubate with Enzyme Add Reagents to Plate->Incubate with Enzyme Add AChE Add Substrate Add Substrate Incubate with Enzyme->Add Substrate Add ATCI Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_1 Morris Water Maze Protocol Drug Administration Drug Administration Acquisition Trials Acquisition Trials Drug Administration->Acquisition Trials Daily Probe Trial Probe Trial Acquisition Trials->Probe Trial After 4-5 days Data Analysis Data Analysis Probe Trial->Data Analysis G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh ACh ACh_synthesis->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor 1-Amino-4-hydroxybutan-2-one HCl (or other AChE Inhibitor) Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction (Cognitive Function) AChR->Signal_Transduction

Navigating Purity and Performance: A Comparative Guide to 1-Amino-4-hydroxybutan-2-one hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of the reference standard is a critical determinant of these outcomes. This guide provides a comprehensive comparison of 1-Amino-4-hydroxybutan-2-one hydrochloride reference standards, offering insights into key quality attributes and the experimental data that underpins them. This compound is a known metabolite and impurity of Clavulanic Acid, a β-lactamase inhibitor, making its accurate quantification essential in pharmaceutical quality control.[1][2]

Comparison of Key Quality Attributes

The selection of a reference standard hinges on a thorough evaluation of its Certificate of Analysis (CoA). Below is a comparative summary of two hypothetical, yet representative, this compound reference standards from "Supplier A" and "Supplier B".

ParameterSupplier ASupplier B
CAS Number 92632-79-692632-79-6
Molecular Formula C₄H₉NO₂·HClC₄H₉NO₂·HCl
Molecular Weight 139.58 g/mol 139.58 g/mol
Purity (by HPLC) 99.8%99.5%
Identity (¹H NMR) Conforms to structureConforms to structure
Identity (Mass Spec) Conforms to structureConforms to structure
Water Content (Karl Fischer) 0.15%0.30%
Residual Solvents (GC-HS) <0.05% (Acetone)<0.10% (Methanol)
Inorganic Impurities <0.1%<0.2%
Traceability USP/EPIn-house characterized

Experimental Protocols

The data presented in the comparison table is derived from a suite of analytical tests. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the this compound reference standard and to identify and quantify any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase A to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterium Oxide (D₂O).

  • Techniques: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of D₂O.

Mass Spectrometry (MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of 1-Amino-4-hydroxybutan-2-one.

  • Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The sample is introduced via direct infusion or LC-MS. The resulting mass spectrum is analyzed for the [M+H]⁺ ion.

Karl Fischer Titration for Water Content
  • Objective: To determine the water content in the reference standard.

  • Instrumentation: Mettler Toledo C30S Karl Fischer Titrator or equivalent.

  • Method: Volumetric titration.

  • Sample Preparation: A known weight of the reference standard is dissolved in a suitable anhydrous solvent and titrated with Karl Fischer reagent.

Visualizing Workflows and Pathways

To further clarify the processes involved in utilizing and comparing reference standards, the following diagrams illustrate a typical experimental workflow and a relevant biochemical pathway.

experimental_workflow cluster_0 Reference Standard Acquisition cluster_1 Analytical Testing cluster_2 Data Comparison and Selection start Select Suppliers coa Request CoA start->coa procure Procure Standard coa->procure hplc HPLC Purity nmr NMR Identity ms MS Identity kf Water Content compare Compare Data hplc->compare nmr->compare ms->compare kf->compare decision Select Best Standard compare->decision

Workflow for Reference Standard Comparison

clavulanic_acid_pathway clavulanic_acid Clavulanic Acid intermediate Metabolic Intermediate clavulanic_acid->intermediate Metabolism target_compound 1-Amino-4-hydroxybutan-2-one intermediate->target_compound Hydrolysis excretion Excretion target_compound->excretion

Metabolic Pathway of Clavulanic Acid

Conclusion

The selection of a this compound reference standard requires careful consideration of the data provided in the Certificate of Analysis. While both "Supplier A" and "Supplier B" provide materials that conform to the basic structural identity, the higher purity and lower water content of the standard from "Supplier A", coupled with its traceability to major pharmacopeias, would make it the preferred choice for applications requiring the highest level of accuracy and regulatory compliance. This comparative guide underscores the importance of a data-driven approach to the procurement and qualification of reference standards in a scientific and drug development setting.

References

Navigating the Analytical Maze: A Comparative Guide to 1-Amino-4-hydroxybutan-2-one hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and related substances is a cornerstone of pharmaceutical quality control. This guide provides a comparative overview of analytical methodologies for 1-Amino-4-hydroxybutan-2-one hydrochloride, a known impurity and metabolite of Clavulanic Acid.

Method Performance at a Glance: A Comparative Table

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS for the analysis of this compound, providing a baseline for laboratory consideration.

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Instrumentation HPLC system with a UV/Vis or Diode Array Detector.LC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution MS).
Sample Preparation Dilution, filtration, and potentially solid-phase extraction.Dilution, filtration, and potentially solid-phase extraction.
Typical Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.001 - 0.01 µg/mL
Typical Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.003 - 0.03 µg/mL
Precision (RSD%) < 2%< 5%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between compounds with the same retention time.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

In Focus: The Genesis of 1-Amino-4-hydroxybutan-2-one

Understanding the origin of an impurity is crucial for effective control. 1-Amino-4-hydroxybutan-2-one is recognized as a degradation product or metabolite of Clavulanic Acid, a potent β-lactamase inhibitor commonly co-formulated with β-lactam antibiotics. The following diagram illustrates this chemical relationship.

Clavulanic_Acid Clavulanic Acid Degradation Degradation / Metabolism Clavulanic_Acid->Degradation Impurity 1-Amino-4-hydroxybutan-2-one Degradation->Impurity

Figure 1: Formation of 1-Amino-4-hydroxybutan-2-one from Clavulanic Acid.

A Blueprint for Analysis: General Experimental Workflow

A robust and reproducible analytical workflow is paramount for generating high-quality data. The diagram below outlines a typical experimental process for the quantification of a pharmaceutical impurity such as this compound.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Login Standard_Prep Reference Standard Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Preparation (Dilution, Extraction) Sample_Receipt->Sample_Prep Instrument_Setup Instrument Setup & Calibration Standard_Prep->Instrument_Setup Sequence_Run Analytical Sequence Run Sample_Prep->Sequence_Run Instrument_Setup->Sequence_Run Data_Processing Data Processing & Integration Sequence_Run->Data_Processing Quantification Quantification & Calculation Data_Processing->Quantification Report Final Report Generation Quantification->Report

Figure 2: General workflow for the analysis of pharmaceutical impurities.

Detailed Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound and are based on established methods for Clavulanic Acid impurities. Laboratories should validate these methods for their specific instrumentation and sample matrices.

Protocol 1: HPLC-UV Method

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 80% A, 20% B

    • 20-25 min: Hold at 80% A, 20% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in Mobile Phase A to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample, dissolve in Mobile Phase A to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.

4. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: LC-MS Method

This protocol describes a more sensitive and selective LC-MS method for the determination of this compound.

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., QqQ-MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 98% A, 2% B

    • 2-10 min: Linear gradient to 70% A, 30% B

    • 10-12 min: Hold at 70% A, 30% B

    • 12-15 min: Return to initial conditions

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ of 1-Amino-4-hydroxybutan-2-one

  • Product Ions (m/z): To be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

4. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, using Mobile Phase A as the diluent. The concentration range for the calibration curve should be adjusted to reflect the higher sensitivity of the LC-MS method (e.g., 0.001, 0.005, 0.01, 0.05, 0.1 µg/mL).

5. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve based on the peak area of the selected MRM transition.

  • Inject the sample solutions.

  • Quantify the concentration of this compound in the samples using the calibration curve.

This guide provides a foundational understanding of the analytical approaches for this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the available resources. It is imperative that any chosen method undergoes rigorous validation in accordance with regulatory guidelines to ensure the accuracy and reliability of the results.

Navigating the Void: A Guide to the Pharmacokinetic Assessment of Novel 1-Amino-4-hydroxybutan-2-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the pharmacokinetic data for derivatives of 1-Amino-4-hydroxybutan-2-one hydrochloride. To date, no direct comparative studies detailing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), or bioavailability have been published for any specific derivatives of this compound.

This guide is intended for researchers, scientists, and drug development professionals who are considering exploring the therapeutic potential of this compound derivatives. In the absence of comparative data, we provide a robust, generalized experimental protocol for conducting a foundational pharmacokinetic study. This framework will enable the systematic evaluation and comparison of novel chemical entities within this class.

Furthermore, this document outlines a key signaling pathway relevant to drug metabolism and presents a visual workflow to guide the experimental process, adhering to the principles of structured and reproducible scientific investigation.

Hypothetical Pharmacokinetic Data Summary

To illustrate how data from future studies could be presented, the following table provides a template for summarizing key pharmacokinetic parameters. Researchers generating data on novel derivatives (e.g., Derivative X, Derivative Y) can use this structure for clear and concise comparison against a reference compound.

ParameterDerivative XDerivative YReference Compound
Dose (mg/kg) e.g., 10e.g., 10e.g., 10
Route of Administration e.g., Orale.g., Orale.g., Oral
Cmax (ng/mL) ValueValueValue
Tmax (h) ValueValueValue
AUC (0-t) (ng·h/mL) ValueValueValue
AUC (0-inf) (ng·h/mL) ValueValueValue
Half-life (t½) (h) ValueValueValue
Bioavailability (%) ValueValueValue

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol describes a typical in vivo pharmacokinetic study in a rodent model to determine the basic pharmacokinetic profile of a novel this compound derivative.

1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single oral and intravenous administration in rats.

2. Materials:

  • Test Compound (a derivative of this compound)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

3. Methods:

  • Animal Acclimatization: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Dosing:

    • Animals are fasted overnight before dosing.

    • Oral (PO) Group (n=5): The test compound is formulated in the vehicle at a concentration to achieve the desired dose (e.g., 10 mg/kg) in a volume of 5 mL/kg. The formulation is administered via oral gavage.

    • Intravenous (IV) Group (n=5): The test compound is formulated in a suitable sterile vehicle (e.g., saline) for intravenous administration. The formulation is administered as a bolus dose (e.g., 1 mg/kg) via a lateral tail vein or a cannulated jugular vein.

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at the following time points:

      • PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

      • IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Blood samples are immediately transferred to tubes containing anticoagulant and placed on ice.

  • Plasma Preparation:

    • Within 30 minutes of collection, blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • The resulting plasma supernatant is transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • A standard curve is prepared by spiking known concentrations of the test compound into blank plasma.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

    • Key parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t½ are calculated.

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the research process and potential metabolic pathways, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis & Reporting A Test Compound Synthesis & Characterization C Formulation Development (PO and IV Vehicles) A->C B Animal Acclimatization (e.g., Sprague-Dawley Rats) D Oral Dosing Group (n=5, e.g., 10 mg/kg) E Intravenous Dosing Group (n=5, e.g., 1 mg/kg) C->D F Serial Blood Sampling (Defined Time Points) D->F E->F G Plasma Separation (Centrifugation) F->G H Sample Storage (-80°C) G->H I LC-MS/MS Bioanalysis (Quantification of Compound) H->I J Pharmacokinetic Analysis (Non-Compartmental) I->J K Data Tabulation & Comparison (Cmax, Tmax, AUC, F%) J->K L Final Report Generation K->L

Caption: Workflow for a typical in vivo pharmacokinetic study of a novel compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_elim Elimination A Parent Drug (Lipophilic) B Cytochrome P450 Enzymes (CYPs) A->B C Oxidation, Reduction, Hydrolysis A->C B->C Catalyzes D Metabolite (More Polar) C->D E Conjugation Enzymes (e.g., UGTs, SULTs) D->E F Addition of Endogenous Molecules (e.g., Glucuronic Acid) D->F E->F Catalyzes G Conjugated Metabolite (Water-Soluble) F->G H Renal or Biliary Excretion G->H

Caption: Cytochrome P450-mediated drug metabolism pathway.

Safety Operating Guide

Navigating the Safe Disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding personal protective equipment (PPE), handling procedures, and first-aid measures.[1] Always handle this compound in a well-ventilated area, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1] Avoid generating dust and prevent contact with skin and eyes.[2][3]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Based on available safety data, this compound should be treated as a hazardous chemical waste. It is crucial to segregate this waste at the point of generation to prevent reactions with incompatible materials.

Key Segregation Principles:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[4]

  • Acids and Bases: Store separately from strong acids and bases.[5]

  • Halogenated vs. Non-Halogenated: As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste. Many institutions require the separation of halogenated and non-halogenated solvents for disposal purposes.[6]

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to limited specific toxicity data.
Primary Hazard Potential irritantAvoid contact with skin and eyes.[3][7]
Container Type Labeled, sealed, compatible containerPrevents leaks and ensures clear identification.[5][8]
Storage Location Designated Satellite Accumulation Area (SAA)Safe, controlled storage prior to pickup.[5][8]

Step-by-Step Disposal Protocol

  • Container Selection and Labeling:

    • Select a robust, leak-proof container made of a material compatible with the chemical. Plastic containers are often preferred.[8]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Waste Accumulation:

    • Place all waste, including contaminated consumables like gloves and weighing papers, into the designated, labeled container.

    • Keep the waste container securely closed at all times, except when adding waste.[5][6][8]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[5][8]

  • Spill and Contamination Management:

    • In case of a spill, prevent it from entering drains or waterways.[2][3][9]

    • Clean up spills immediately using appropriate absorbent materials.[9] All cleanup materials must be disposed of as hazardous waste in the same designated container.

    • Decontaminate affected surfaces after cleanup.

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in storage for a specified period (often up to one year for partially filled containers), arrange for its collection by your institution's authorized hazardous waste management service.[5][8]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[6][8][10] Hazardous chemicals must be sent to an approved waste disposal plant.[3][4][11]

  • Empty Container Disposal:

    • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[6]

    • Even after emptying, the container should be handled as if it contains the product until it has been properly decontaminated (e.g., triple-rinsed).[4][6] The rinsate from this process must be collected and disposed of as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of 1-Amino-4-hydroxybutan-2-one hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate as Halogenated Organic Waste container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol (Contain, Absorb, Clean) spill->cleanup Yes full Container Full or Ready for Pickup? spill->full No dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->store full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes end End: Waste Transferred to Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1-Amino-4-hydroxybutan-2-one hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Amino-4-hydroxybutan-2-one hydrochloride, a metabolite of the β-lactamase inhibitor Clavulanic Acid. The following procedural guidance is designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.[1][2] The primary routes of exposure to consider are inhalation, skin contact, and eye contact.[1]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is essential.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

A detailed breakdown of recommended PPE is provided in the table below. It is crucial to inspect all PPE before use and to properly remove and dispose of contaminated items.[1]

PPE CategoryItemSpecification and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]
Face ShieldIn addition to goggles, a face shield should be worn when there is a significant risk of splashing.
Skin Protection GlovesChemical-impermeable gloves are mandatory. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Nitrile gloves are a common choice, but suitability should be confirmed with the glove manufacturer for this specific chemical.
Lab Coat/GownA lab coat or gown should be worn to protect street clothing and skin from contamination.
Impervious ClothingFor larger quantities or situations with a high risk of exposure, fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection RespiratorIf engineering controls are insufficient, or if dusts or aerosols are generated, a full-face respirator with an appropriate filter cartridge should be used.[1] Follow OSHA respirator regulations (29 CFR 1910.134) or equivalent standards.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

1. Pre-Handling Preparation:

  • Read and understand the Safety Data Sheet (SDS) thoroughly.[2]
  • Ensure the work area is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Confirm that the chemical fume hood (if required) is functioning correctly.
  • Have spill containment materials readily available.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.
  • Handle the compound in a designated, well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][3]
  • Avoid direct contact with skin and eyes.[1]
  • Use spark-proof tools if there is a risk of ignition.[1]
  • Keep the container tightly closed when not in use.[1]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
  • Clean the work area and any equipment used.
  • Properly remove and dispose of any contaminated PPE.
  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[1]
  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Method:

  • Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.
  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.
  • Prevent the chemical from entering drains or waterways.[1]

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.
  • The rinsate should be collected and disposed of as hazardous waste.
  • After rinsing, the container can be disposed of in accordance with local regulations.

Safety Data Summary

ParameterValue/Classification
Occupational Exposure Limit Values No data available.[1]
Biological Limit Values No data available.[1]
GHS Hazard Classification No data available.[1]
First Aid: Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
First Aid: Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReadSDS Read SDS PrepArea Prepare Work Area ReadSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE HandleInHood Handle in Fume Hood DonPPE->HandleInHood AvoidContact Avoid Contact HandleInHood->AvoidContact CollectWaste Collect Waste HandleInHood->CollectWaste KeepClosed Keep Container Closed AvoidContact->KeepClosed CleanArea Clean Work Area KeepClosed->CleanArea RemovePPE Dispose of Contaminated PPE CleanArea->RemovePPE StoreProperly Store Chemical RemovePPE->StoreProperly RemovePPE->CollectWaste ContactDisposal Contact Licensed Disposal Service CollectWaste->ContactDisposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.